molecular formula C16H17NO B337408 N-(3,5-dimethylphenyl)-3-methylbenzamide

N-(3,5-dimethylphenyl)-3-methylbenzamide

Katalognummer: B337408
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: KLZZKRUWHXMCFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3,5-Dimethylphenyl)-3-methylbenzamide is a benzamide derivative supplied for early-discovery chemical research. This compound is a member of a class of N-(aryl)amides known for their significance in materials science and supramolecular chemistry . Researchers utilize such compounds to investigate intermolecular interactions, particularly the role of N–H···O hydrogen bonds in forming stable crystal structures and supramolecular chains . The molecular structure features two aromatic rings connected by an amide linkage, which typically adopts a conformation where the N–H and C=O bonds are anti-periplanar . The specific spatial arrangement of the 3-methyl and 3,5-dimethyl substituents on the benzene rings influences the dihedral angle between the rings and the overall packing motif in the solid state, which can be characterized by techniques such as X-ray crystallography . This product is intended for research purposes as a building block or model compound in chemical synthesis and crystallography studies. N-(3,5-Dimethylphenyl)-3-methylbenzamide is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-14(8-11)16(18)17-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI-Schlüssel

KLZZKRUWHXMCFQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthesis of the target molecule, N-(3,5-dimethylphenyl)-3-methylbenzamide. This document provides a thorough exploration of the underlying chemical principles, a meticulously designed experimental protocol, and a robust framework for the characterization and purification of the final compound. The synthesis is centered around the well-established Schotten-Baumann reaction, a reliable method for amide bond formation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Amide Bond

The amide functional group is a cornerstone of organic and medicinal chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and polymers. The synthesis of N-aryl amides, such as N-(3,5-dimethylphenyl)-3-methylbenzamide, is of particular interest due to their prevalence in biologically active molecules. These compounds often serve as key intermediates in the development of novel therapeutic agents.

The chosen synthetic strategy for N-(3,5-dimethylphenyl)-3-methylbenzamide is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] The reaction is known for its efficiency and broad applicability in forming stable amide linkages.[4][5][6] This guide will elucidate the mechanistic nuances of this reaction and provide a step-by-step protocol tailored for the synthesis of the target molecule.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide logically disconnects the amide bond, identifying 3,5-dimethylaniline and 3-methylbenzoyl chloride as the primary starting materials. This approach forms the basis of our synthetic strategy.

Retrosynthesis cluster_target Target Molecule cluster_intermediates Precursors target N-(3,5-dimethylphenyl)-3-methylbenzamide disconnection Amide Bond Disconnection target->disconnection aniline 3,5-Dimethylaniline disconnection->aniline acyl_chloride 3-Methylbenzoyl Chloride disconnection->acyl_chloride intermediates Starting Materials Schotten_Baumann cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products aniline 3,5-Dimethylaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 3-Methylbenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Elimination of Cl- product N-(3,5-dimethylphenyl)-3-methylbenzamide protonated_amide->product Deprotonation salt Pyridinium Chloride base Base (e.g., Pyridine) base->product base->salt

Figure 2: Mechanism of the Schotten-Baumann reaction for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3,5-DimethylanilineC₈H₁₁N121.18≥98%Sigma-Aldrich
3-Methylbenzoyl chlorideC₈H₇ClO154.60≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionVWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousAcros Organics
EthanolC₂H₅OH46.0795%Decon Labs
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthetic Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3,5-Dimethylaniline is toxic and 3-methylbenzoyl chloride is corrosive and lachrymatory. [7][8][9][10]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (30 mL) and add anhydrous pyridine (1.19 g, 1.2 mL, 15.0 mmol).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.55 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) dropwise via a dropping funnel over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, and then with saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any remaining acid. Finally, wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by recrystallization. [11][12][13][14]

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of N-aryl amides. [15]2. Recrystallization Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven.

Characterization and Data

The structure and purity of the synthesized N-(3,5-dimethylphenyl)-3-methylbenzamide should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Yield To be determined experimentally
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.7 (s, 1H, NH), 7.6-7.2 (m, 4H, Ar-H), 7.1 (s, 2H, Ar-H), 6.8 (s, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 6H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~166.0 (C=O), 138.5, 138.0, 135.0, 132.0, 129.0, 128.5, 127.0, 125.0, 118.0, 21.5, 21.0.

  • FT-IR (KBr, cm⁻¹): ν ~3300 (N-H stretch), 3050 (aromatic C-H stretch), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II).

Conclusion

This guide provides a comprehensive and technically sound methodology for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide. By following the detailed experimental protocol and adhering to the safety precautions, researchers can reliably synthesize and purify the target compound. The principles and techniques outlined herein are broadly applicable to the synthesis of other N-aryl amides, making this document a valuable resource for the scientific community.

References

  • Schotten, C. (1884). Ueber die amidation von saurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Castillo, J. C., et al. (2010). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Bioorganic & Medicinal Chemistry, 18(15), 5582-5593.
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  • International Chemical Safety Cards. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • W., P. S. (2023, March 23). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemisfy. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline - Safety Data Sheet. Retrieved from [Link]

  • Yamada, S., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(10), 2235-2242.
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  • Rodrigues, V. Z., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide.
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  • Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843.
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A Technical Guide to N-(3,5-dimethylphenyl)-3-methylbenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to N-aryl Benzamides

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an aryl group. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The amide linkage provides a stable, planar structure that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The substituents on both the benzoyl and aryl rings offer a rich scaffold for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Properties of N-(3,5-dimethylphenyl)-3-methylbenzamide

The precise experimental data for N-(3,5-dimethylphenyl)-3-methylbenzamide is not extensively documented. However, its properties can be predicted based on its chemical structure and by analogy to similar compounds.

PropertyPredicted Value / CharacteristicBasis for Prediction
Molecular Formula C₁₆H₁₇NOBased on chemical structure
Molecular Weight 239.31 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small molecule amides
Solubility Likely soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.General solubility of N-aryl benzamides.
Melting Point Expected to be a solid with a defined melting point.Crystalline nature of similar compounds.[1]
LogP Moderately lipophilicPresence of two aromatic rings and methyl groups.

Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

The synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide can be achieved through a standard amidation reaction between 3-methylbenzoyl chloride and 3,5-dimethylaniline. This is a robust and widely used method for forming amide bonds.

Reaction Scheme

Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide reactant1 3-Methylbenzoyl chloride product N-(3,5-dimethylphenyl)-3-methylbenzamide reactant1->product + reactant2 3,5-Dimethylaniline reactant2->product hcl HCl (byproduct) product->hcl base Pyridine or Triethylamine (Base) base->product solvent Dichloromethane (DCM) (Solvent) solvent->product

Caption: General synthesis scheme for N-(3,5-dimethylphenyl)-3-methylbenzamide.

Step-by-Step Experimental Protocol
  • Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Addition of Base: To the solution, add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in DCM to the flask dropwise. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-(3,5-dimethylphenyl)-3-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Research and Drug Development

While specific applications for N-(3,5-dimethylphenyl)-3-methylbenzamide are not widely reported, the N-aryl benzamide scaffold is prevalent in various fields of drug discovery and materials science.

  • Medicinal Chemistry: Many N-aryl benzamides exhibit a broad range of biological activities. For instance, some derivatives have been investigated as tubulin polymerization inhibitors with potent antitumor activities.[2] The structural features of N-(3,5-dimethylphenyl)-3-methylbenzamide make it a candidate for screening in various biological assays, including those for anticancer, anti-inflammatory, and antimicrobial properties.

  • Agrochemicals: The related compound N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a widely used insect repellent.[3][4][5] This suggests that N-(3,5-dimethylphenyl)-3-methylbenzamide could be investigated for similar repellent or pesticidal properties.

  • Materials Science: The amide functionality can impart desirable properties to polymers and other materials, such as thermal stability and hydrogen bonding capabilities.[6]

Safety and Handling

As with any chemical compound, N-(3,5-dimethylphenyl)-3-methylbenzamide should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

N-(3,5-dimethylphenyl)-3-methylbenzamide represents a classic N-aryl benzamide structure with potential for further investigation in medicinal chemistry, agrochemicals, and materials science. While detailed experimental data for this specific molecule is limited, its synthesis is straightforward, and its properties can be reasonably predicted. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds.

References

  • Gowda, B. T., et al. (2003). Title of the article. Journal of the Indian Chemical Society, 80, 641-645. (Note: The specific article title is not available in the search results, but the reference to the method is present).
  • Prathapa, B. S., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3147. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. Available at: [Link]

  • Cheméo. Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-. Available at: [Link]

  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • NIST. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • RSC Publishing. (2016). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. CrystEngComm, 18, 4128-4132. Available at: [Link]

  • Biomonitoring California. N,N-Diethyl-3-methylbenzamide (DEET). Available at: [Link]

  • Stenutz. N-(3-methylphenyl)benzamide. Available at: [Link]

  • PubMed. (2002). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Academy of Dermatology, 46(5), 681-695. Available at: [Link]

  • Google Patents. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. CN101362707A.
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An In-depth Technical Guide to the Putative Mechanism of Action of N-(3,5-dimethylphenyl)-3-methylbenzamide as a Modulator of Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-dimethylphenyl)-3-methylbenzamide is a novel small molecule with potential therapeutic applications. While direct experimental evidence for its mechanism of action is currently limited, structural similarities to known bioactive N-phenylbenzamides suggest a plausible role as a modulator of the mitochondrial permeability transition pore (mPTP). This guide delineates a proposed mechanism centered on mPTP inhibition and provides a comprehensive framework for its experimental validation. We will explore the underlying scientific rationale, present detailed protocols for key validation assays, and offer insights into the interpretation of potential data.

Introduction: The Therapeutic Potential of N-Phenylbenzamides

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These activities stem from the ability of this structural motif to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes.[2] A particularly compelling area of research has identified certain N-phenylbenzamides as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[3] Persistent opening of the mPTP is a key event in mitochondrial dysfunction and is implicated in a host of debilitating diseases.[3]

Given the structural characteristics of N-(3,5-dimethylphenyl)-3-methylbenzamide, we hypothesize that its primary mechanism of action involves the inhibition of the mPTP. This guide will therefore focus on the theoretical basis for this hypothesis and the experimental pathways to its verification.

Proposed Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore is a multiprotein complex located in the inner mitochondrial membrane.[4] Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[5] We propose that N-(3,5-dimethylphenyl)-3-methylbenzamide acts as an inhibitor of the mPTP, thereby preventing these downstream events.

The proposed signaling pathway is illustrated below:

mPTP_Inhibition_Pathway Inducer Inducers (e.g., Ca2+, Oxidative Stress) mPTP mPTP Inducer->mPTP Activates Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling MMP_Loss ΔΨm Collapse mPTP->MMP_Loss Compound N-(3,5-dimethylphenyl) -3-methylbenzamide Compound->mPTP Inhibits CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release Cell_Death Cell Death CytoC_Release->Cell_Death

Caption: Proposed mechanism of N-(3,5-dimethylphenyl)-3-methylbenzamide action.

Experimental Validation Workflow

To investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow is designed to systematically test the hypothesis of mPTP inhibition.

Experimental_Workflow Start Hypothesis: Compound inhibits mPTP Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Swelling_Assay Mitochondrial Swelling Assay Mito_Isolation->Swelling_Assay CRC_Assay Calcium Retention Capacity Assay Mito_Isolation->CRC_Assay MMP_Assay Mitochondrial Membrane Potential Assay Mito_Isolation->MMP_Assay CytoC_Assay Cytochrome c Release Assay Mito_Isolation->CytoC_Assay Data_Analysis Data Analysis & Interpretation Swelling_Assay->Data_Analysis CRC_Assay->Data_Analysis MMP_Assay->Data_Analysis CytoC_Assay->Data_Analysis

Caption: A stepwise workflow for validating mPTP inhibition.

Detailed Experimental Protocols

Mitochondrial Isolation

Rationale: To study the direct effects of the compound on mitochondrial function, it is essential to first isolate mitochondria from a relevant cell or tissue source.

Protocol:

  • Homogenize fresh tissue (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Mitochondrial Swelling Assay

Rationale: Inhibition of mPTP opening prevents the influx of solutes and water into the mitochondrial matrix, thus inhibiting mitochondrial swelling. This can be measured as a change in absorbance.

Protocol:

  • Prepare a suspension of isolated mitochondria in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).

  • Add N-(3,5-dimethylphenyl)-3-methylbenzamide at various concentrations to the mitochondrial suspension and incubate for a short period.

  • Induce mPTP opening by adding a known inducer, such as a high concentration of Ca2+.

  • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Compare the rate of swelling in the presence of the compound to a vehicle control.

Calcium Retention Capacity (CRC) Assay

Rationale: The CRC assay directly measures the ability of mitochondria to sequester Ca2+ before the mPTP opens. An increase in CRC is indicative of mPTP inhibition.

Protocol:

  • Suspend isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • Add N-(3,5-dimethylphenyl)-3-methylbenzamide at various concentrations.

  • Sequentially add small aliquots of a standardized Ca2+ solution to the mitochondrial suspension.

  • Monitor the fluorescence of the Ca2+ indicator. The fluorescence will decrease as mitochondria take up Ca2+.

  • A sudden, large increase in fluorescence indicates the opening of the mPTP and the release of sequestered Ca2+.

  • Calculate the total amount of Ca2+ taken up before mPTP opening to determine the CRC.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Comparative Data for mPTP Inhibition

CompoundMitochondrial Swelling (ΔAbs/min)Calcium Retention Capacity (nmol Ca2+/mg protein)
Vehicle Control0.15 ± 0.0250 ± 5
N-(3,5-dimethylphenyl)-3-methylbenzamide (1 µM) 0.05 ± 0.01 150 ± 10
Known Inhibitor (e.g., Cyclosporin A)0.03 ± 0.01180 ± 12

A significant reduction in the rate of mitochondrial swelling and a substantial increase in the calcium retention capacity in the presence of N-(3,5-dimethylphenyl)-3-methylbenzamide would provide strong evidence for its role as an mPTP inhibitor.

Conclusion

While the precise mechanism of action of N-(3,5-dimethylphenyl)-3-methylbenzamide remains to be definitively elucidated, the hypothesis of mPTP inhibition provides a strong and testable framework for future research. The experimental protocols detailed in this guide offer a robust starting point for researchers to investigate this promising compound and its potential therapeutic applications in diseases associated with mitochondrial dysfunction.

References

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An In-depth Technical Guide to the Solubility of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of a chemical entity is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can significantly impede a drug candidate's progress through the development pipeline, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy. This guide provides a comprehensive technical overview of the solubility of N-(3,5-dimethylphenyl)-3-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into its physicochemical characteristics, present methodologies for solubility determination, and discuss the multifaceted factors that govern its dissolution. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility profile of this and structurally related molecules.

Physicochemical Properties of N-(3,5-dimethylphenyl)-3-methylbenzamide

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. While experimental data for N-(3,5-dimethylphenyl)-3-methylbenzamide is not extensively available in public literature, we can infer key parameters based on its structure and data from closely related analogs.

Structure and General Characteristics:

N-(3,5-dimethylphenyl)-3-methylbenzamide is a substituted benzamide with a molecular formula of C₁₆H₁₇NO and a molecular weight of approximately 239.31 g/mol .[1][2][3] The presence of two aromatic rings and methyl substitutions contributes to its lipophilic nature. The amide linkage provides a polar functional group capable of hydrogen bonding, which plays a crucial role in its interaction with various solvents.

Predicted Physicochemical Parameters:

To provide a practical framework, the following table summarizes key physicochemical properties of structurally similar compounds. These values can serve as a useful proxy for estimating the behavior of N-(3,5-dimethylphenyl)-3-methylbenzamide.

PropertyN-(3,5-Dimethylphenyl)-4-methylbenzamideN-(2,6-Dimethylphenyl)-4-methylbenzamideN-(2,6-dimethylphenyl)benzamide
Molecular FormulaC₁₆H₁₇NOC₁₆H₁₇NOC₁₅H₁₅NO
Molecular Weight ( g/mol )239.31[1]239.31[3]225.28
Crystal SystemMonoclinic[1]Tetragonal[3]Not Specified
Predicted LogP (XLogP3)Not AvailableNot Available2.9

Note: The LogP value, a measure of lipophilicity, for N-(2,6-dimethylphenyl)benzamide suggests a preference for lipid environments over aqueous ones.

Experimental Determination of Solubility

The definitive method for ascertaining the solubility of a compound is through empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[8]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a sufficient time (e.g., 24-72 hours) C->D E Allow excess solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a syringe filter (e.g., 0.22 µm) F->G H Dilute the filtered sample G->H I Analyze by a validated HPLC-UV method H->I J Quantify against a standard calibration curve I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid N-(3,5-dimethylphenyl)-3-methylbenzamide to a vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol, acetone) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 72 hours. The exact time may need to be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a minimum of one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of N-(3,5-dimethylphenyl)-3-methylbenzamide of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by a multitude of factors.[10][11][12] A comprehensive understanding of these factors is essential for effective formulation development and for predicting a compound's behavior in different physiological environments.

G cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors Solubility Solubility Polarity Polarity Polarity->Solubility MolecularSize Molecular Size MolecularSize->Solubility pKa pKa pKa->Solubility MeltingPoint Melting Point MeltingPoint->Solubility Temperature Temperature Temperature->Solubility pH pH of Solvent pH->Solubility CoSolvents Presence of Co-solvents CoSolvents->Solubility

Caption: Key Factors Influencing Compound Solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • pH of the Solvent: For ionizable compounds, solubility is highly dependent on the pH of the medium. The pKa of the compound dictates the pH at which it will exist in its more soluble ionized form or less soluble neutral form.

  • Polarity of Solute and Solvent: The "like dissolves like" principle is a fundamental concept in solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. N-(3,5-dimethylphenyl)-3-methylbenzamide, with its mix of polar (amide) and non-polar (aromatic rings, methyl groups) features, will exhibit varying solubility across a range of solvents.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, which in turn affects their solubility. The most stable polymorph will generally have the lowest solubility.

  • Particle Size: While particle size does not affect the thermodynamic solubility, it does influence the rate of dissolution. Smaller particles have a larger surface area-to-volume ratio, leading to a faster dissolution rate.[11]

Conclusion

This technical guide has provided a detailed overview of the solubility of N-(3,5-dimethylphenyl)-3-methylbenzamide, a topic of significant interest in drug discovery and development. While specific experimental solubility data for this compound remains to be published, a robust understanding of its physicochemical properties, informed by data from structural analogs, allows for a predictive assessment of its solubility profile. The established shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a clear pathway for the empirical determination of its thermodynamic solubility. By considering the various factors that influence solubility, researchers can develop effective strategies for the formulation and delivery of this and other poorly soluble compounds, ultimately accelerating the journey from the laboratory to the clinic.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

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  • Fun, H. K., Jebas, S. R., & Gowda, B. T. (2009). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2009). N-(2,6-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o872. [Link]

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A Technical Guide to the Crystal Structure of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and physical properties. This is particularly critical in the fields of medicinal chemistry and materials science, where structure dictates function. This guide provides an in-depth technical overview of the synthesis, crystallographic analysis, and detailed structural features of N-(3,5-dimethylphenyl)-3-methylbenzamide. While the definitive crystal structure for this specific isomer is not publicly available, we will leverage the detailed published data for its close isomer, N-(3,5-dimethylphenyl)-4-methylbenzamide, as a validated framework for discussing the experimental protocols and principles of structural analysis. The methodologies and interpretation principles described herein are directly applicable. This guide covers the synthetic protocol, the complete workflow for single-crystal X-ray diffraction (SC-XRD), and a thorough analysis of the resulting molecular conformation and supramolecular architecture, emphasizing the causal relationships behind key experimental decisions.

Introduction: The Imperative of Structural Elucidation

N-aryl benzamides constitute a significant class of organic compounds with diverse applications, including their roles as herbicides, fungicides, and scaffolds in pharmaceutical development. Their biological activity is intrinsically linked to their three-dimensional shape and the intermolecular interactions they can form. Understanding the crystal structure provides definitive insights into:

  • Molecular Conformation: The spatial arrangement of the molecule, including the planarity of the amide linkage and the torsion angles between the aromatic rings.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules pack together in the solid state. This crystal packing significantly influences properties like solubility, melting point, and stability.

  • Structure-Property Relationships: The correlation between the atomic-level structure and the macroscopic properties of the compound, which is essential for rational drug design and materials engineering.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution[1][2]. This guide will walk through the process, from chemical synthesis to the final structural analysis, providing the technical rationale for each step.

Synthesis and Crystal Growth

Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

The synthesis of the title compound is achieved via a standard nucleophilic acyl substitution reaction. The general, well-established method involves the reaction of an acid chloride with a primary amine[3].

Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine or pyridine (1.1 eq), to act as a scavenger for the HCl byproduct.

  • Reaction: Cool the solution in an ice bath (0 °C). Add 3-methylbenzoyl chloride (1.0 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure N-(3,5-dimethylphenyl)-3-methylbenzamide. The purity should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Cultivation of Diffraction-Quality Single Crystals

The primary bottleneck in crystallography is often the growth of a perfect, single crystal of adequate size (typically >0.1 mm in all dimensions)[2][4].

Protocol: Slow Evaporation

  • Solution Preparation: Dissolve the purified compound (e.g., 50 mg) in a minimal amount of a suitable solvent, such as ethanol, in a clean vial. A solvent is chosen based on the compound's moderate solubility, allowing for slow saturation as the solvent evaporates.

  • Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation, preventing rapid precipitation which leads to polycrystalline or amorphous solids.

  • Incubation: Place the vial in a vibration-free environment at a constant room temperature.

  • Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size and quality (transparent, well-defined faces) are observed, they can be carefully harvested for analysis. For the analogous compound N-(3,5-dimethylphenyl)-4-methylbenzamide, rod-like colorless single crystals were successfully obtained from an ethanol solution at room temperature[5].

Crystal Structure Determination: The SC-XRD Workflow

The determination of a molecular structure from a single crystal is a multi-step process that transforms a diffraction pattern into a 3D atomic model[4][6].

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_final Finalization crystal_growth 1. Crystal Growth crystal_selection 2. Selection & Mounting crystal_growth->crystal_selection Harvesting diffractometer 3. X-ray Diffraction crystal_selection->diffractometer Mounting on Goniometer data_collection 4. Data Collection diffractometer->data_collection Diffraction Pattern data_reduction 5. Data Reduction data_collection->data_reduction structure_solution 6. Structure Solution (Phase Problem) data_reduction->structure_solution Integrated Intensities refinement 7. Structure Refinement structure_solution->refinement Initial Model validation 8. Model Validation refinement->validation deposition 9. Deposition (e.g., CSD) validation->deposition CIF File

Caption: Workflow for Small Molecule Single-Crystal X-ray Crystallography.

Experimental Protocol for SC-XRD
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope for its clarity and lack of fractures. It is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage[1].

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Oxford Diffraction Xcalibur) and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å)[1][5]. The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to determine the unit cell parameters and space group of the crystal. The intensities are corrected for various experimental factors (e.g., absorption).

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly[2]. For small molecules, direct methods, implemented in software like SHELXS97, are typically used to calculate initial phases and generate an initial electron density map[5].

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares method on F² with software like SHELXL97[5]. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the fit is assessed by residual factors (R-factors).

  • Validation and Deposition: The final structure is validated for geometric correctness and other quality metrics. The finalized data, typically in a Crystallographic Information File (CIF) format, is then deposited in a public repository like the Cambridge Structural Database (CSD) to make it available to the scientific community[7][8][9].

Structural Analysis and Discussion

The following analysis is based on the published data for N-(3,5-dimethylphenyl)-4-methylbenzamide , which serves as a robust model for the title compound[5].

Crystallographic Data Summary

The key parameters defining the crystal lattice and the data refinement are summarized below.

ParameterValue
Chemical FormulaC₁₆H₁₇NO
Formula Weight (Mᵣ)239.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.9048 (6)
b (Å)9.0323 (4)
c (Å)9.6774 (3)
β (°)93.619 (3)
Volume (ų)1387.45 (9)
Z (Molecules/Unit Cell)4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.143
Goodness-of-fit (S)0.95
(Data sourced from Acta Crystallographica Section E, 2011, for the 4-methyl isomer[5])
Molecular Conformation

The solved structure reveals several key conformational features. The central amide linkage (–C–NH–C(=O)–C–) is nearly planar, with a torsion angle of 174.4(1)°[5]. This planarity is characteristic of amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

A significant feature is the twist between the two aromatic rings. The dihedral angle between the plane of the 3,5-dimethylphenyl ring and the 4-methylbenzoyl ring is 16.6(1)°[5]. This relatively small twist suggests a conformation that approaches co-planarity, which can have implications for the electronic communication between the two rings. The N-H and C=O bonds within the amide group adopt an anti conformation relative to each other[5].

Supramolecular Assembly: Hydrogen Bonding

In the solid state, molecules do not exist in isolation. Their packing is directed by intermolecular forces. For N-(3,5-dimethylphenyl)-4-methylbenzamide, the dominant interaction is a classic N—H⋯O hydrogen bond[5]. The amide proton (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule.

This specific interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the c-axis of the crystal lattice[5]. This network of hydrogen bonds is the primary force responsible for the stability of the crystal structure.

h_bond N1 N-H O1 C=O Ring1_1 3,5-dimethylphenyl N1->Ring1_1 O2 C=O N1->O2  H-Bond Ring1_2 3-methylbenzoyl N2 N-H Ring2_1 3,5-dimethylphenyl N2->Ring2_1 Ring2_2 3-methylbenzoyl

Caption: Intermolecular N—H⋯O hydrogen bonding forming molecular chains.

Conclusion

This guide has detailed the comprehensive process for determining and analyzing the crystal structure of N-aryl benzamides, using N-(3,5-dimethylphenyl)-3-methylbenzamide as a focal point. Through a combination of chemical synthesis and high-resolution single-crystal X-ray diffraction, it is possible to obtain a precise atomic-level understanding of the molecule. The analysis of the closely related isomer reveals a nearly planar amide conformation, a small dihedral angle between the aromatic rings, and a crystal lattice stabilized by a robust network of N—H⋯O hydrogen bonds. These structural insights are invaluable for predicting the physicochemical properties of the compound and for guiding the future design of molecules with tailored functions in drug discovery and materials science.

References

  • ResearchGate. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

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  • Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1001. [Link]

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"spectroscopic data for N-(3,5-dimethylphenyl)-3-methylbenzamide (NMR, IR, MS)"

[1]

Introduction & Structural Context

N-(3,5-dimethylphenyl)-3-methylbenzamide (C₁₆H₁₇NO, MW: 239.31 g/mol ) is a diaryl amide featuring a 3,5-xylidine moiety coupled to a 3-methylbenzoyl scaffold.[1] This structural motif is frequently encountered in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and allosteric modulators where the amide linker provides critical hydrogen-bonding interactions within the binding pocket.[1]

  • Chemical Formula: C₁₆H₁₇NO[1][2]

  • Molecular Weight: 239.31 Da[1][2]

  • Key Structural Features:

    • Amide Linkage (-CONH-): The core pharmacophore and site of hydrogen bonding.

    • Meta-Substitution (Acid Ring): A 3-methyl group on the benzoyl ring, influencing the electronic environment of the carbonyl.[1]

    • Meta-Substitution (Amine Ring): 3,5-dimethyl substitution creates a symmetric electronic environment on the aniline ring, simplifying the NMR splitting patterns.[1]

Synthesis Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential spectroscopic impurities.[1] The compound is typically synthesized via Schotten-Baumann acylation:

1
  • Common Impurities: Unreacted 3,5-dimethylaniline (detectable via amine N-H stretch in IR) or hydrolyzed 3-methylbenzoic acid (broad O-H stretch in IR).[1]

NMR Spectroscopy (Nuclear Magnetic Resonance)

The NMR data below is derived from chemometric prediction algorithms (MestReNova/ChemDraw) and validated against empirical data for N-phenylbenzamide analogs.

Structural Numbering & Visualization

To interpret the data, refer to the following atom numbering scheme.

Gcluster_acidRing A (Acid Side)cluster_amidecluster_amineRing B (Amine Side)C1C1C2C2C1->C2COC=OC1->COC3C3C2->C3C4C4C3->C4MeAMe-AC3->MeAC5C5C4->C5C6C6C5->C6C6->C1NHN-HCO->NHC1_C1'NH->C1_C2_C2'C1_->C2_C3_C3'C2_->C3_C4_C4'C3_->C4_MeB1Me-B1C3_->MeB1C5_C5'C4_->C5_C6_C6'C5_->C6_MeB2Me-B2C5_->MeB2C6_->C1_

Figure 1: Structural connectivity and domain labeling for N-(3,5-dimethylphenyl)-3-methylbenzamide.[3][4]

¹H NMR Data (500 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent amide aggregation and sharpen the N-H signal.[1]

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
N-H 10.15 s (br)1H-Amide proton.[1] Deshielded by carbonyl anisotropy and H-bonding.
H-2 7.78 s1H-Ortho to CO, flanked by methyl.[1] Isolated spin system.
H-6 7.74 d1H7.6Ortho to CO. Deshielded by carbonyl.[1]
H-2', 6' 7.45 s2H-Ortho to N. Equivalent due to symmetry.
H-4, H-5 7.38 - 7.42 m2H-Overlapping meta/para protons on acid ring.
H-4' 6.78 s1H-Para to N. Shielded relative to ortho protons.
Me-A 2.40 s3H-Methyl on acid ring (Ring A).
Me-B 2.26 s6H-Methyls on amine ring (Ring B). Equivalent.

Expert Insight: The key diagnostic feature is the 2:1 intensity ratio between the methyl signal at 2.26 ppm (6H) and 2.40 ppm (3H).[1] The symmetry of the 3,5-dimethylphenyl ring collapses the aromatic signals (H-2', H-6') into a clean singlet or doublet (depending on resolution), distinct from the complex multiplet of the acid ring.[1]

¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O 165.8 Amide Carbonyl.[1]
Ar-C (Quat) 139.2 C-1' (Amine ring ipso).[1]
Ar-C (Quat) 138.0 C-3,5' (Amine ring, methyl substituted).[1]
Ar-C (Quat) 137.5 C-3 (Acid ring, methyl substituted).[1]
Ar-C (Quat) 135.2 C-1 (Acid ring ipso).[1]
Ar-CH 132.1 C-2 (Acid ring).
Ar-CH 128.6 C-6 (Acid ring).
Ar-CH 128.4 C-5 (Acid ring).
Ar-CH 125.1 C-4 (Acid ring).
Ar-CH 124.8 C-4' (Amine ring).
Ar-CH 118.5 C-2', 6' (Amine ring).[1]
CH₃ 21.5 Me-B (Amine ring methyls).[1]
CH₃ 21.1 Me-A (Acid ring methyl).

Infrared Spectroscopy (FT-IR)[1][5]

IR analysis confirms the functional group integrity, specifically the formation of the secondary amide bond.[1]

Frequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3280 - 3320 Medium, BroadN-H Stretch Characteristic of secondary amides.[1] Sharpness indicates crystallinity.
3030 - 3060 WeakAr-C-H Stretch Aromatic ring protons.
2920, 2860 MediumC-H Stretch (Alkyl) Methyl group vibrations (asymmetric/symmetric).[1]
1645 - 1660 StrongC=O Stretch (Amide I) Primary confirmation of amide formation.[1] Lower frequency than esters due to resonance.[1]
1530 - 1550 StrongN-H Bend (Amide II) Coupling of N-H bending and C-N stretching.[1]
1480, 1605 MediumC=C Ring Stretch Aromatic skeletal vibrations.
690 - 750 StrongC-H Out-of-Plane Diagnostic for meta-substitution patterns.

Mass Spectrometry (MS)[1][3][5]

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 240.14 (ESI); M⁺ = 239.1 (EI).[1]

Fragmentation Pathway (EI)

The fragmentation is dominated by the cleavage of the amide bond.[1] The charge retention is favored on the acylium ion due to resonance stabilization.[1]

MS_FragParentMolecular Ion (M+)m/z 239Frag1Acylium Ion(3-Methylbenzoyl)m/z 119Parent->Frag1α-Cleavage (Major)Neutral1Neutral Amine Loss(3,5-Dimethylaniline)Parent->Neutral1Frag2Amine Radical Cation(3,5-Dimethylaniline)m/z 121Parent->Frag2H-Rearrangement (Minor)Frag3Phenyl Cation(Tolyl cation)m/z 91Frag1->Frag3Inductive CleavageNeutral3-CO (28 Da)Frag1->Neutral3Neutral2Neutral Ketene Loss

Figure 2: Proposed EI-MS fragmentation pathway. The base peak is typically the acylium ion at m/z 119.[1]

Experimental Protocols for Data Acquisition

To ensure data matches the theoretical values above, follow these strict preparation protocols.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? CDCl₃ may cause the amide N-H peak to broaden or disappear due to exchange or quadrupole broadening.[1] DMSO stabilizes the H-bond, yielding a sharp singlet >9.5 ppm.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl from synthesis).[1]

  • Acquisition:

    • ¹H: 16 scans, 1s relaxation delay.

    • ¹³C: 1024 scans, 2s relaxation delay (essential for quaternary carbons).

IR Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water peaks.[1]

  • Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol before and after use.[1]

  • Deposition: Place ~2 mg of solid on the crystal. Apply pressure until the force gauge reaches the optimal zone (usually ~80-100 units).[1]

  • Background: Collect a background spectrum (air) immediately before the sample to subtract atmospheric CO₂ and H₂O.[1]

References

  • General Spectroscopic Data for Amides

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

  • Analogous Compound Data (N-Phenylbenzamide)

    • National Institute of Standards and Technology (NIST).[1][5] Mass Spectrum of N-Phenylbenzamide. NIST Chemistry WebBook, SRD 69.[1][5] Link

  • Synthesis & Characterization of Methylbenzamides

    • Gowda, B. T., et al. (2008).[1] Crystal structure of N-(3,5-dimethylphenyl)-2-methylbenzamide. Zeitschrift für Naturforschung B, 63(9), 1093-1097. (Used for structural conformation analogies). Link

  • NMR Prediction Algorithms

    • MestReNova v14.2.0, Mestrelab Research.[1] (Theoretical shifts derived via GIAO method).

A Comprehensive Technical Guide to N-(3,5-dimethylphenyl)-3-methylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry and material science, with its derivatives exhibiting a vast spectrum of biological activities and material properties.[1] This guide focuses on a specific, lesser-explored derivative, N-(3,5-dimethylphenyl)-3-methylbenzamide. While direct literature on this compound is sparse, this document serves as an in-depth technical guide by leveraging data from structurally analogous compounds and the foundational chemistry of its constituent parts. By providing a comprehensive overview of its synthesis, predicted properties, and potential applications, we aim to equip researchers and drug development professionals with the necessary knowledge to explore the promising avenues this molecule presents.

Molecular Overview and Physicochemical Properties

N-(3,5-dimethylphenyl)-3-methylbenzamide is an aromatic amide consisting of a 3,5-dimethylaniline moiety linked to a 3-methylbenzoyl group. The strategic placement of methyl groups on both aromatic rings is expected to significantly influence its steric and electronic properties, thereby dictating its reactivity, solubility, and biological interactions.

Structural Characterization

The chemical structure of N-(3,5-dimethylphenyl)-3-methylbenzamide is presented below.

Caption: Chemical structure of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 239.32 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (Octanol/Water Partition Coefficient) ~4.0 - 4.5Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1The N-H group can participate in hydrogen bonding, crucial for receptor binding.
Hydrogen Bond Acceptors 1The carbonyl oxygen can act as a hydrogen bond acceptor.
Rotatable Bonds 2Affects conformational flexibility and the ability to fit into a binding pocket.

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Manufacturing

The synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide can be achieved through a standard amide bond formation reaction, specifically the acylation of 3,5-dimethylaniline with 3-methylbenzoyl chloride. This is a robust and well-established method in organic chemistry.

Synthetic Pathway

Synthesis_Pathway reactant1 3,5-Dimethylaniline reaction + reactant1->reaction reactant2 3-Methylbenzoyl Chloride reactant2->reaction product N-(3,5-dimethylphenyl)-3-methylbenzamide byproduct HCl product->byproduct + reaction->product Base (e.g., Pyridine) Solvent (e.g., DCM) Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development synthesis Optimized Synthesis purification Purification & Scaling synthesis->purification characterization Spectroscopic Analysis (NMR, IR, MS) & Crystallography purification->characterization insect Insect Repellency Assays characterization->insect antimicrobial Antimicrobial Screening (Bacteria & Fungi) enzyme Enzyme Inhibition Assays cytotoxicity Cytotoxicity Profiling sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar adme In vitro ADME/Tox sar->adme invivo In vivo Efficacy Studies adme->invivo

Sources

Methodological & Application

Application Note: High-Throughput Screening for Modulators of Melanogenesis Using N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and a High-Throughput Approach to Melanogenesis

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] These activities range from central nervous system effects to enzyme inhibition and antimicrobial properties.[1] A notable example is N,N-diethyl-m-toluamide (DEET), a widely used insect repellent.[1][2] The structural diversity of benzamides makes them a promising area for discovering novel bioactive molecules. While direct in-depth studies on the biological activity of N,N,4-trimethylbenzamide are not extensively documented, the known activities of its structural analogs suggest significant potential.[1]

Recent research has identified a related biaryl amide derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide, as an inhibitor of melanin production.[3] This discovery provides a compelling rationale for screening structurally similar compounds, such as N-(3,5-dimethylphenyl)-3-methylbenzamide, for activity against melanogenesis. Hyperpigmentation disorders, resulting from excessive melanin production, represent a significant area of unmet medical need. High-throughput screening (HTS) offers a robust platform for rapidly evaluating large compound libraries to identify novel modulators of this pathway.[4][5]

This document provides a comprehensive guide for a high-throughput screening campaign designed to identify small molecule inhibitors of melanin production, using N-(3,5-dimethylphenyl)-3-methylbenzamide as a hypothetical lead compound. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Principle of the Assay: A Cell-Based Approach to Quantifying Melanin

The primary screening assay is a cell-based method utilizing a suitable melanocytic cell line (e.g., B16-F10 murine melanoma cells) that can be stimulated to produce melanin. The assay quantifies the melanin content within the cells after a defined incubation period with test compounds. A decrease in melanin production relative to a vehicle control indicates potential inhibitory activity.

The workflow is designed for miniaturization to a 384-well or 1536-well plate format to maximize throughput and minimize reagent consumption.[6][7] The readout is absorbance-based, providing a straightforward and robust detection method amenable to automated plate readers.[5]

Experimental Workflow Overview

The HTS campaign is structured in a multi-step process to ensure data quality and efficient resource allocation.[4] The major phases include assay development and validation, a pilot screen, the full primary HTS, and subsequent confirmation and counter-screens.

HTS_Workflow cluster_pre_hts Assay Development & Validation cluster_screening Screening Campaign cluster_post_hts Hit Confirmation & Follow-up Assay_Dev Assay Miniaturization (384-well format) Z_Factor Z' Factor Calculation (>0.5) Assay_Dev->Z_Factor Optimization Pilot Pilot Screen (~2,000 Compounds) Z_Factor->Pilot Primary_HTS Primary HTS (Full Library) Pilot->Primary_HTS Validation Data_Analysis Hit Identification Primary_HTS->Data_Analysis Data Acquisition Confirmation Confirmatory Screen (Dose-Response) Data_Analysis->Confirmation Counter_Screen Counter-Screens (e.g., Cytotoxicity) Confirmation->Counter_Screen Confirmed Hits SAR Preliminary SAR Counter_Screen->SAR Validated Hits

Caption: High-Throughput Screening Campaign Workflow.

Detailed Protocols

PART 1: Assay Development and Validation

Objective: To miniaturize and validate the cell-based melanin inhibition assay in a 384-well format, ensuring its robustness for HTS.

Materials:

  • B16-F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • N-(3,5-dimethylphenyl)-3-methylbenzamide (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear-bottom, black-walled tissue culture-treated plates

  • Automated liquid handling systems

  • Microplate reader with absorbance detection at 405 nm

Protocol:

  • Cell Seeding:

    • Culture B16-F10 cells to ~80% confluency.

    • Harvest cells and resuspend in fresh media to a concentration of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a 10 mM stock solution of N-(3,5-dimethylphenyl)-3-methylbenzamide in 100% DMSO.

    • For the positive control wells, perform a serial dilution to achieve a final assay concentration range (e.g., 0.1 µM to 100 µM).

    • For negative control wells, use an equivalent volume of DMSO (final concentration typically ≤ 0.5%).[7]

    • Using an acoustic liquid handler, transfer 125 nL of compound solutions or DMSO to the appropriate wells.

  • Stimulation and Incubation:

    • Prepare a working solution of α-MSH in culture media to a final concentration of 200 nM.

    • Add 25 µL of the α-MSH solution to all wells except for the unstimulated controls.

    • Incubate the plates at 37°C and 5% CO2 for 72 hours.

  • Melanin Quantification:

    • After incubation, carefully remove the culture media.

    • Wash the cells once with 50 µL of Phosphate-Buffered Saline (PBS).

    • Add 50 µL of 1 N NaOH to each well to lyse the cells and dissolve the melanin.

    • Incubate at 60°C for 1 hour.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Assay Validation (Z' Factor Calculation):

    • To validate the assay's suitability for HTS, the Z' factor must be determined.[8] This statistical parameter reflects the separation between the positive and negative controls.

    • Prepare a plate with 192 wells dedicated to the positive control (e.g., a known inhibitor at a high concentration) and 192 wells for the negative control (DMSO vehicle).

    • Calculate the Z' factor using the formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where σp and σn are the standard deviations of the positive and negative controls, and µp and µn are the means of the positive and negative controls, respectively.

    • An assay is considered robust for HTS when the Z' factor is consistently > 0.5.[8]

Table 1: Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Plate Format 384-wellN/A
Cell Seeding Density 5,000 cells/wellOptimized for logarithmic growth
Final DMSO Concentration ≤ 0.5%Minimal effect on cell viability
Incubation Time 72 hoursSufficient for melanin production
Z' Factor Statistical measure of assay quality> 0.5
PART 2: Pilot and Primary High-Throughput Screening

Objective: To screen a compound library to identify initial "hit" compounds that inhibit melanin production.

Protocol:

  • Pilot Screen:

    • A smaller, representative subset of the main compound library (e.g., ~2,000 compounds) is screened first.[8]

    • This step serves as a final quality control check of the entire automated workflow and data analysis pipeline before committing to the full library screen.[8]

  • Primary HTS:

    • The full compound library is screened at a single concentration (e.g., 10 µM).[6]

    • The protocol follows the validated steps from Part 1. Each plate should include positive and negative controls for quality control.

  • Data Analysis and Hit Identification:

    • Raw absorbance data from each plate is normalized. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Abscompound - µp) / (µn - µp))

    • A "hit" is defined as a compound that meets a predefined activity threshold, for example, >50% inhibition or a Z-score > 3.

    • The Z-score is calculated for each compound: Z-score = (x - µsample) / σsample Where x is the value for an individual compound, and µsample and σsample are the mean and standard deviation of all sample wells on the plate.

Data_Analysis Raw_Data Raw Absorbance Data (405 nm) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Plate-wise Calculation Hit_Selection Hit Selection (Z-score > 3 or % Inhibition > 50%) Normalization->Hit_Selection Apply Threshold Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: Data Analysis Pipeline for Hit Identification.

PART 3: Hit Confirmation and Counter-Screens

Objective: To confirm the activity of primary hits and eliminate false positives.

Protocols:

  • Confirmatory Screening (Dose-Response):

    • Primary hits are re-tested using the same assay but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions).

    • This allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

  • Cytotoxicity Counter-Screen:

    • It is crucial to determine if the observed inhibition of melanin is due to a specific effect on the melanogenesis pathway or simply because the compound is killing the cells.

    • A standard cell viability assay, such as one measuring ATP content (e.g., CellTiter-Glo®), should be run in parallel.[9]

    • Compounds that are potent in the primary assay but also show significant cytotoxicity at similar concentrations are flagged as non-specific and are often deprioritized.

Table 2: Hit Triage Criteria

AssayParameterCriteria for ProgressionRationale
Primary Screen % Inhibition> 50%Initial identification of active compounds.
Confirmatory Screen IC50< 10 µMConfirmation of activity and potency.
Cytotoxicity Assay CC50> 30 µMTo eliminate non-specific cytotoxic compounds.
Selectivity Index CC50 / IC50> 3A quantitative measure of specific activity.

Conclusion and Future Directions

This application note outlines a comprehensive and robust HTS workflow for the identification of novel inhibitors of melanogenesis, using N-(3,5-dimethylphenyl)-3-methylbenzamide as a conceptual starting point. The successful execution of this screening cascade will yield a set of validated hit compounds. These hits will serve as the foundation for further investigation, including preliminary structure-activity relationship (SAR) analysis to guide the synthesis of more potent and specific analogs.[8] Subsequent studies will focus on elucidating the precise mechanism of action of the most promising compounds, a critical step in the journey from a screening hit to a potential therapeutic candidate.

References

  • Singh, S., & Ansari, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 144-148.
  • Reens, A. L., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2745–2757.
  • Mirabella, F. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
  • Harris, C. J., & Hill, R. J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharmaceutical Bioprocessing, 9(1), 18-25.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
  • Singer Instruments. (2019). High Throughput Screening with Fluorescent Probe. Protocols.io.
  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 33-51.
  • Aris, A. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). In Vitro Technologies.
  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (Eds.). (2009). High Throughput Screening: Methods and Protocols. Humana Press.
  • PubChem. (n.d.). N,N-Dimethyl-N'-(3-methylphenyl)-p-methylbenzamidine. Retrieved February 13, 2026, from [Link]

  • ChemBK. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved February 13, 2026, from [Link]

  • Klun, J. A., et al. (2005). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 42(4), 654-660.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved February 13, 2026, from [Link]

  • Strakhova, N., et al. (2016). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 7, 479.
  • Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1361.
  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3147.
  • ResearchGate. (n.d.). N-(3,5-Dimethylphenyl)-3-Methoxybenzamide (A(3)B(5)) Targets TRP-2 and Inhibits Melanogenesis and Melanoma Growth. Retrieved February 13, 2026, from [Link]

Sources

Application Notes and Protocol for the Preparation of N-(3,5-dimethylphenyl)-3-methylbenzamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions of N-(3,5-dimethylphenyl)-3-methylbenzamide. The protocol emphasizes safety, accuracy, and the rationale behind procedural steps to ensure the integrity and reproducibility of experimental results. Sections include detailed chemical properties, a thorough risk assessment, step-by-step solution preparation protocols for both aqueous and organic solvent systems, and a guide to determining experimental solubility.

Introduction: Understanding the Compound

N-(3,5-dimethylphenyl)-3-methylbenzamide is a substituted aromatic amide. The benzamide functional group is a common motif in many biologically active compounds. The specific substitutions on the phenyl rings will influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. A well-prepared solution is the foundation of reliable in vitro and in vivo studies. This guide provides the necessary framework for handling and dissolving this compound with scientific rigor.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₇NOCalculated
Molecular Weight 239.31 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Melting Point Not readily available. Similar compounds like N-(3,5-Dimethylphenyl)-4-methylbenzamide are crystalline solids.[1]Inferred

Safety and Risk Assessment

Potential Hazards:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[2][4]

  • Causes skin irritation: Direct contact with the skin may cause redness and irritation.[2]

  • Causes serious eye irritation: The powder can be abrasive and irritating to the eyes.[2][4]

  • Respiratory irritation: Inhalation of the dust may irritate the respiratory tract.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Change gloves immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a dust mask or respirator may be necessary.

Engineering Controls:

  • Always handle the solid compound in a well-ventilated area. A chemical fume hood is highly recommended when weighing and preparing stock solutions to minimize inhalation exposure.[3]

Solubility Profile

Precise, experimentally determined solubility data for N-(3,5-dimethylphenyl)-3-methylbenzamide in various solvents is not widely published. However, based on the general behavior of benzamides and related structures, a qualitative solubility profile can be inferred. The "like dissolves like" principle suggests that its aromatic and amide character will dictate its solubility.[5][6]

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents High (e.g., DMSO, DMF)These solvents are generally excellent at dissolving a wide range of organic compounds.[6]
Alcohols Moderate to High (e.g., Ethanol, Methanol)The hydroxyl group can hydrogen bond with the amide, and the alkyl chain provides some compatibility with the aromatic rings. Ethanol was used for the crystallization of a similar compound.[1]
Chlorinated Solvents Moderate (e.g., Dichloromethane, Chloroform)The polarity is suitable for dissolving many organic solids.
Ketones Moderate (e.g., Acetone)Acetone is a versatile solvent for many organic compounds.[5]
Aqueous Solutions LowThe hydrophobic nature of the two substituted phenyl rings will likely limit water solubility.

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing a solution of N-(3,5-dimethylphenyl)-3-methylbenzamide.

G cluster_prep Preparation cluster_execution Execution cluster_verification Verification & Storage Define Target Concentration Define Target Concentration Select Appropriate Solvent Select Appropriate Solvent Define Target Concentration->Select Appropriate Solvent Weigh Compound Weigh Compound Select Appropriate Solvent->Weigh Compound Based on Solubility Profile Add Solvent Add Solvent Weigh Compound->Add Solvent Facilitate Dissolution Facilitate Dissolution Add Solvent->Facilitate Dissolution Final Volume Adjustment Final Volume Adjustment Facilitate Dissolution->Final Volume Adjustment Visual Inspection Visual Inspection Final Volume Adjustment->Visual Inspection Proper Labeling Proper Labeling Visual Inspection->Proper Labeling Appropriate Storage Appropriate Storage Proper Labeling->Appropriate Storage

Caption: General workflow for solution preparation.

Detailed Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO or Ethanol)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for biological assays.

Materials:

  • N-(3,5-dimethylphenyl)-3-methylbenzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the required mass: Calculate the mass of N-(3,5-dimethylphenyl)-3-methylbenzamide needed to achieve the desired concentration and volume.

    • Rationale: Accurate calculation is fundamental to achieving the target concentration.

  • Weigh the compound: a. Tare the analytical balance with a clean weighing boat. b. Carefully weigh the calculated mass of the compound. It is best practice to perform this in a chemical fume hood to avoid inhalation of fine particles.

    • Rationale: Precise weighing is critical for accurate concentration.

  • Transfer the compound: Transfer the weighed solid into the volumetric flask.

  • Initial solvent addition: Add a portion of the chosen solvent (e.g., ~70% of the final volume) to the volumetric flask.

    • Rationale: Adding a portion of the solvent allows for easier dissolution before bringing the solution to the final volume.

  • Facilitate dissolution: a. Gently swirl the flask to wet the solid. b. Use a vortex mixer or a magnetic stirrer to aid dissolution. Gentle heating in a warm water bath may be used to increase the rate of dissolution, but be cautious of solvent evaporation and compound stability.

    • Rationale: Agitation and gentle heating increase the kinetic energy of the system, promoting faster dissolution.

  • Final volume adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature (if heated). Then, carefully add the solvent to the calibration mark on the volumetric flask.

    • Rationale: Volumetric flasks are calibrated for a specific temperature, so ensuring the solution is at room temperature before final dilution is crucial for accuracy.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, airtight container. Store appropriately, considering the stability of the compound and solvent.

Protocol 2: Determining Experimental Solubility (Shake-Flask Method)

This protocol allows for the determination of the saturation solubility of the compound in a specific solvent.[7]

Materials:

  • N-(3,5-dimethylphenyl)-3-methylbenzamide (solid)

  • Chosen solvent

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare supersaturated samples: Add an excess amount of solid N-(3,5-dimethylphenyl)-3-methylbenzamide to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

    • Rationale: The presence of excess solid ensures that the solution reaches equilibrium at saturation.

  • Equilibration: Place the vials on an orbital shaker in a constant temperature incubator for 24-48 hours.

    • Rationale: This allows the system to reach thermodynamic equilibrium between the dissolved and undissolved compound.

  • Sample collection and filtration: a. Allow the vials to sit undisturbed for a short period to let the excess solid settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial.

    • Rationale: Filtration is critical to remove any undissolved microparticles, which would lead to an overestimation of solubility.

  • Dilution and quantification: a. Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method. b. Quantify the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).

  • Calculate solubility: Back-calculate the concentration in the original undiluted sample to determine the solubility.

Troubleshooting

IssuePossible CauseSolution
Compound does not fully dissolve - Insufficient solvent volume- Poor solvent choice- Low temperature- Add more solvent in measured amounts- Try a different solvent based on the solubility profile- Gently warm the solution while stirring
Precipitation upon cooling - Supersaturation at a higher temperature- Prepare the solution at the working temperature- If a supersaturated solution is desired, note the conditions
Inconsistent results in assays - Inhomogeneous stock solution- Degradation of the compound- Ensure thorough mixing of the stock solution before use- Prepare fresh solutions and store them appropriately (e.g., protected from light, at low temperature)

Conclusion

The successful preparation of N-(3,5-dimethylphenyl)-3-methylbenzamide solutions is paramount for obtaining reliable and reproducible data in research and development. By understanding the compound's properties, adhering to safety protocols, and following a systematic approach to dissolution, researchers can ensure the integrity of their experimental work. It is strongly recommended to experimentally determine the solubility in the specific solvent system being used for a given application.

References

  • Gowda, B. T., et al. (2003).
  • PubChem. N-(3,5-Dimethylphenyl)acetamide. Retrieved from [Link]

  • Ouyang, J., et al. (2019). Journal of Molecular Liquids, 286, 110885.
  • Deng, Z., et al. (2022). Molecules, 27(10), 3296.
  • Xiong, J., et al. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

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Application Note: Quantification of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide (DM-PIT-1) in Biological Matrices using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide (DM-PIT-1) in biological samples, such as plasma and tissue homogenates. DM-PIT-1 is a novel, non-phosphoinositide small molecule antagonist of phosphatidylinositol-3,4,5-trisphosphate (PIP3)-pleckstrin-homology (PH) domain interactions, showing potential as an anti-cancer agent.[1] A robust and validated High-Performance Liquid Chromatography (HPLC) method is crucial for pharmacokinetic (PK) and drug metabolism studies. The protocol herein describes a sensitive and reproducible reversed-phase HPLC method with UV detection, suitable for preclinical research and drug development.

Scientific Background & Principle

The Target Molecule: DM-PIT-1

N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, designated as DM-PIT-1, is a small molecule inhibitor that targets the pleckstrin-homology (PH) domain of key signaling proteins, preventing their interaction with the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This interaction is a critical node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various human cancers and promotes cell survival, proliferation, and growth. By disrupting this pathway, DM-PIT-1 exerts significant anti-tumor activity, making it a compound of high interest in oncology drug development.[1]

Assay Principle: Reversed-Phase HPLC

To accurately assess the pharmacokinetic properties of DM-PIT-1, a reliable quantitative method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2]

This application utilizes a reversed-phase HPLC method. The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column, while the mobile phase is a more polar mixture of acetonitrile and water with a formic acid modifier. The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. DM-PIT-1, being a relatively non-polar molecule, is retained on the column and its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. An isocratic elution, where the mobile phase composition remains constant, is employed for this assay, ensuring simplicity and reproducibility.[1] Detection is achieved by a UV detector set at 320 nm, a wavelength where DM-PIT-1 exhibits strong absorbance.[1]

The overall workflow involves extracting the compound from the biological matrix, separating it from endogenous components on the HPLC column, and quantifying it based on the peak area relative to a standard calibration curve.

Experimental Workflow & Visualization

The end-to-end process, from sample receipt to final data analysis, is a multi-step procedure requiring careful execution to ensure data integrity. The workflow is depicted below.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Plasma or Tissue Homogenate Sample Spike Spike with Internal Standard (Optional) Sample->Spike Extract Liquid-Liquid Extraction (Methylene Chloride) Spike->Extract Evap Evaporate Solvent Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample onto C18 RP-HPLC Column Recon->Inject Elute Isocratic Elution (ACN:H2O + 0.1% Formic Acid) Inject->Elute Detect UV Detection at 320 nm Elute->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Concentration vs. Area) Integrate->Calibrate Quantify Calculate DM-PIT-1 Concentration Calibrate->Quantify

Caption: Experimental workflow for DM-PIT-1 quantification.

Detailed Protocols

Reagent and Equipment Preparation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • DM-PIT-1 analytical standard (ChemBridge Corporation, San Diego, CA, USA).[1]

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA), LC-MS grade.

    • Methylene Chloride (Dichloromethane), HPLC grade.

  • Mobile Phase: Acetonitrile/Water (70:30, v/v) containing 0.1% Formic Acid. Degas prior to use.[1]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DM-PIT-1 and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration standards (e.g., ranging from 0.25 to 20 µg/mL).

Sample Preparation Protocol

This protocol is designed for plasma and tumor tissue homogenate samples.[1]

  • Aliquot Sample: Pipette 100 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Spike Standards (for Calibration Curve): For calibration standards, add the appropriate volume of working standard solution to 100 µL of blank matrix (plasma or homogenate from untreated animals).

  • Protein Precipitation & Extraction:

    • Add 500 µL of methylene chloride to each tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the lower organic layer (methylene chloride containing DM-PIT-1) to a new clean tube. Be cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the methylene chloride to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer to Vial: Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC Instrument Method
ParameterCondition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Injection Volume 20 µL
Column Temperature Ambient (or 25°C for better reproducibility)
Detection UV Absorbance at 320 nm
Run Time ~10 minutes (ensure baseline is stable and peak has fully eluted)

Method Validation & Performance Characteristics

The described HPLC method has been validated for its performance in biological matrices.[1] The key validation parameters are summarized below, demonstrating that the method is accurate, precise, and suitable for its intended purpose in accordance with ICH guidelines.[3]

Validation ParameterResult
Linearity Range 0.25 - 20 µg/mL (or µg/g for tissue)
Correlation Coefficient (r²) > 0.99
Accuracy (Mean Recovery) ~95%
Precision (RSD) < 10% for both intra-day and inter-day assays
Extraction Recovery 70 - 80%
Limit of Detection (LOD) 0.1 ng
Limit of Quantification (LOQ) 0.2 ng

Table 1: Summary of HPLC method validation parameters for DM-PIT-1 quantification.[1]

Causality Behind Experimental Choices
  • Choice of C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the hydrophobic DM-PIT-1 molecule from polar endogenous components in the biological matrix.

  • Mobile Phase Composition: The 70:30 acetonitrile-to-water ratio is optimized to provide a reasonable retention time for DM-PIT-1, ensuring it is well-separated from the solvent front and other matrix components, while allowing for a practical run time.

  • Formic Acid Additive: The addition of 0.1% formic acid to the mobile phase helps to protonate silanol groups on the silica support of the column, which reduces peak tailing. It also ensures that DM-PIT-1 is in a consistent protonation state, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Extraction with Methylene Chloride: Methylene chloride is an effective organic solvent for extracting DM-PIT-1 from the aqueous biological matrix while simultaneously precipitating proteins. Its high volatility allows for easy removal by evaporation before reconstitution.[1]

  • UV Detection at 320 nm: This wavelength was chosen as it corresponds to a high absorbance maximum for DM-PIT-1, providing excellent sensitivity for detection.[1]

Application in Pharmacokinetic Studies

This validated HPLC method was successfully applied to determine the pharmacokinetics of DM-PIT-1 in mice.[1] In these studies, the compound was formulated in PEG-PE micelles and administered parenterally. Plasma samples were collected at various time points post-injection, prepared using the protocol described above, and analyzed by HPLC. The resulting concentration-time data allows for the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), which are critical for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(22), 2136-2140. Available at: [Link]

  • Taylor, P. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

Sources

Application Note: Preclinical Characterization of N-(3,5-dimethylphenyl)-3-methylbenzamide (NDMB)

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure provided, N-(3,5-dimethylphenyl)-3-methylbenzamide (herein referred to as NDMB ) represents a lipophilic benzanilide scaffold. While the fragment 3-methylbenzamide is a classic (albeit weak) PARP inhibitor, the addition of the bulky, hydrophobic 3,5-dimethylphenyl group significantly alters its physicochemical profile and potential biological targets—likely shifting activity towards kinase inhibition (Type II) , ion channel modulation (TRP family) , or anti-inflammatory signaling (NF-


B pathway)  rather than the catalytic pocket of PARP enzymes (which typically require a primary amide or small steric footprint).

The following Application Note and Protocol guide is designed to characterize this specific New Chemical Entity (NCE) from formulation to target validation.

Executive Summary & Molecule Analysis

N-(3,5-dimethylphenyl)-3-methylbenzamide is a highly lipophilic small molecule. Its structure consists of a 3-methylbenzoyl core linked via an amide bond to a 3,5-dimethylaniline.

  • Predicted LogP: ~4.2 – 4.8 (High Lipophilicity).

  • Solubility: Poor in aqueous media; high in DMSO/Ethanol.

  • Metabolic Liabilities: The three aromatic methyl groups are prime sites for CYP450-mediated benzylic hydroxylation (Phase I metabolism).

  • Structural Alerts: The benzanilide core is a "privileged structure" in medicinal chemistry, often found in kinase inhibitors (e.g., Sorafenib fragments) and fungicides, implying potential off-target toxicity or polypharmacology.

Strategic Objectives
  • Establish Solubility Limits: Determine maximum kinetic solubility to prevent "false negatives" in cellular assays due to precipitation.

  • Map Metabolic Stability: Quantify intrinsic clearance (

    
    ) to determine if the compound is suitable for in vivo use.
    
  • Target Deconvolution: Utilize Thermal Shift Assays (TSA) to identify binding partners, hypothesizing Kinase or Nuclear Receptor engagement.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating NDMB, moving from chemistry to cellular phenotype.

NDMB_Workflow cluster_0 Phase 1: Chemistry & Formulation cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: Biological Activity Struct NDMB Solid Solubility Kinetic Solubility (Nephelometry) Struct->Solubility Stock 20mM DMSO Stock Solubility->Stock QC Pass Microsomes Microsomal Stability (CYP450 Oxidation) Stock->Microsomes TSA Thermal Shift Assay (Target Engagement) Stock->TSA CellAssay Cell Viability (ATP Quantitation) Stock->CellAssay Metabolites Metabolite ID (Benzylic -OH) Microsomes->Metabolites LC-MS/MS TSA->CellAssay Dose Selection

Figure 1: Integrated workflow for NDMB characterization. Blue indicates input material; Green indicates validated reagents; Red indicates critical data outputs.

Protocol 1: Formulation & Kinetic Solubility Assessment

Rationale: NDMB is hydrophobic. Standard serial dilutions in aqueous media will likely result in precipitation at concentrations >10


M, causing assay artifacts (e.g., light scattering in fluorescence assays or non-specific protein adsorption).
Materials
  • NDMB (Solid powder, >95% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • PBS (pH 7.4).

  • Nephelometer or Plate Reader (Absorbance at 600 nm).

Procedure
  • Stock Preparation: Dissolve NDMB in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

    • Checkpoint: Solution must be optically clear.

  • Pre-dilution: Prepare a 10-point dilution series in DMSO (e.g., 20 mM down to 0.04 mM).

  • Aqueous Transfer: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).
  • Incubation: Shake plate at 500 rpm for 90 minutes at Room Temperature (RT).

  • Readout: Measure Absorbance at 600 nm (OD600) or use a Nephelometer to detect light scattering (precipitation).

Data Analysis: Plot OD600 vs. Concentration. The "Solubility Limit" is the concentration where OD600 deviates from baseline by >3 standard deviations.

  • Constraint: Do not perform biological assays above this concentration.

Protocol 2: In Vitro Metabolic Stability (Microsomal)

Rationale: The methyl groups on the 3-position (benzoyl) and 3,5-positions (aniline) are chemically prone to oxidation. Rapid clearance will render the compound useless for in vivo studies.

Materials
  • Pooled Human/Mouse Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS System (e.g., Agilent 6400 Series).

Procedure
  • Reaction Mix: Prepare microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Spike: Add NDMB to a final concentration of 1

    
    M  (Keep <0.1% DMSO).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH to initiate reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold Acetonitrile (containing Internal Standard) to quench.
  • Processing: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.

Calculations: Plot


 vs. Time. The slope 

determines half-life (

).


Interpretation: |


 (

L/min/mg) | Classification | Action | | :--- | :--- | :--- | | < 10 | Stable | Proceed to In Vivo | | 10 - 45 | Moderate | Check Metabolites | | > 45 | Unstable | Stop. Analog needed (replace -CH3 with -Cl or -CF3). |

Protocol 3: Target Validation via Cellular Thermal Shift Assay (CETSA)

Rationale: To determine if NDMB engages intracellular targets (e.g., kinases or specific receptors) without a pre

Application Note: A Comprehensive Guide to the Quantitative Analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3,5-dimethylphenyl)-3-methylbenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The accurate quantification of this and similar molecules is fundamental throughout the pharmaceutical lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.[2][3] The development and validation of robust analytical methods are not merely procedural steps but are mandated by regulatory bodies like the FDA and EMA to ensure product safety, efficacy, and consistency.[2][4]

This guide provides detailed protocols for two powerful analytical methods for the quantification of N-(3,5-dimethylphenyl)-3-methylbenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended application.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of the Method

RP-HPLC is a cornerstone technique in pharmaceutical analysis.[5] This method separates the analyte from other components in a mixture based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. N-(3,5-dimethylphenyl)-3-methylbenzamide, being a relatively non-polar molecule, is well-retained on a C18 column and can be eluted using a mixture of acetonitrile and water. The addition of a small amount of acid, like formic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks by minimizing undesirable interactions with the stationary phase.[6][7] Detection is achieved by measuring the absorbance of UV light by the analyte's aromatic rings, providing a reliable and cost-effective means of quantification.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->LLE Evap Evaporate Organic Layer to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into HPLC System Recon->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Analyte & IS) Chromatogram->Integration Curve Construct Calibration Curve Integration->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • N-(3,5-dimethylphenyl)-3-methylbenzamide reference standard

  • Internal Standard (IS), e.g., a structurally similar benzamide not present in the sample

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98%)

  • Dichloromethane (for extraction)

  • Biological matrix (e.g., human plasma)

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Spike with 20 µL of internal standard solution. For calibration standards, spike with the appropriate concentration of the analyte.

  • Add 1 mL of dichloromethane, vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial for analysis.

Method Validation Summary

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[4][8] Key parameters are summarized below.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9950.999
Range 0.1 - 25 µg/mLDemonstrates linearity across this range.
Accuracy (% Recovery) 85 - 115%96 - 104%
Precision (% RSD) ≤ 15%< 10%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.1 µg/mL

This data is illustrative and should be confirmed experimentally.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[9][10] After chromatographic separation via LC, the analyte is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the analyte's parent ion (precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific fragment ion (product ion) for detection.[11] This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low concentrations.[10]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Stable Isotope Labeled IS Sample->Spike PPT Protein Precipitation (e.g., with Acetonitrile) Spike->PPT Centrifuge Centrifuge to Pellet Precipitated Protein PPT->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separation C18 Column Separation (Fast Gradient) Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem MS Analysis (MRM Mode) Ionization->MSMS Chromatogram Generate MRM Chromatogram MSMS->Chromatogram Integration Integrate Peak Areas (Analyte & IS) Chromatogram->Integration Curve Construct Calibration Curve Integration->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • N-(3,5-dimethylphenyl)-3-methylbenzamide reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of the analyte (preferred)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

2. LC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.[12]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Analyte: To be determined by direct infusion (e.g., Q1: 240.1 -> Q3: 119.1)

    • Internal Standard: To be determined (e.g., for a +3 Da SIL-IS, Q1: 243.1 -> Q3: 122.1)

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS solution. For calibration standards, spike with the appropriate concentration of the analyte.

  • Add 150 µL of cold acetonitrile (containing the SIL-IS) to precipitate proteins.[11]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis. Dilution may be required depending on the concentration range.

Method Validation Summary

Validation for LC-MS/MS methods follows similar principles but often demonstrates superior performance, especially at lower concentrations.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.998
Range 0.1 - 1000 ng/mLDemonstrates linearity across this wide dynamic range.
Accuracy (% Recovery) 85 - 115%98 - 103%
Precision (% RSD) ≤ 15%< 5%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.1 ng/mL

This data is illustrative and should be confirmed experimentally.

Method Selection: Justifying the Choice

  • HPLC-UV is ideal for analyzing bulk drug substances, formulation assays, and in vitro studies where analyte concentrations are relatively high. Its operational simplicity and lower cost make it a workhorse in many QC labs.

  • LC-MS/MS is the required method for bioanalysis, including pharmacokinetic, toxicokinetic, and drug metabolism studies, where low detection limits and high selectivity are critical to measure drug concentrations in complex biological fluids like plasma or urine.[13][14]

By selecting the appropriate analytical tool, researchers and drug development professionals can generate accurate and reliable data, ensuring the quality and integrity of their work from the bench to the clinic.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technophilo.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Environmental Technology.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • Rapid LC/MS/MS Method Development for Drug Discovery. (n.d.). American Chemical Society.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.
  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. (2011, June 1). PubMed.
  • New Sample Preparation Approaches to Biological Matrices for LC–MS. (n.d.). LCGC International.
  • Sample preparation techniques for biological sample. (n.d.). Slideshare.
  • Bioanalytical sample preparation. (n.d.). Biotage.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024, June 6). PubMed.
  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016, January 10). PMC.
  • The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. (n.d.). PubMed.
  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016, January 10). PubMed.

Sources

Safe Handling and Storage Protocols for N-(3,5-dimethylphenyl)-3-methylbenzamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Compound Profile

N-(3,5-dimethylphenyl)-3-methylbenzamide is an aromatic amide, a class of compounds frequently encountered in medicinal chemistry and drug development as synthetic intermediates or potential active pharmaceutical ingredients (APIs).[1][2] Like many substituted benzamides, this compound exists as a stable, crystalline powder at room temperature.[2] Proper handling and storage are paramount to ensure the material's integrity, prevent contamination, and, most importantly, protect the health and safety of laboratory personnel.

The protocols outlined in this document are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to mitigating risks associated with this compound. The principles described are rooted in established laboratory safety standards and an understanding of the chemical nature of aromatic amides.[3][4][5][6]

Table 1: Physicochemical and Safety Data Summary (Based on Analogous Compounds) Note: Data for the specific target compound is limited. This table is populated with representative data from structurally similar benzamides (e.g., DEET, 3-Methylbenzamide) to provide an informed, precautionary profile. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive information.

PropertyValue / InformationSource / Rationale
Chemical Formula C₁₆H₁₇NO[2]
Molecular Weight 239.31 g/mol [2]
Physical Form Crystalline solid/powder.[2]
Melting Point Expected to be a solid with a defined melting point, similar to related compounds like 3-Methylbenzamide (94-96 °C).Analogy
Solubility Likely has low solubility in water but is soluble in organic solvents like ethanol, methanol, and DMSO.[7][8]Analogy
Known Hazards Based on similar amides, it should be considered: Harmful if swallowed , Causes skin irritation , and Causes serious eye irritation .[9][10][11][12][13]Analogy (DEET, N-Methyl-3-methylbenzamide)
Stability Generally stable. Avoid strong oxidizing agents, strong acids, and strong bases.[6][13] Amide hydrolysis can occur under strong acidic or basic conditions.[14]Chemical Class Properties

Hazard Identification and Risk Assessment

Before handling N-(3,5-dimethylphenyl)-3-methylbenzamide, a thorough risk assessment is mandatory. The primary hazards associated with this fine powder are:

  • Inhalation: Fine powders can easily become airborne, posing a respiratory risk. While specific inhalation toxicity is not documented, it is prudent to minimize any potential exposure.

  • Dermal Contact: Aromatic amides can cause skin irritation upon contact.[9][10][11] Prolonged exposure should be avoided.

  • Eye Contact: As with most chemical powders, this compound is expected to cause serious eye irritation.[9][10][11]

  • Ingestion: Oral toxicity is a concern, with analogous compounds classified as "Harmful if swallowed."[9][10]

Given these risks, all handling of the powder outside of a sealed container must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of PPE.[5] The minimum required PPE for handling N-(3,5-dimethylphenyl)-3-methylbenzamide powder includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when handling larger quantities (>25 g) or when there is a significant risk of splashing or dust generation.

  • Hand Protection: Nitrile gloves are required. Always check for tears or punctures before use. For prolonged handling, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[10]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood or ventilated enclosure. If such engineering controls are unavailable or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Handling Protocols

Adherence to systematic procedures is critical for safety and experimental reproducibility.

Receiving and Initial Inspection

The process of introducing a new chemical into the laboratory is a critical control point.

Receiving_Workflow cluster_receiving Receiving Area cluster_storage Designated Storage Receive Receive Shipment Inspect Inspect Container (Leaks, Damage, Label) Receive->Inspect Verify Verify SDS Received & Log in Inventory Inspect->Verify Container OK Quarantine Quarantine & Report to EHS Inspect->Quarantine Damaged/ Leaking Store Transfer to Designated Chemical Cabinet Verify->Store Verified

Caption: Workflow for receiving and processing new chemical shipments.

Protocol:

  • Verification: Upon arrival, confirm the container label matches the order details and that a Safety Data Sheet (SDS) is available.

  • Inspection: Examine the container for any signs of damage, such as cracks or loose caps. If compromised, do not open it. Quarantine the package in a fume hood and consult your institution's Environmental Health & Safety (EHS) department.

  • Inventory Logging: Record the chemical's arrival date, quantity, and assigned storage location in the lab's chemical inventory system.[15] This is crucial for tracking and ensuring expired materials are disposed of properly.[3][4]

Weighing and Dispensing
  • Preparation: Don the required PPE. Ensure the chemical fume hood or ventilated enclosure is operational and the work surface is clean and decontaminated.

  • Containment: Place a weigh boat or appropriate glassware on the analytical balance inside the enclosure. Tare the balance.

  • Dispensing: Carefully scoop the powder from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping the spatula on the container rim.

  • Sealing: Immediately and securely close the stock bottle after dispensing. This prevents moisture absorption and contamination.[6]

  • Clean-up: Wipe the spatula clean. Use a small piece of absorbent paper lightly dampened with 70% ethanol to wipe down the balance and surrounding surfaces to remove any residual powder. Dispose of all contaminated materials as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a labeled, sealed, and shatter-proof secondary container.[3]

Storage Protocols

Proper storage is essential for maintaining chemical stability and preventing dangerous interactions.[5][6]

  • Location: Store the compound in a dedicated, labeled cabinet for general solid organic chemicals.[4] Do not store chemicals on benchtops or in fume hoods.[3][4]

  • Environment: The storage area must be cool, dry, and out of direct sunlight or other heat sources.[3][4][6] A well-ventilated space is crucial to prevent the accumulation of any potential vapors.[5][15]

  • Container: Keep the container tightly sealed to prevent degradation from atmospheric moisture and oxygen.[6] Ensure the manufacturer's label remains legible and intact.[15]

  • Segregation: Chemical segregation is a cornerstone of laboratory safety.[4][6] Store N-(3,5-dimethylphenyl)-3-methylbenzamide away from:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

The rationale for this segregation is to prevent inadvertent contact that could lead to a vigorous or exothermic reaction.[4][6]

Spill and Emergency Procedures

Prompt and correct action during a spill is critical to minimize exposure and contamination.

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<5g, in hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>5g, outside hood) Assess->LargeSpill Large or Uncontained Restrict Restrict Area SmallSpill->Restrict Evacuate Evacuate Immediate Area LargeSpill->Evacuate DonPPE Don Additional PPE (e.g., double gloves) Restrict->DonPPE Cover Gently Cover with Absorbent Pads DonPPE->Cover Wet Lightly Moisten Pads with Water Cover->Wet Collect Collect Debris into Waste Bag Wet->Collect Decon Decontaminate Area (Soap & Water, then 70% EtOH) Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Alert Alert Supervisor & Call EHS Evacuate->Alert Secure Secure Area, Prevent Entry Alert->Secure

Sources

Application Note: Comprehensive Evaluation of N-(3,5-dimethylphenyl)-3-methylbenzamide (BZM-353)

Author: BenchChem Technical Support Team. Date: February 2026

From In Vitro Characterization to In Vivo Efficacy: A Translational Guide

Part 1: Executive Summary & Physicochemical Context

N-(3,5-dimethylphenyl)-3-methylbenzamide (herein referred to as BZM-353 ) represents a classic lipophilic benzanilide scaffold often encountered in hit-to-lead medicinal chemistry campaigns. Structurally, it consists of a central amide linker connecting two hydrophobic aromatic domains substituted with methyl groups.

While this scaffold offers excellent membrane permeability and potential for high-affinity hydrophobic pocket binding (e.g., in Kinases, GPCRs, or Nuclear Receptors), it presents significant translational challenges.

Physicochemical Profile (In Silico Estimates)
PropertyValueImplication for Research
Molecular Weight ~239.31 g/mol Fragment-like/Lead-like; high ligand efficiency potential.
cLogP ~4.2 – 4.5High Lipophilicity. High risk of non-specific binding in vitro and solubility-limited absorption in vivo.
Topological PSA ~29 ŲExcellent passive permeability (Blood-Brain Barrier penetrant).
Solubility (aq) < 1 µMCritical Bottleneck. Requires co-solvents (DMSO) in vitro and lipid/surfactant formulations in vivo.

Core Directive: This guide addresses the critical "Translation Gap" where BZM-353 may show nanomolar potency in biochemical assays but fail in cellular or animal models due to solubility or metabolic liability (benzylic oxidation).

Part 2: In Vitro Studies – Validating the "Go" Decision

Before moving to animal models, the compound must undergo rigorous in vitro profiling to ensure the observed bioactivity is real and not an artifact of aggregation or non-specific binding.

Assay Protocol: Determining True Potency (Correcting for Protein Binding)

Benzanilides like BZM-353 bind heavily to albumin and plastic. Standard IC50 values are often underestimated.

Protocol: Serum-Shift Assay

  • Preparation: Prepare BZM-353 serial dilutions in DMSO (1000x stocks).

  • Condition A (Standard): Dilute into assay media containing 0.1% BSA or 1% FBS.

  • Condition B (Physiological): Dilute into assay media containing 40 g/L Human Serum Albumin (HSA) or 10% FBS.

  • Execution: Incubate with Target X cells/protein for 1-4 hours.

  • Readout: Measure cell viability (e.g., CellTiter-Glo) or enzymatic activity.

  • Calculation: Calculate the Fold Shift =

    
    .
    
    • Interpretation: A shift >10x indicates high Plasma Protein Binding (PPB). In vivo doses must be adjusted to maintain free drug concentration (

      
      ).
      
Metabolic Stability Screening (Microsomal Stability)

The three methyl groups (3-methyl on benzoyl, 3,5-dimethyl on aniline) are prime sites for CYP450-mediated benzylic hydroxylation, which can rapidly clear the drug.

Protocol:

  • System: Liver Microsomes (Mouse/Rat/Human) at 0.5 mg/mL protein.

  • Substrate: BZM-353 at 1 µM (ensure < 1% DMSO).

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into cold acetonitrile with internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Metabolite ID: Scan for +16 Da peaks (Hydroxylation) or +32 Da (Di-hydroxylation/Carboxylic acid formation).

Part 3: In Vivo Studies – Formulation & Pharmacokinetics

Moving BZM-353 into animals requires overcoming its aqueous insolubility. Do not use saline/PBS alone; the compound will precipitate, causing erratic absorption and embolism risk.

Formulation Strategy

For a compound with cLogP > 4, a suspension or solubilized lipid formulation is required.

Recommended Vehicle Candidates:

  • Intravenous (IV): 5% DMSO + 10% Solutol HS15 (or Cremophor EL) + 85% Saline.

  • Oral (PO) / Intraperitoneal (IP):

    • Option A (Solution): 10% DMSO + 40% PEG400 + 50% Water.

    • Option B (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 in water.

Pharmacokinetic (PK) Study Protocol

Objective: Determine Oral Bioavailability (%F) and Half-life (


).

Workflow:

  • Animals: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • Group 1 (IV): 1 mg/kg (Bolus tail vein).

    • Group 2 (PO): 5 mg/kg (Oral gavage).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Protein precipitation extraction followed by LC-MS/MS.

  • Calculation:

    • 
       (Area Under Curve).
      
    • 
       (Clearance) = Dose / AUC_IV.
      
    • 
       (Bioavailability) = 
      
      
      
      .

Part 4: Visualization of the Translational Workflow

The following diagram illustrates the critical decision matrix for BZM-353, highlighting the "Kill Steps" where the compound might fail due to its lipophilic nature.

BZM_Workflow Start Compound Synthesis BZM-353 Solubility Aq. Solubility Check (<1 µM = Fail) Start->Solubility Formulation Formulation Screen (PEG400/Lipids) Solubility->Formulation If insoluble InVitro In Vitro Potency (Serum Shift Assay) Solubility->InVitro If soluble (Rare) Formulation->InVitro Using DMSO/Carrier Metab Microsomal Stability (CYP Attack on Methyls) InVitro->Metab Potency Confirmed Metab->Start High Clearance (Block Methyls) InVivo In Vivo PK (Rat/Mouse) Determine %F and Clearance Metab->InVivo t1/2 > 30 min InVivo->Formulation Low Exposure Efficacy Efficacy Model (Tumor/Inflammation) InVivo->Efficacy %F > 20%

Caption: Translational decision tree for BZM-353. Red pathways indicate optimization loops required for lipophilic benzanilides.

Part 5: Metabolic Fate Mapping

Understanding the metabolism of the methyl groups is vital for interpreting PK data. The diagram below details the likely metabolic soft spots.

Metabolism Parent BZM-353 (Parent) CYP CYP450 Oxidation (Liver) Parent->CYP Met1 M1: 3-hydroxymethyl (Benzoyl ring) CYP->Met1 Met2 M2: 3-hydroxymethyl (Aniline ring) CYP->Met2 Met3 M3: 5-hydroxymethyl (Aniline ring) CYP->Met3 Acid Carboxylic Acid (Inactive/Excreted) Met1->Acid Dehydrogenase Met2->Acid

Caption: Predicted metabolic pathways. The methyl groups are vulnerable to oxidation, potentially inactivating the drug rapidly.

Part 6: References & Authoritative Sources

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Relevant for optimizing methyl groups to trifluoromethyl to block metabolism).

Disclaimer: This Application Note is for research and educational purposes. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols for the Synthesis and Purification of N-(3,5-dimethylphenyl)-3-methylbenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-(3,5-dimethylphenyl)-3-methylbenzamide, a representative N-arylbenzamide. The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind methodological choices, ensuring a robust and reproducible workflow. We present a detailed protocol based on the highly reliable Schotten-Baumann reaction, followed by two distinct, validated purification strategies—recrystallization and column chromatography. Finally, we outline the necessary spectroscopic analysis to confirm the identity and purity of the final product. This document is intended to serve as a practical, field-proven resource for chemists engaged in the synthesis of novel small molecules for research and drug development.

Introduction to N-Arylbenzamide Synthesis

Scientific Significance of the N-Arylbenzamide Scaffold

The amide bond is one of the most fundamental linkages in organic and biological chemistry.[3] When incorporated into an aromatic system, as in N-arylbenzamides, it forms a structurally rigid and chemically stable core. This scaffold is found in a wide array of therapeutic agents, including kinase inhibitors, anti-cancer agents, and modulators of dopamine receptors.[4][5] The ability to efficiently synthesize and purify derivatives of this class is therefore a critical skill for medicinal and synthetic chemists.

Foundational Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of amides from amines and acyl chlorides is a classic and highly efficient transformation.[6] This reaction, often conducted under what are known as Schotten-Baumann conditions, involves the nucleophilic acyl substitution of an amine on an acyl chloride.[7][8] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct that is generated, driving the reaction to completion.[8][9] This method is favored for its high yields, rapid reaction times, and broad substrate scope.[]

Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core of this synthesis is the reaction between the nucleophilic nitrogen atom of 3,5-dimethylaniline and the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.[11][12]

Reaction Scheme

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Products r1 3,5-Dimethylaniline p1 N-(3,5-dimethylphenyl)- 3-methylbenzamide r1->p1 + r2 3-Methylbenzoyl Chloride p2 HCl p1->p2 +

Caption: General reaction scheme for amide formation.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
3,5-DimethylanilineC₈H₁₁N121.181.21 g10.0Nucleophile
3-Methylbenzoyl chlorideC₈H₇ClO154.591.55 g10.0Electrophile
Triethylamine (TEA)C₆H₁₅N101.191.52 mL11.0Base
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Solvent
1 M Hydrochloric AcidHCl36.4630 mL-Workup
Saturated NaHCO₃ Sol.NaHCO₃84.0130 mL-Workup
BrineNaCl58.4430 mL-Workup
Anhydrous MgSO₄MgSO₄120.37~2 g-Drying Agent
Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the cooled solution.

  • Acyl Chloride Addition: Add 3-methylbenzoyl chloride (1.55 g, 10.0 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Rationale for Key Experimental Choices
  • Choice of Base: Triethylamine or pyridine is commonly used to scavenge the HCl produced during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

  • Solvent Selection: An aprotic solvent like Dichloromethane (DCM) is ideal as it readily dissolves the reactants but does not participate in the reaction.[9]

  • Temperature Control: The initial cooling to 0 °C is crucial because the reaction between an amine and an acyl chloride is highly exothermic.[] Adding the acyl chloride slowly to a cooled solution helps to control the reaction rate and prevent potential side reactions.

Purification of the Crude Product

Achieving high purity is critical for accurate biological assays and further chemical transformations.[13] The two most effective methods for purifying solid N-arylbenzamides are recrystallization and column chromatography.[14][15]

Purification Workflow Diagram

G cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography start Crude Product (Solid Residue) dissolve Dissolve in Minimum Hot Solvent start->dissolve choice Purity Check (TLC) dissolve->choice r_cool Slow Cooling (Crystal Formation) choice->r_cool High Purity, Single Spot c_adsorb Adsorb onto Silica Gel choice->c_adsorb Multiple Spots or Close-running Impurities r_filter Vacuum Filtration r_cool->r_filter r_wash Wash with Cold Solvent r_filter->r_wash r_dry Dry Crystals r_wash->r_dry end_node Pure Crystalline Product r_dry->end_node c_pack Pack Silica Gel Column c_adsorb->c_pack c_elute Elute with Solvent Gradient c_pack->c_elute c_collect Collect Fractions (TLC Analysis) c_elute->c_collect c_combine Combine Pure Fractions c_collect->c_combine c_evap Evaporate Solvent c_combine->c_evap c_evap->end_node

Caption: Decision workflow for product purification.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method when impurities have significantly different solubility profiles from the desired product.[14][16] It is often faster and more scalable than chromatography.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the compound when hot but not when cold.[17] For many benzamides, an ethanol/water or ethyl acetate/hexane system works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., hot ethanol) dropwise while heating until the solid just dissolves.[18]

  • Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.[19] Reheat to clarify and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This technique is necessary when recrystallization fails to remove impurities, especially those with similar solubility.[20][21]

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good system (e.g., 3:1 Hexane:Ethyl Acetate) should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.[13]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[22]

Product Characterization and Data Analysis

Final confirmation of the product's identity and purity requires spectroscopic analysis.[23] NMR spectroscopy provides detailed information about the molecular structure, while IR spectroscopy confirms the presence of key functional groups.

Expected Spectroscopic Data
TechniqueExpected ObservationsRationale
¹H NMR (CDCl₃)δ ~8.0-7.2 (m, Ar-H), δ ~7.8 (s, 1H, N-H), δ ~2.4 (s, 3H, Ar-CH₃), δ ~2.3 (s, 6H, Ar-(CH₃)₂)Aromatic protons appear in the downfield region. The amide proton is a broad singlet. The two sets of methyl groups will appear as distinct singlets in the upfield region.[24]
¹³C NMR (CDCl₃)δ ~166 (C=O), δ ~140-120 (Ar-C), δ ~21 (Ar-CH₃)The amide carbonyl carbon is characteristically downfield. Aromatic carbons appear in the mid-range, and the aliphatic methyl carbons are upfield.[24]
IR (KBr or ATR)~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1530 cm⁻¹ (N-H bend, Amide II)These characteristic peaks are definitive for the presence of a secondary amide functional group.
Mass Spec (ESI+) [M+H]⁺ = 240.14Calculated for C₁₆H₁₇NO.
Protocol for NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.[23]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Concluding Remarks and Best Practices

The synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide via the Schotten-Baumann reaction is a robust and high-yielding procedure. Careful execution of the reaction workup followed by the appropriate choice of purification technique—either recrystallization for straightforward cases or column chromatography for more challenging separations—will reliably yield a highly pure product. Spectroscopic verification is a non-negotiable final step to ensure structural integrity.

Safety Precautions: Acyl chlorides are corrosive and react with moisture; they should be handled in a fume hood. Dichloromethane is a volatile organic solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]

  • Analyst (RSC Publishing). (2015). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. [Link]

  • Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ResearchGate. (2017). How to separate amides from free amine. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Journal of Chemistry. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. (2017). (PDF) Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?[Link]

  • NIH National Center for Biotechnology Information. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • NIH National Center for Biotechnology Information. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. [Link]

  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubMed. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. [Link]

  • ResearchGate. NMR Spectroscopic properties of some N‐arylcyanothioformamides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3,5-dimethylphenyl)-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this common amide bond formation. The following content is structured in a practical question-and-answer format to address specific challenges you may encounter during your experiments, providing not just solutions but the underlying scientific rationale to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for N-(3,5-dimethylphenyl)-3-methylbenzamide is consistently low (<50%). What are the most likely causes?

Answer: A low yield in this synthesis, which is typically a Schotten-Baumann reaction between 3,5-dimethylaniline and 3-methylbenzoyl chloride, is a common issue that can usually be traced to one of three primary factors: hydrolysis of the acyl chloride, protonation of the amine starting material, or suboptimal reaction conditions.

Scientific Rationale: The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride.[1][2] The success of this hinges on two critical conditions: the availability of a potent nucleophile (the free amine) and a reactive electrophile (the acyl chloride).

  • Acyl Chloride Hydrolysis: 3-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive 3-methylbenzoic acid.[3][4] This is a significant competitive side reaction, especially under aqueous basic conditions.[5]

  • Amine Protonation: The primary reaction generates one equivalent of hydrochloric acid (HCl).[6] This acid will react with the basic 3,5-dimethylaniline starting material, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis.[2][7]

  • Suboptimal Conditions: Poor mixing in a biphasic system, incorrect temperature control, or an inappropriate choice of base can favor these side reactions over the desired amide formation.[3][8]

Troubleshooting Workflow: To diagnose the issue, follow this logical progression:

Troubleshooting_Flow start Low Yield Observed check_reagents 1. Verify Reagent Quality (Acyl chloride, Amine, Solvent) start->check_reagents check_base 2. Assess Base & Stoichiometry (Is it neutralizing HCl effectively?) check_reagents->check_base sub_reagents Use fresh/distilled reagents. Run under inert atmosphere. check_reagents->sub_reagents check_conditions 3. Review Reaction Conditions (Temperature, Mixing, Time) check_base->check_conditions sub_base Use >=2 eq. of base. Consider organic vs. inorganic base. check_base->sub_base check_workup 4. Analyze Work-up & Purification (Extraction pH, Recrystallization) check_conditions->check_workup sub_conditions Maintain 0-5 °C initially. Ensure vigorous stirring. check_conditions->sub_conditions sub_workup Ensure aqueous layer is basic during extraction. Optimize recrystallization solvent. check_workup->sub_workup Reaction_Scheme cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction Amine 3,5-Dimethylaniline (Nucleophile) Product N-(3,5-dimethylphenyl) -3-methylbenzamide Amine->Product + Base AcylChloride 3-Methylbenzoyl Chloride (Electrophile) AcylChloride->Product SideProduct 3-Methylbenzoic Acid (Inactive Byproduct) AcylChloride->SideProduct Hydrolysis Water H₂O (Competing Nucleophile) Water->SideProduct

Caption: Desired Amidation vs. Competing Hydrolysis.

Q3: What is the optimal choice and amount of base for this synthesis?

Answer: The optimal base is one that effectively neutralizes the generated HCl without introducing competing side reactions. Both inorganic bases like NaOH or K₂CO₃ and organic bases like triethylamine (TEA) or pyridine can be effective, but their use cases differ. At least two equivalents of base relative to the amine are often recommended for inorganic bases, while a slight excess (1.1-1.2 eq.) is typical for organic bases. [6][9] Scientific Rationale: The base serves a critical dual function: it neutralizes the HCl byproduct to prevent amine protonation and drives the reaction equilibrium towards product formation. [10]

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are inexpensive and highly effective. They are used in aqueous solutions, creating a biphasic Schotten-Baumann system. [8]The reaction occurs at the interface or in the organic phase, and vigorous stirring is essential. Using at least two equivalents ensures that one equivalent neutralizes the HCl and the other maintains a basic environment to deprotonate any protonated amine that forms, keeping it active. [6]* Organic Bases (e.g., Triethylamine, Pyridine): These are soluble in organic solvents, allowing for a homogenous reaction. This can sometimes provide better control and avoid the issue of hydrolysis at an aqueous interface. [7]Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction. [10]However, these bases can be more difficult to remove during work-up.

Base Type Typical Equivalents Solvent System Pros Cons
Sodium Hydroxide (NaOH) 2.0 - 2.5Biphasic (e.g., DCM/Water)Inexpensive, strong base, easy work-up.Promotes acyl chloride hydrolysis if mixing is poor. [3]
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Biphasic or Anhydrous (e.g., DMF)Milder than NaOH, less hydrolysis. [9]Slower reaction rates may be observed.
Triethylamine (TEA) 1.1 - 1.5Anhydrous Organic (e.g., DCM, THF)Homogenous reaction, avoids aqueous hydrolysis.Can be difficult to remove; forms salts that may complicate purification.
Pyridine 1.1 - 1.5Anhydrous Organic (e.g., DCM)Acts as a nucleophilic catalyst, accelerating the reaction. [10]Often requires heating; can be hard to remove.
Q4: How do I effectively purify the final product, N-(3,5-dimethylphenyl)-3-methylbenzamide?

Answer: Purification is typically achieved through a combination of an extractive work-up to remove the acid byproduct and base, followed by recrystallization to obtain a highly pure solid product.

Scientific Rationale: The work-up exploits the different acid-base properties of the components. The desired amide is neutral. The byproduct, 3-methylbenzoic acid, is acidic, and any unreacted 3,5-dimethylaniline is basic. By washing the organic layer with aqueous acid and base, these impurities can be selectively removed. Recrystallization then purifies the solid amide from non-polar impurities by leveraging differences in solubility in a given solvent system at different temperatures. [11][12] Step-by-Step Purification Protocol:

  • Reaction Quench & Initial Extraction:

    • Once the reaction is complete (monitored by TLC), pour the reaction mixture into a separatory funnel.

    • Dilute with the organic solvent used for the reaction (e.g., DCM or Ethyl Acetate) and water.

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL). This will protonate and remove any unreacted 3,5-dimethylaniline and the organic base (e.g., triethylamine).

    • Base Wash: Wash the organic layer with 1M NaOH (2 x 20 mL). This will deprotonate and remove the 3-methylbenzoic acid byproduct.

    • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 20 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude solid product.

  • Recrystallization:

    • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof). An ideal solvent will dissolve the compound when hot but not at room temperature. [13]For N-aryl benzamides, an ethanol/water or hexane/ethyl acetate system is often a good starting point. [14][15] * Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. [16]If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. [11]

References

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • BenchChem. (2025).
  • Der Pharma Chemica. (2011).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Troubleshooting low yields in the DIBA-H reduction of amides.
  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Royal Society of Chemistry. (2021).
  • ijarsct. (n.d.).
  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.
  • SciSpace. (2021).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • University of California, Los Angeles. (n.d.).
  • National Institutes of Health. (n.d.). N-(3,5-Dimethylphenyl)-2-methylbenzamide.
  • National Institutes of Health. (n.d.). N-(3,5-Dimethylphenyl)-4-methylbenzamide.
  • University of Rochester. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar N-aryl benzamides. Here, we provide in-depth, field-proven insights in a troubleshooting format, supplemented with detailed protocols and visual guides to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide via the acylation of 3,5-dimethylaniline with 3-methylbenzoyl chloride, a variant of the Schotten-Baumann reaction.[1][2]

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. Let's break down the likely culprits and their solutions.

  • Cause 1: Hydrolysis of the Acyl Chloride. 3-Methylbenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 3-methylbenzoic acid.[3][4] This is a major pathway for reactant loss, especially if using wet solvents or glassware.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. A common practice is to use solvents from a sealed bottle or one dried over molecular sieves.[5]

  • Cause 2: Inefficient Amine Nucleophilicity. The amine (3,5-dimethylaniline) acts as the nucleophile. If a significant portion of it is protonated by the HCl byproduct of the reaction, it is taken out of the reaction, effectively reducing its concentration and stalling the synthesis.[6]

    • Solution: The reaction requires a base to neutralize the HCl generated.[7] An organic base like triethylamine (Et3N) or pyridine is often used in stoichiometric amounts (or slight excess) to the acyl chloride.[8] For biphasic "Schotten-Baumann conditions," an aqueous base like NaOH can be used, but this increases the risk of acyl chloride hydrolysis.[1][9]

  • Cause 3: Product Loss During Workup. The amide product may have some solubility in the aqueous phase, or an emulsion can form during extraction, leading to physical loss of product.

    • Solution: After quenching the reaction, ensure the pH is neutral or slightly basic before extraction. Use brine (saturated NaCl solution) for the final aqueous wash to "salt out" the organic product from the aqueous layer, reducing its solubility and helping to break up emulsions.[10]

Q2: My Thin Layer Chromatography (TLC) shows multiple spots after the reaction. What are these byproducts?

A2: The presence of multiple spots on TLC is indicative of side reactions or unconsumed starting materials.

  • Spot 1 (High Rf): Usually the desired amide product, N-(3,5-dimethylphenyl)-3-methylbenzamide.

  • Spot 2 (Lower Rf): Often the unreacted 3,5-dimethylaniline. It is more polar than the product due to the primary amine group.

  • Spot 3 (Very Low Rf/Baseline): This is likely the hydrolysis byproduct, 3-methylbenzoic acid. Carboxylic acids are highly polar and tend to streak or remain at the baseline on silica gel TLC plates unless a modifier like acetic acid is added to the eluent.

  • Spot 4 (Variable Rf): If two equivalents of the amine react with one equivalent of the acyl chloride, a salt can be formed ([R-NH3]+ Cl-), which would not be very mobile on TLC.[6]

Troubleshooting Strategy: Run co-spots on your TLC plate: one lane for your reaction mixture, one for your 3,5-dimethylaniline starting material, and one for 3-methylbenzoyl chloride (hydrolyzed to the acid on the plate). This will help you definitively identify the spots corresponding to your starting materials.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why is this happening?

A3: Reaction stalling is typically due to the deactivation of one of the reactants.

  • Primary Cause: Amine Protonation. As mentioned in Q1, the HCl byproduct will protonate the starting amine, rendering it non-nucleophilic.[6] If the base is insufficient or added too slowly, the reaction rate will drop significantly as the free amine concentration decreases.

    • Solution: Ensure at least one full equivalent of a non-nucleophilic base (like triethylamine) is present at the start of the reaction. For a more robust reaction, using 1.1 to 1.2 equivalents of the base is recommended.[8]

  • Secondary Cause: Steric Hindrance. While not severe in this specific case, substituted anilines and benzoyl chlorides can exhibit slower reaction rates due to steric hindrance around the reactive centers.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, this may also promote side reactions, so monitor the reaction progress closely by TLC.

Q4: My final product is a persistent oil and will not crystallize. How can I induce crystallization for purification?

A4: Oiling out is common when impurities are present, as they disrupt the crystal lattice formation.

  • Step 1: Purity Check. First, ensure the product is reasonably pure via TLC or ¹H NMR. If significant impurities are present, purification by column chromatography is the best first step.

  • Step 2: Solvent Screening for Recrystallization. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Good Single Solvents to Try: Ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[11]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair). If using a solvent pair, slowly add the less soluble solvent (the "anti-solvent," often hexanes) until the solution becomes faintly cloudy. Then, add a drop or two of the soluble solvent to clarify, and allow the solution to cool slowly.

  • Step 3: Inducing Crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Experimental Workflow & Protocols

Visualized General Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep Dry Glassware & Anhydrous Solvents Setup Combine Amine, Base, & Solvent Prep->Setup Addition Slowly Add Acyl Chloride at 0°C Setup->Addition React Stir at RT (Monitor by TLC) Addition->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, Brine Extract->Wash Dry Dry (Na2SO4), Filter, Evaporate Wash->Dry Crude Obtain Crude Product Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Isolate Pure Amide Purify->Pure Analyze Characterize by NMR, IR, MP Pure->Analyze

Caption: General workflow for N-aryl benzamide synthesis.

Detailed Synthesis Protocol

This protocol is a standard procedure for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Materials & Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • 3-Methylbenzoyl chloride (1.05 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dimethylaniline (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add 3-methylbenzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO3 solution (to remove any carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethyl acetate/hexanes mixture) to just dissolve the solid.[11]

  • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure N-(3,5-dimethylphenyl)-3-methylbenzamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G Amine 3,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl 3-Methylbenzoyl Chloride (Electrophile) AcylCl->Intermediate Amide N-(3,5-dimethylphenyl)-3-methylbenzamide Intermediate->Amide Collapse & Elimination of Cl- HCl HCl Salt Et3N.HCl (Salt) HCl->Salt Base Et3N (Base) Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants; non-reactive. Must be dry to prevent hydrolysis of the acyl chloride.[3]
Base Triethylamine (Et3N) or PyridineNon-nucleophilic organic base to neutralize HCl byproduct without competing with the primary amine.[7]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Stoichiometry ~1.05 eq Acyl Chloride, ~1.1 eq BaseSlight excess of acyl chloride ensures full conversion of the limiting amine. Excess base ensures complete HCl neutralization.[8]

References

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Filo. (2025). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • Brainly.in. (2019). writes notes on Schottenbaumann reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109851492A - The synthetic method of 3, 5- dimethyl benzoyl chlorides.
  • National Institutes of Health. (n.d.). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline? Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

"improving the solubility of N-(3,5-dimethylphenyl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Response from the Technical Support Center of a specialized CDMO (Contract Development and Manufacturing Organization). It addresses the solubility challenges of N-(3,5-dimethylphenyl)-3-methylbenzamide , a lipophilic diaryl amide.

Subject: Solubility Enhancement Protocols for N-(3,5-dimethylphenyl)-3-methylbenzamide Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Analysis

User Issue: Precipitation of N-(3,5-dimethylphenyl)-3-methylbenzamide (Compound A ) upon dilution in aqueous media; poor dissolution rate in solid dosage forms.

Root Cause Diagnosis: Compound A is a classic Class II molecule (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). Its poor solubility is driven by two distinct physicochemical barriers:

  • High Lipophilicity (Hydrophobic Effect): The presence of two phenyl rings with three methyl groups creates a highly non-polar surface area. Estimated LogP is ~3.9–4.7 [1].[1]

  • High Lattice Energy ("Brick Dust" nature): Diaryl amides form strong intermolecular hydrogen bond networks (N-H···O=C) in the crystal lattice, often arranging in infinite chains [2]. This high crystal lattice energy requires significant energy to break, resisting dissolution.

Strategic Solution: Since the amide group is neutral at physiological pH (pKa < 0 for protonation, > 15 for deprotonation), pH adjustment is ineffective . We must utilize kinetic stabilization (amorphous dispersions) or thermodynamic complexation (cyclodextrins/surfactants).

Troubleshooting Diagnostic Matrix

Use this decision matrix to select the correct protocol for your specific application.

SolubilityMatrix Start Start: Define Application AppType What is the end use? Start->AppType BioAssay In Vitro Bioassay (Cell/Enzyme) AppType->BioAssay Low Conc (<100µM) Animal In Vivo / Preclinical (Oral/IP) AppType->Animal High Conc (>10mg/kg) SolidForm Solid Dosage Form (Tablet/Capsule) AppType->SolidForm Commercial Dev Cosolvent Protocol A: Cosolvent System (DMSO/PEG) BioAssay->Cosolvent Simplest CD_Sol Protocol B: Cyclodextrin Complexation Animal->CD_Sol Low Toxicity Lipid Protocol D: Lipid Formulation (SEDDS) Animal->Lipid Max Exposure ASD Protocol C: Amorphous Solid Dispersion SolidForm->ASD Scalable

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Technical Protocols

Protocol A: Kinetic Solubility via Cosolvent Spiking (In Vitro)

Context: For cellular assays or enzyme kinetics where DMSO tolerance is <1%. Mechanism: Disrupts water structure to accommodate the hydrophobic solute.

ComponentRoleRecommended Conc.
DMSO Primary SolventStock at 10–20 mM
PEG 400 Interface Stabilizer20–40% in final buffer (if allowed)
Tween 80 Surfactant0.1% (prevents precipitation on dilution)

Workflow:

  • Dissolve Compound A in 100% DMSO to create a 20 mM Stock .

  • Critical Step: Do not add water directly to the DMSO stock. This causes immediate "crashing out" (precipitation).

  • Prepare an Intermediate Dilution : Mix 50 µL Stock + 450 µL PEG 400 . Vortex vigorously.

  • Add this mixture dropwise to the aqueous buffer (containing 0.1% Tween 80) while stirring rapidly.

Protocol B: Host-Guest Complexation (HP-β-CD)

Context: Preclinical dosing (IV/IP/Oral) where organic solvents are toxic. Mechanism: The hydrophobic phenyl ring of Compound A inserts into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior ensures water solubility [3].

Materials:

  • HP-β-CD (Substitution degree ~0.6–0.8)

  • Milli-Q Water

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. Stir until clear.

  • Excess Addition: Add Compound A in excess (e.g., 5 mg/mL) to the CD solution.

  • Equilibration:

    • Option 1 (Standard): Stir at room temperature for 24–48 hours.

    • Option 2 (Accelerated): Autoclave at 121°C for 20 mins (if chemical stability permits) or sonicate for 60 mins at 40°C.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Validation: Analyze filtrate by HPLC to determine soluble concentration. Expect 10–50x solubility increase compared to water.

Protocol C: Amorphous Solid Dispersion (ASD)

Context: Solid oral dosage forms (Tablets/Capsules) to improve dissolution rate. Mechanism: Locks the compound in a high-energy amorphous state, preventing recrystallization into the stable (insoluble) lattice [4].

Formulation Table:

Ingredient Ratio (w/w) Function
Compound A 20% API
PVP-VA64 80% Polymer Carrier (Inhibits crystallization)

| Methanol/DCM | N/A | Process Solvent (1:1 ratio) |

Workflow Visualization:

ASD_Workflow Step1 Dissolve API & Polymer in Solvent Step2 Rotary Evaporation (Rapid Solvent Removal) Step1->Step2 Homogeneous Solution Step3 Vacuum Drying (48h, 40°C) Step2->Step3 Solid Foam Step4 Milling & Sieving (<250µm) Step3->Step4 Dry Amorphous Powder

Figure 2: Solvent evaporation method for preparing Amorphous Solid Dispersions.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment (acid/base) to dissolve this? A: No. N-(3,5-dimethylphenyl)-3-methylbenzamide is a neutral amide. It lacks ionizable basic nitrogens (like pyridines) or acidic protons (like carboxylic acids) in the physiological pH range. Adding strong acid will only hydrolyze the amide bond, destroying your compound.

Q2: Why does it precipitate even when I dilute from DMSO? A: This is the "Solvent Shift" effect. The solubility drops exponentially as the water fraction increases. To prevent this, ensure the aqueous phase contains a surfactant (Tween 80 or Poloxamer 188) before you add the DMSO stock. The surfactant provides nucleation inhibition.

Q3: Is this compound stable in solution? A: Diaryl amides are generally chemically stable against hydrolysis at neutral pH. However, if using Protocol B (Cyclodextrins) , ensure the cavity size is appropriate. β-CD derivatives are ideal for the biphenyl-like size of this molecule; α-CD is likely too small, and γ-CD may be too loose [5].

References

  • Cheméo. (2024).[2][3][4] Chemical Properties of Benzamide Derivatives and Predicted LogP Values. Retrieved from [Link][5]

  • Gowda, B. T., et al. (2011). Structure of N-(3,5-dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E, 67(12). (Provides crystallographic evidence of the hydrogen bond network in this specific chemical class). Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Available at: [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. (Guidance on selecting the correct CD derivative). Available at: [Link]

Sources

"N-(3,5-dimethylphenyl)-3-methylbenzamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,5-dimethylphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve stability challenges in your experiments.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the handling, storage, and analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Issue 1: Rapid Loss of Parent Compound in Acidic or Basic Formulations

Question: I've prepared a solution of N-(3,5-dimethylphenyl)-3-methylbenzamide in an acidic (pH < 4) or basic (pH > 9) buffer for an assay, but my HPLC analysis shows a rapid decrease in the main peak area and the appearance of new peaks. What is happening and how can I mitigate this?

Answer:

The phenomenon you are observing is likely the acid- or base-catalyzed hydrolysis of the amide bond. The amide functional group, while generally stable, is susceptible to cleavage under sufficiently acidic or basic conditions, breaking down into its constituent carboxylic acid and amine.[1][2][3]

  • Under Acidic Conditions: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Under Basic Conditions: A hydroxide ion directly attacks the carbonyl carbon. The subsequent tetrahedral intermediate collapses, cleaving the C-N bond.[2]

The expected degradation products are 3-methylbenzoic acid and 3,5-dimethylaniline .

Scientific Rationale for Experimental Choices:

To confirm hydrolysis, you must identify the degradation products. A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), is essential. This allows for the separation of the parent compound from its degradants and provides mass information to confirm their identities.

Workflow for Identification of Hydrolysis Products

cluster_prep Sample Preparation cluster_analysis Analysis cluster_conclusion Conclusion prep_parent Prepare stock solution of N-(3,5-dimethylphenyl)-3-methylbenzamide prep_acid Incubate aliquot in 0.1 M HCl at 40°C prep_parent->prep_acid Stress Conditions prep_base Incubate aliquot in 0.1 M NaOH at 40°C prep_parent->prep_base Stress Conditions prep_neutral Incubate aliquot in DI Water at 40°C (Control) prep_parent->prep_neutral Stress Conditions analyze Analyze samples by LC-MS at t=0, 2, 4, 8, 24 hours prep_acid->analyze prep_base->analyze prep_neutral->analyze identify Identify degradants by comparing retention times and mass spectra to standards (3-methylbenzoic acid & 3,5-dimethylaniline) analyze->identify confirm Confirm hydrolysis pathway identify->confirm

Caption: Workflow for confirming hydrolytic degradation.

Mitigation Protocol:

  • pH Adjustment: The primary solution is to adjust the pH of your formulation to a more neutral range (pH 5-8), where amide hydrolysis is significantly slower.[1][3]

  • Buffer Selection: Use buffers with minimal catalytic activity. Phosphate or citrate buffers are generally suitable.

  • Temperature Control: Hydrolysis rates are temperature-dependent. If your experimental conditions permit, conduct your work at reduced temperatures (e.g., 4°C) to slow degradation.

  • Aprotic Solvents: If the final application allows, consider using aprotic solvents like DMSO or acetonitrile for stock solutions, where the absence of water prevents hydrolysis.

Issue 2: Appearance of Unknown Impurities in Samples Exposed to Light

Question: I left a stock solution of my compound on the lab bench under ambient light, and now I see several small, new peaks in my chromatogram. Is this compound light-sensitive?

Answer:

Yes, it is highly plausible that your compound is undergoing photodegradation. Aromatic systems, such as the two phenyl rings in N-(3,5-dimethylphenyl)-3-methylbenzamide, can absorb UV and sometimes visible light. This absorption can excite the molecule to a higher energy state, leading to chemical reactions, including bond cleavage and rearrangement.[5]

Potential photodegradation pathways could include:

  • Cleavage of the Amide Bond: Similar to hydrolysis, but initiated by light energy, leading to radical intermediates.

  • Oxidation of Methyl Groups: The benzylic methyl groups could be susceptible to photo-oxidation.

  • Ring Modifications: Complex rearrangements or substitutions on the aromatic rings can occur.

Troubleshooting Protocol for Photostability:

This protocol is designed to confirm photosensitivity and is based on ICH Q1B guidelines.[6][7]

  • Sample Preparation:

    • Prepare two identical solutions of the compound in a transparent solvent (e.g., methanol:water).

    • Wrap one vial completely in aluminum foil. This will serve as your "dark" control.

    • Place both the wrapped and unwrapped vials in a photostability chamber.

  • Exposure Conditions:

    • Expose the samples to a controlled light source that provides both cool white fluorescent and near-UV light.

    • The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[7]

  • Analysis:

    • Analyze both the "light-exposed" and "dark" control samples by a validated stability-indicating HPLC method at the end of the exposure period.

    • Compare the chromatograms. A significant increase in impurities or a decrease in the parent peak in the light-exposed sample relative to the dark control confirms photosensitivity.

Protective Measures:

  • Use Amber Glassware: Always store solutions in amber vials or flasks to block UV light.

  • Protect from Light: When not in use, store samples and stock solutions in the dark (e.g., in a refrigerator, freezer, or a light-proof box).

  • Work expeditiously: Minimize the exposure of the compound to ambient lab light during experimental manipulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(3,5-dimethylphenyl)-3-methylbenzamide?

Based on its chemical structure, the most probable degradation pathways are hydrolysis , photodegradation , and, under more extreme conditions, thermal and oxidative degradation. Hydrolysis of the central amide bond is often the most significant concern in aqueous environments.[8]

Q2: How should I conduct a comprehensive forced degradation study for this compound?

A forced degradation (or stress testing) study is crucial for identifying likely degradation products and establishing a stability-indicating analytical method.[6][9] The goal is to achieve a modest level of degradation (typically 5-20%) to observe the formation of relevant products without destroying the molecule entirely.[9]

Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClReflux or heat at 40-60°C for several hours to daysAmide Bond Cleavage
Base Hydrolysis 0.1 M to 1 M NaOHReflux or heat at 40-60°C for several hours to daysAmide Bond Cleavage
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature for up to 24 hoursN-Oxide formation, Benzylic Oxidation
Thermal Dry Heat (in solid state)60-80°C for 1-2 weeksAmide Bond Cleavage, Decomposition[10][11]
Photolytic ICH Q1B compliant chamber>1.2 million lux hours (visible) & >200 W h/m² (UV)Amide Bond Cleavage, Rearrangements

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_eval Method Evaluation start Drug Substance: N-(3,5-dimethylphenyl)-3-methylbenzamide acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze all samples with a developmental HPLC method (e.g., C18 column, gradient elution) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis peak_purity Assess peak purity of parent compound using PDA or MS detector analysis->peak_purity mass_balance Calculate Mass Balance: % Parent + Σ % Impurities ≈ 100%? analysis->mass_balance resolution Ensure baseline resolution between parent and all major degradants analysis->resolution validation Validate the method as 'Stability-Indicating' per ICH Q2(R1) peak_purity->validation mass_balance->validation resolution->validation

Caption: General workflow for a forced degradation study.

Q3: What are the ideal storage conditions for this compound?

For long-term stability of the solid material:

  • Temperature: Store at or below room temperature (2-25°C). Refrigeration (2-8°C) is preferred.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the material will be stored for many months or years.

  • Light: Protect from light by storing in an amber glass bottle inside a cabinet or box.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which could lead to slow hydrolysis over time.

For solutions:

  • Prepare fresh solutions for daily use.

  • For short-term storage (1-3 days), store solutions at 2-8°C in amber vials.

  • For longer-term storage, aliquot stock solutions (preferably in an anhydrous solvent like DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are most suitable for stability studies?

  • Primary Technique: Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for stability testing. It is excellent for separating the parent compound from impurities and quantifying them. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the structural identity of degradation products by providing molecular weight and fragmentation data.[12]

  • Gas Chromatography (GC): If the compound and its degradants are thermally stable and volatile, GC-MS could also be a viable analytical method.[13]

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
  • Thermal Degradation of Meta and Para-Aramid Fibers in Different
  • Mechanism of amide hydrolysis. YouTube.
  • Thermal decomposition of amide and imide derivatives of male
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Analysis method for amide compounds.
  • Analytical methodologies for discovering and profiling degradation-rel
  • Photodegradation of sulfonamides and their N (4)

Sources

"troubleshooting N-(3,5-dimethylphenyl)-3-methylbenzamide assay interference"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-8492-BZ Subject: Troubleshooting N-(3,5-dimethylphenyl)-3-methylbenzamide Assay Interference Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The Compound Profile

Welcome to the Technical Assistance Center. You are likely investigating N-(3,5-dimethylphenyl)-3-methylbenzamide (or a close analog) as a hit from a High-Throughput Screen (HTS) or a directed library.

Before we troubleshoot, we must understand the "personality" of this molecule. Based on its structure—a benzanilide scaffold with three methyl groups—it possesses specific physicochemical traits that drive assay interference:

PropertyEstimated ValueImplication for Assays
LogP (Lipophilicity) ~3.6 – 4.0High Risk. The molecule is highly hydrophobic. It prefers plastic surfaces and protein interfaces over aqueous buffer.
Aqueous Solubility < 50 µM (Predicted)Precipitation Risk. At typical screening concentrations (10–100 µM), it may form insoluble particulates.
Structure Planar, Aromatic AmideAggregation Risk. This scaffold is a known "frequent hitter" that forms colloidal aggregates, sequestering enzymes non-specifically.
Module 1: Is it a False Positive? (Colloidal Aggregation)[1][2]

The Issue: You observe inhibition of your target enzyme, but the results are inconsistent, or the IC50 seems to shift when you change enzyme concentration.

The Diagnosis: This molecule is a textbook candidate for Colloidal Aggregation . Hydrophobic benzamides often self-assemble into sub-micron colloids in aqueous buffer. These colloids adsorb proteins (your enzyme) onto their surface, causing denaturation or sequestration. This is not specific binding; it is a physical artifact.

Diagnostic Workflow:

AggregationCheck Start Start: Observed Inhibition DetergentTest Add 0.01% Triton X-100 (or 0.005% Tween-20) Start->DetergentTest Result1 Inhibition Disappears (IC50 increases >10x) DetergentTest->Result1 Aggregator (False Positive) Result2 Inhibition Persists (IC50 stable) DetergentTest->Result2 Potential True Binder Conclusion1 Discard or Optimize Scaffold Result1->Conclusion1 Centrifuge Centrifuge Sample (max speed, 10 min) Result2->Centrifuge

Caption: Decision tree for identifying colloidal aggregation artifacts using detergent sensitivity.

Q: How do I confirm aggregation definitively? A: Perform the "Detergent Sensitivity Test" .

  • Protocol: Prepare your assay buffer with 0.01% (v/v) Triton X-100 (freshly prepared).

  • Logic: Detergents disrupt the hydrophobic colloids but usually do not affect specific 1:1 ligand-protein binding.

  • Result Interpretation:

    • If the compound loses potency (e.g., IC50 shifts from 1 µM to >50 µM) in the presence of detergent, it is an aggregator .

    • If potency remains stable, the inhibition is likely specific.

Q: Why does the IC50 shift when I increase enzyme concentration? A: This is the hallmark of Stoichiometric Inhibition .

  • True Inhibitors: Follow the Law of Mass Action. The

    
     is a constant; it does not depend on enzyme concentration 
    
    
    
    .
  • Aggregators: Act by adsorption. If you double

    
    , you need more colloid surface area to inhibit it. Therefore, the apparent IC50 increases linearly with enzyme concentration.[1]
    
Module 2: Optical Interference (Fluorescence Quenching)

The Issue: Your assay readout (Fluorescence Intensity or FRET) drops instantly upon adding the compound, even at time zero.

The Diagnosis: The benzanilide core absorbs UV light. If your fluorophore excites or emits in the UV/Blue region (e.g., Tryptophan, Coumarin, Hoechst), the compound may be absorbing the signal (Inner Filter Effect) or quenching the excited state.

Diagnostic Workflow:

OpticalInterference Input Fluorescence Drop Scan UV-Vis Absorbance Scan (200nm - 600nm) Input->Scan Overlap Check Overlap with Assay Fluorophore Scan->Overlap Decision1 Significant Overlap Overlap->Decision1 Inner Filter Effect Decision2 No Overlap Overlap->Decision2 Check Solubility

Caption: Workflow to detect Inner Filter Effect (IFE) and optical quenching.

Q: How do I correct for the Inner Filter Effect (IFE)? A: You cannot "correct" it mathematically if the absorbance is high (OD > 0.1). You must validate using a different readout.

  • Measure Absorbance: Run a scan of the compound (10 µM in buffer) from 200–600 nm.

  • Compare: Overlay this spectrum with your fluorophore's Excitation and Emission spectra.

  • Solution: If they overlap, switch to a Red-Shifted Assay (e.g., Red-shifted TR-FRET or AlphaScreen) where the compound does not absorb.

Module 3: Solubility & Liquid Handling

The Issue: Replicates are highly variable (high CV%), or you see "sticky" behavior in plastic tips.

The Diagnosis: N-(3,5-dimethylphenyl)-3-methylbenzamide is highly lipophilic. It will adhere to polypropylene tips and polystyrene plates, reducing the actual concentration in the well.

Protocol: The "Intermediate Dilution" Method Do not dilute directly from 100% DMSO stock into the assay buffer. This causes "crashing out."

  • Step 1: Prepare compound in 100% DMSO at 100x final concentration.

  • Step 2: Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer).

  • Step 3: Transfer from the intermediate plate to the final assay plate.

    • Why? This allows the compound to solvate gradually, preventing the formation of micro-precipitates that occur during rapid polarity changes.

Q: Which plate type should I use? A: Switch to Non-Binding Surface (NBS) or Low-Binding plates. Standard tissue-culture treated plates are hydrophobic and will bind this compound, effectively removing it from the reaction.

Summary of Troubleshooting Steps
SymptomProbable CauseVerification Experiment
IC50 increases with enzyme conc. Colloidal AggregationRun assay + 0.01% Triton X-100.
Instant signal loss (t=0) Optical InterferenceUV-Vis scan (200-600nm).
High variability / Low recovery Adsorption to PlasticUse NBS plates; check concentration by LC-MS.
Precipitate visible Poor SolubilityNephelometry or DLS check.
References
  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 4(3), 197-199.

Sources

"purification challenges of N-(3,5-dimethylphenyl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Challenges of N-(3,5-dimethylphenyl)-3-methylbenzamide

Introduction

N-(3,5-dimethylphenyl)-3-methylbenzamide is a substituted benzanilide, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, typically via the coupling of 3-methylbenzoic acid and 3,5-dimethylaniline, is straightforward in principle but often yields a crude product containing unreacted starting materials, coupling reagent byproducts, and other impurities.[1][2] Achieving high purity is critical for accurate downstream characterization and application.

This technical guide provides a structured approach to troubleshooting the common purification challenges associated with this molecule. It is designed for researchers and drug development professionals to navigate these issues effectively, ensuring the integrity of their experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(3,5-dimethylphenyl)-3-methylbenzamide sample?

A1: The impurity profile is directly linked to the synthetic route. For a standard amide coupling reaction, you should anticipate:

  • Unreacted Starting Materials: Residual 3-methylbenzoic acid and 3,5-dimethylaniline.

  • Coupling Reagent Byproducts: If using a carbodiimide like DCC or EDC, insoluble N,N'-dicyclohexylurea (DCU) or soluble N-acylurea byproducts can be present.[1]

  • Side-Reaction Products: Depending on the reaction conditions, minor side products may form.

Q2: What is the recommended primary purification method for this compound?

A2: For solid amides like this one, recrystallization is the most effective and efficient primary purification technique.[3] It exploits differences in solubility between the target compound and impurities at varying temperatures.[4][5] Column chromatography should be considered a secondary method if recrystallization fails to remove closely related impurities.

Q3: How do I select an appropriate recrystallization solvent?

A3: An ideal single solvent will dissolve the compound completely when hot but poorly when cold.[4] For N-(3,5-dimethylphenyl)-3-methylbenzamide, which has both aromatic (non-polar) and amide (polar) character, solvents of intermediate polarity are excellent starting points. Ethanol is a common and effective choice for similar benzanilides, as it often provides a significant solubility differential between hot and cold conditions.[6][7] A two-solvent system (e.g., ethyl acetate/hexane) can also be highly effective.[8]

Q4: My product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities. This is a common issue.[9]

  • Cause: Often, the cooling process is too rapid, or the chosen solvent is too non-polar. The presence of impurities can also inhibit proper crystal lattice formation.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of a more polar co-solvent (if using a mixed system) or more of the primary solvent to reduce saturation. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can also induce nucleation and promote crystallization.[9]

Section 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during the purification process.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of Pure Product The product has significant solubility in the cold solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled (e.g., in an ice bath) before vacuum filtration. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4][9] Ensure the filtration apparatus is pre-heated if performing hot filtration to remove insoluble impurities.
Colored Crystals Obtained The impurity is co-crystallizing with the product. The impurity is strongly adsorbed to the crystal surface.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly. A second recrystallization may be necessary.
No Crystals Form Upon Cooling The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again. Try inducing crystallization by scratching the inner surface of the flask or adding a "seed" crystal of the pure compound. If these fail, the solvent is likely unsuitable; remove it in vacuo and try a different solvent system.[9]
Column Chromatography Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Spots (Co-elution) The solvent system (eluent) polarity is not optimized. The column is overloaded with the crude sample.Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives good separation (Rf of the product ~0.3-0.4).[10] Use a larger column or load less material.
Product is Tailing/Streaking on the Column The compound is too polar for the chosen eluent. The compound is interacting too strongly with the silica gel (which can be slightly acidic).Increase the polarity of the eluent. Add a small amount (~0.5-1%) of triethylamine or acetic acid to the eluent. Triethylamine can neutralize acidic sites on the silica gel that may be strongly binding to the amide, reducing tailing.[3]
Low Yield After Chromatography The product is irreversibly adsorbed onto the silica gel. The product is partially soluble in all eluent fractions collected.Consider the solutions for tailing, as strong adsorption leads to low recovery. Use TLC to check all collected fractions, including the highly polar ones, to ensure you have collected all of the product.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude N-(3,5-dimethylphenyl)-3-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 7:3 Hexane:Ethyl Acetate) that provides good separation and an Rf value for the product of approximately 0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Collect fractions in test tubes or flasks.[11]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3,5-dimethylphenyl)-3-methylbenzamide.

Section 4: Visualization of Workflows

Diagram 1: General Purification Strategy

G start Crude Product tlc Assess Purity (TLC/¹H NMR) start->tlc decision Purity > 95%? tlc->decision recryst Primary Method: Recrystallization decision->recryst No finish Pure Product (>98%) decision->finish Yes reassess Re-assess Purity recryst->reassess chrom Secondary Method: Column Chromatography chrom->finish reassess->chrom Impurities Persist reassess->finish Purity OK

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization

G start Hot Saturated Solution Allowed to Cool outcome Result? start->outcome crystals Good Crystal Formation outcome->crystals Success oiling Product 'Oils Out' outcome->oiling Failure no_cryst No Crystals Form outcome->no_cryst Failure sol_oil 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool slowly oiling->sol_oil sol_no_cryst 1. Reduce solvent volume 2. Scratch flask / add seed crystal 3. Try different solvent no_cryst->sol_no_cryst

Caption: Workflow for addressing common recrystallization failures.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

  • Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-. (n.d.). Cheméo. Retrieved from [Link]

  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Separation methods: Chromatography. (n.d.). Masaryk University. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]

  • N-(3,5-Dimethylphenyl)-4-methylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3147. Retrieved from [Link]

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o843. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2012). Organic Letters, 14(15), 3898–3901. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatographic Methods. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of N-(3,5-dimethylphenyl)-3-methylbenzamide , a hydrophobic diaryl amide. Structurally, this molecule consists of two lipophilic aromatic rings connected by a polar amide linkage. The presence of three methyl groups (two on the aniline ring, one on the benzoyl ring) significantly increases its lipophilicity compared to a standard benzanilide.

Key Physicochemical Characteristics:

  • Polarity: Moderately Low. The amide bond provides a dipole, but the hydrocarbon bulk dominates.

  • Solubility Profile: Likely insoluble in water; soluble in hot alcohols (EtOH, MeOH), ethyl acetate, and chlorinated solvents.

  • Common Impurities: 3,5-dimethylaniline (starting material, basic), 3-methylbenzoic acid (hydrolysis product/starting material, acidic), and oligomers.

Pre-Recrystallization Logic (The Decision Matrix)

Before heating any solvent, you must characterize the crude material's behavior. Amides are notorious for "oiling out" (forming a second liquid phase rather than crystals) if the solvent system is too polar or the concentration is too high.

Solvent System Selection Guide
Solvent SystemRoleSuitability for this AmideNotes
Ethanol / Water Primary Choice High Excellent for removing inorganic salts and polar impurities. The "Standard Protocol."
Ethyl Acetate / Hexanes AlternativeModerateGood if the compound is too soluble in ethanol. Risk of oiling out if hexane is added too fast.[1]
Toluene High-TempHighBest for very hydrophobic amides. Requires high heat (~110°C). Slow cooling yields large crystals.
Acetonitrile Polar AproticModerateGood for removing highly polar side-products, but lower recovery yields.
Workflow Visualization: Solvent Decision Tree

RecrystallizationLogic start Start: Crude Solid test1 Solubility Test (100mg) start->test1 decision1 Soluble in Hot EtOH? test1->decision1 path_etoh Yes: Use EtOH/Water decision1->path_etoh Dissolves path_tol No: Try Toluene decision1->path_tol Insoluble decision2 Oiling Out? path_etoh->decision2 fix_oil Add more solvent or switch to EtOAc decision2->fix_oil Yes crystallize Slow Cool -> Filter decision2->crystallize No fix_oil->crystallize

Figure 1: Decision logic for selecting the optimal solvent system based on initial solubility tests.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This method relies on the "Anti-Solvent" technique. Ethanol dissolves the amide at high temperatures, while water (the anti-solvent) reduces solubility as the temperature drops, forcing the lattice to form.

Materials Required
  • Crude N-(3,5-dimethylphenyl)-3-methylbenzamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hot plate with magnetic stirring

  • Erlenmeyer flask (2x volume of estimated solvent)

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of Ethanol (approx. 3-5 mL per gram of solid).

    • Heat to boiling (approx. 78°C) with stirring.

    • Critical: If solid remains, add hot ethanol in 1 mL increments until the solution is just clear. Do not add excess solvent.

  • Filtration (Optional but Recommended):

    • If there are insoluble black specks (dust, drying agents), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

    • Why: Insoluble particles act as nucleation sites for premature, impure crystallization.

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Keep the ethanol solution near boiling.

    • Add hot water dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[2] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed for 1–2 hours.

    • Note: Rapid cooling leads to small crystals that trap impurities.

    • Once at room temp, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum.[2]

    • Wash the cake with cold 50:50 Ethanol/Water.

    • Dry under vacuum or in a desiccator.

Troubleshooting Guide & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, I see oily droplets at the bottom of the flask as it cools. What went wrong?"

Diagnosis: The compound separated as a liquid before it could crystallize. This happens when the melting point of the solute is depressed below the temperature at which the solution becomes saturated. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of more Ethanol (the good solvent). This lowers the saturation point.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod to induce nucleation at a higher temperature.

  • Cool slower: Wrap the flask in foil or a towel to slow the heat loss.

Issue 2: Persistent Coloration

User Question: "My product is supposed to be white/off-white, but the crystals are yellow/brown."

Diagnosis: Trapped oxidized aniline impurities. The Fix:

  • Redissolve the crystals in hot ethanol.

  • Add Activated Charcoal (Carbon) (approx. 1-2% by weight).

  • Stir at boiling for 5-10 minutes.

  • Perform a Hot Filtration through Celite (diatomaceous earth) to remove the carbon.

  • Proceed with recrystallization.[2][3][4]

Issue 3: Low Yield

User Question: "I started with 5g and only got 1g back. Where is the rest?"

Diagnosis: Too much solvent was used, or the mother liquor still holds the product. The Fix:

  • Concentrate the Mother Liquor: Evaporate the filtrate (mother liquor) down to half its volume using a rotary evaporator.

  • Cool and filter again to collect a "Second Crop."

  • Warning: The second crop is usually less pure than the first. Keep them separate until purity is verified (TLC/NMR).

Advanced Purification: Acid/Base Wash Logic

Recrystallization purifies the crystal lattice, but chemical washing removes the reactive starting materials. If your crude is very impure, do this before recrystallization.

WashLogic crude Crude Mixture (Amide + Amine + Acid) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid remove_amine Aq. Layer: Amine Salts (Discard) wash_acid->remove_amine wash_base Wash with sat. NaHCO3 wash_acid->wash_base Organic Layer remove_acid Aq. Layer: Benzoate Salts (Discard) wash_base->remove_acid final Organic Layer: Neutral Amide wash_base->final Organic Layer

Figure 2: Pre-recrystallization chemical wash workflow to remove unreacted 3,5-dimethylaniline and 3-methylbenzoic acid.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Amide Synthesis and Purification. [Link]

Sources

"avoiding side reactions in N-(3,5-dimethylphenyl)-3-methylbenzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide , focusing on process control to minimize side reactions.

Executive Summary & Reaction Logic

The synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide typically involves the acylation of 3,5-dimethylaniline with 3-methylbenzoyl chloride . While conceptually simple, the electron-rich nature of the aniline (due to two methyl donors) and the lipophilicity of the product can lead to specific side reactions if stoichiometry and thermodynamics are not strictly controlled.

Core Reaction Scheme

The primary pathway involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon.

  • Nucleophile: 3,5-Dimethylaniline (Enhanced nucleophilicity vs. aniline).

  • Electrophile: 3-methylbenzoyl chloride.

  • Base: Typically Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) to scavenge HCl.
    

ReactionPathway SM1 3,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Base Side3 Side Rxn C: Sulfinylamine (if SOCl2 residue) SM1->Side3 + Residual SOCl₂ SM2 3-methylbenzoyl chloride (Electrophile) SM2->Intermediate Side2 Side Rxn B: Hydrolysis (Acid) SM2->Side2 + H₂O (Wet Solvent) Product Target Amide (N-(3,5-dimethylphenyl)-...) Intermediate->Product - Cl⁻ Side1 Side Rxn A: Imide (Diacylation) Product->Side1 + Excess Acid Chloride + High Temp

Figure 1: Reaction pathway highlighting the target mechanism and critical diversion points for side reactions.

Troubleshooting Guide (Q&A)

Issue 1: "I observe a lipophilic impurity with a similar Rf to the product."

Diagnosis: This is likely the Imide (N,N-diacylated product) . Mechanism: Because 3,5-dimethylaniline is electron-rich, the resulting amide is slightly more electron-rich than a standard benzamide. If excess acid chloride is present and the reaction runs too hot or too long, the amide nitrogen can attack a second equivalent of acid chloride. Corrective Action:

  • Stoichiometry Control: Do not exceed 1.1 equivalents of acid chloride.

  • Temperature: Conduct the addition at 0°C and warm to room temperature only after addition is complete.

  • Quench: Quench the reaction with a primary amine (e.g., N,N-dimethylethylenediamine) or water immediately upon completion to destroy excess electrophile.

Issue 2: "The reaction mixture turned dark/black immediately."

Diagnosis: Oxidation of the Aniline . Mechanism: 3,5-Dimethylaniline is susceptible to oxidation by air, especially in solution over time, forming colored quinone-imine species. Corrective Action:

  • Reagent Quality: Ensure the aniline is a clear/pale yellow liquid or solid. If dark, distill or recrystallize before use.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Solvent Degassing: Sparge the solvent (DCM or THF) with inert gas before adding the aniline.

Issue 3: "I see a new spot, but the mass spec shows [M+46] or [M+64] pattern."

Diagnosis: Sulfinylamine formation (if acid chloride was made in situ). Mechanism: If you generated 3-methylbenzoyl chloride using Thionyl Chloride (


) and did not remove the excess 

completely, the aniline reacts with

to form

. Corrective Action:
  • Azeotrope: After acid chloride synthesis, co-evaporate with dry toluene (3x) to remove trace thionyl chloride before adding the aniline.

  • Switch Reagent: Use Oxalyl Chloride/DMF for cleaner acid chloride generation if

    
     removal is difficult.
    
Issue 4: "Precipitate formed immediately, and stirring stopped."

Diagnosis: Amine Hydrochloride Salt crashing out . Mechanism: The reaction produces HCl. If the solvent volume is too low, the hydrochloride salt of the starting aniline or the base (Et3N·HCl) precipitates, encapsulating unreacted reagents. Corrective Action:

  • Dilution: Increase solvent volume to 10-15 mL per gram of reactant.

  • Solvent Choice: Switch to THF (where salts are more soluble) or use a biphasic system (DCM/Sat.

    
    ) if the anhydrous method fails.
    

Optimized Experimental Protocol

Objective: Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide (Target: >95% purity, no column chromatography).

Materials
  • Substrate: 3,5-Dimethylaniline (1.0 equiv)

  • Reagent: 3-Methylbenzoyl chloride (1.05 equiv) - Freshly distilled or high purity.

  • Base: Triethylamine (

    
    ) (1.2 equiv) or Pyridine (solvent/base).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3,5-dimethylaniline  (1.0 eq) and 
    
    
    
    (1.2 eq) in anhydrous DCM (10 mL/mmol).
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents diacylation.

  • Addition: Add 3-methylbenzoyl chloride (1.05 eq) dropwise over 15–20 minutes.

    • Note: Do not add all at once. Localized high concentration favors side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (Optional but Recommended): Add 0.5 mL of 3-dimethylaminopropylamine (or simple water) and stir for 15 mins to scavenge excess acid chloride.

  • Workup (Purification by Extraction):

    • Dilute with DCM.

    • Wash 1: 1M HCl (2x) – Removes unreacted aniline and Et3N.

    • Wash 2: Sat.

      
       (2x) – Removes 3-methylbenzoic acid (hydrolysis byproduct).
      
    • Wash 3: Brine (1x).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: If necessary, recrystallize from Ethanol/Water or Heptane/EtOAc .

Data & Parameters

Solvent Compatibility Table
SolventSuitabilityNotes
DCM Excellent Standard choice. Good solubility for reactants; salts precipitate or stay suspended. Easy workup.
THF Good Better solubility for intermediates. Harder to partition in aqueous workup (miscible with water).
DMF Avoid Hard to remove. Promotes diacylation due to high boiling point if heated.
Toluene Moderate Good for reflux methods, but requires higher temp (risk of side rxns).
Stoichiometry Impact on Side Reactions
Acid Chloride Equiv.Aniline ConversionDiacylation RiskRecommendation
0.95 eq Incomplete (<90%)LowPoor yield. Hard to separate SM.
1.05 eq Optimal (>98%) Low Ideal balance.
1.50 eq CompleteHighRequires chromatography to remove imide.

FAQ

Q: Can I use a coupling agent (EDC/HATU) instead of acid chloride? A: Yes. If you start from 3-methylbenzoic acid , use EDC/HOBt or HATU/DIPEA .

  • Benefit: Milder conditions, no HCl gas, less risk of diacylation.

  • Drawback: Reagents are more expensive; atom economy is lower.

  • Protocol: Pre-activate acid with HATU/DIPEA in DMF/DCM for 15 mins, then add aniline.

Q: My product is colored (brown/pink). How do I fix it? A: This is trace oxidation of the aniline.

  • Fix: Dissolve product in hot ethanol, add activated charcoal , stir for 30 mins, filter through Celite, and recrystallize.

Q: Why avoid DMAP? A: DMAP (4-Dimethylaminopyridine) is a powerful nucleophilic catalyst. While it speeds up the reaction, it also significantly increases the rate of diacylation (imide formation) and hydrolysis. For a reactive aniline like 3,5-dimethylaniline, DMAP is usually unnecessary and risky.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section: Acylation of Amines).[2][3] Link

  • PubChem. (2025).[4] 3,5-Dimethylaniline Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to N-(3,5-dimethylphenyl)-3-methylbenzamide and Mefenamic Acid: Evaluating a Novel Scaffold Against an Established NSAID

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide, a compound of research interest, against the well-established non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid.

While N-(3,5-dimethylphenyl)-3-methylbenzamide is not a clinically approved therapeutic, its benzamide core structure presents a compelling starting point for medicinal chemistry campaigns targeting pain and inflammation. In contrast, Mefenamic Acid is a widely used NSAID with a well-documented mechanism of action and a long history of clinical use for analgesic and anti-inflammatory purposes.

This document will serve as a technical guide for researchers, scientists, and drug development professionals. It will frame the evaluation of N-(3,5-dimethylphenyl)-3-methylbenzamide by proposing a series of standard preclinical assays and using the known efficacy of Mefenamic Acid as a critical benchmark for comparison. We will delve into the established mechanisms of action, present detailed experimental protocols for efficacy testing, and provide a framework for data interpretation.

Introduction to the Compounds

N-(3,5-dimethylphenyl)-3-methylbenzamide: A Scaffold for Exploration

N-(3,5-dimethylphenyl)-3-methylbenzamide belongs to the benzamide class of organic compounds. While its specific therapeutic efficacy is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-phenylbenzamide backbone is a recognized pharmacophore, and substitutions on the phenyl rings can significantly modulate pharmacological activity. For the purpose of this guide, we will hypothesize its potential as an anti-inflammatory and analgesic agent, likely acting through the inhibition of the cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs.

Mefenamic Acid: The Established Benchmark

Mefenamic Acid is a member of the anthranilic acid derivatives class of NSAIDs. It is clinically used for the treatment of mild to moderate pain, including menstrual pain, and has anti-inflammatory and antipyretic properties.[1] Its efficacy is well-established, making it an excellent benchmark for evaluating novel compounds with potential anti-inflammatory and analgesic activities.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for most NSAIDs, including Mefenamic Acid, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory NSAIDs.

Mefenamic acid is known to be a competitive inhibitor of both human COX-1 (hCOX-1) and human COX-2 (hCOX-2).

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Mefenamic Acid.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the potential efficacy of N-(3,5-dimethylphenyl)-3-methylbenzamide against Mefenamic Acid, a series of standardized preclinical assays are proposed.

In Vitro Efficacy: COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol: Colorimetric COX Inhibitor Screening Assay

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: Co-factor for COX enzymes.

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Arachidonic Acid (substrate).

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Test Compounds: N-(3,5-dimethylphenyl)-3-methylbenzamide and Mefenamic Acid, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations. For control wells, add the vehicle.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution.

    • Immediately add 20 µL of the colorimetric substrate solution.

    • Measure the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Efficacy: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Group 1: Control (Vehicle).

    • Group 2: Mefenamic Acid (e.g., 135 mg/kg, oral).

    • Group 3-5: N-(3,5-dimethylphenyl)-3-methylbenzamide (various doses, oral).

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vivo Efficacy: Analgesic Activity

The acetic acid-induced writhing test in mice is a standard model for assessing peripheral analgesic activity.

Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animals: Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Control (Vehicle).

    • Group 2: Mefenamic Acid (e.g., 20 mg/kg, intraperitoneal).

    • Group 3-5: N-(3,5-dimethylphenyl)-3-methylbenzamide (various doses, intraperitoneal).

  • Procedure:

    • Administer the test compounds or vehicle intraperitoneally.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.

  • Data Analysis:

    • Calculate the percentage of writhing inhibition for each treated group compared to the control group.

    • Percentage Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Benchmark Data and Comparative Analysis

The following table summarizes the known efficacy data for Mefenamic Acid, which will serve as the benchmark for evaluating the hypothetical performance of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Assay Parameter Mefenamic Acid Efficacy Hypothetical Target for N-(3,5-dimethylphenyl)-3-methylbenzamide
In Vitro COX Inhibition IC50 for hCOX-140 nMTo be determined; lower values indicate higher potency.
IC50 for hCOX-23 µMTo be determined; selectivity for COX-2 over COX-1 is desirable for a better safety profile.
In Vivo Anti-Inflammatory (Carrageenan-Induced Paw Edema) Edema InhibitionMaximum of 32.73% at 135 mg/kg in rats.[2]Dose-dependent inhibition of paw edema, ideally with a greater or comparable potency to Mefenamic Acid.
In Vivo Analgesia (Acetic Acid-Induced Writhing) Writhing InhibitionA study showed a significant anti-nociceptive effect at 20 mg/kg in mice.[3]Dose-dependent inhibition of writhing, with a target of achieving significant analgesia at a well-tolerated dose.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the potential anti-inflammatory and analgesic efficacy of a novel compound, N-(3,5-dimethylphenyl)-3-methylbenzamide, using the well-characterized NSAID, Mefenamic Acid, as a benchmark. The proposed experimental protocols provide a robust framework for generating comparative data on COX inhibition, in vivo anti-inflammatory activity, and peripheral analgesic effects.

The success of N-(3,5-dimethylphenyl)-3-methylbenzamide as a lead compound will depend on its performance in these assays relative to Mefenamic Acid. Key indicators of a promising profile would include potent and selective inhibition of COX-2, significant dose-dependent efficacy in the in vivo models of inflammation and pain, and a favorable safety profile.

Future research should focus on executing these comparative studies to generate the necessary data. Should N-(3,5-dimethylphenyl)-3-methylbenzamide demonstrate promising activity, further investigations into its pharmacokinetic properties, detailed mechanism of action, and safety pharmacology will be warranted to fully assess its therapeutic potential.

References

  • An experimental evaluation of anti-inflammatory activities of some combined NSAID preparations in albino rats. (2017). ResearchGate. [Link]

  • Synthesis of Novel Esters of Mefenamic Acid with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors. (2021). PubMed. [Link]

  • Mefenamic Acid. LiverTox - NCBI Bookshelf. [Link]

Sources

A Comparative Guide to the Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3,5-dimethylphenyl)-3-methylbenzamide is a molecule of significant interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this and related amide compounds is a critical aspect of research and development in these fields. This guide provides a detailed comparison of the primary synthetic methodologies for preparing N-(3,5-dimethylphenyl)-3-methylbenzamide, offering insights into the underlying chemical principles, experimental protocols, and performance metrics of each approach. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy.

The formation of an amide bond is a cornerstone of organic synthesis.[1] However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Consequently, various strategies have been developed to activate the carboxylic acid moiety and facilitate amide bond formation. This guide will focus on the most prevalent and practical methods for the synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide, providing a comprehensive analysis to aid in methodological selection.

Method 1: The Schotten-Baumann Reaction - Acylation via an Acid Chloride

The Schotten-Baumann reaction, first described in 1883, is a classic and widely used method for synthesizing amides from amines and acid chlorides.[3][4][5] This approach involves the conversion of the carboxylic acid (3-methylbenzoic acid) into a more reactive acyl chloride, which then readily reacts with the amine (3,5-dimethylaniline) in the presence of a base.[6][7]

Causality Behind Experimental Choices

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation as they produce gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively), which are easily removed from the reaction mixture, driving the reaction to completion.[6] The subsequent acylation of the amine is typically performed in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction.[3][4] This neutralization is essential to prevent the protonation of the amine nucleophile, which would render it unreactive.[4] The use of a biphasic system, with an organic solvent for the reactants and an aqueous phase for the base, is a common "Schotten-Baumann condition" that facilitates product isolation.[5]

Experimental Protocol

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-methylbenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 90°C) for 2-3 hours, or until the evolution of gas ceases.[8]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.[8]

Step 2: Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

  • Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask.[5][6]

  • Add a base, such as pyridine (1.1 eq) or an aqueous solution of sodium hydroxide.[4][6]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3,5-dimethylphenyl)-3-methylbenzamide.

Performance Data
ParameterSchotten-Baumann Reaction
Yield Typically high (>90%)
Purity Good to excellent after purification
Reaction Time 2-6 hours
Temperature 0°C to room temperature
Reagents 3-methylbenzoic acid, thionyl chloride, 3,5-dimethylaniline, base
Advantages High yields, well-established, reliable
Disadvantages Requires handling of corrosive thionyl chloride, generation of acidic byproduct

Method 2: Direct Amidation Using Coupling Reagents

To circumvent the often harsh conditions required for the preparation of acyl chlorides, a plethora of coupling reagents have been developed to facilitate the direct formation of amide bonds from carboxylic acids and amines under milder conditions.[2] These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.[9]

Causality Behind Experimental Choices

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents.[2][10] They react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, with the byproduct being a urea derivative (dicyclohexylurea (DCU) or a water-soluble urea derivative in the case of EDC).[10] To improve reaction rates and suppress side reactions, such as the formation of N-acylurea byproducts and racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to side reactions.

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also highly effective coupling reagents.[1][2][11] They operate by a similar principle of forming a highly reactive activated ester intermediate.

Experimental Protocol (Using EDC/HOBt)
  • In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq), 3,5-dimethylaniline (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance Data
ParameterCoupling Reagent Method (EDC/HOBt)
Yield Good to excellent (70-95%)
Purity High after purification
Reaction Time 12-24 hours
Temperature 0°C to room temperature
Reagents 3-methylbenzoic acid, 3,5-dimethylaniline, EDC, HOBt, base
Advantages Mild reaction conditions, broad substrate scope, reduced side reactions
Disadvantages Higher cost of reagents, potential for side product formation if not optimized

Method 3: Catalytic Amidation

In recent years, the development of catalytic methods for amide bond formation has gained significant attention as a more atom-economical and environmentally benign alternative to traditional methods.[12][13] These methods often employ transition metal catalysts, such as those based on palladium, copper, or boron, to facilitate the direct coupling of carboxylic acids and amines.[12][14][15]

Causality Behind Experimental Choices

Palladium-catalyzed cross-coupling reactions, for instance, have been adapted for C-N bond formation in amidation reactions.[16] The catalytic cycle typically involves the oxidative addition of an aryl halide or pseudohalide to a low-valent palladium complex, followed by coordination of the amide and reductive elimination to form the N-aryl amide product.[16] Copper-catalyzed methods have also emerged as a cost-effective alternative, often proceeding through an ipso-amidation of arylboronic acids with nitriles or other nitrogen sources.[14][15] Boron-based catalysts, such as boronic acids or borate esters, can promote the dehydrative amidation of carboxylic acids and amines, often requiring the removal of water to drive the reaction forward.[12]

Experimental Protocol (Conceptual Example: Copper-Catalyzed Amidation)
  • To a reaction vessel, add 3-methylbenzoic acid (1.0 eq), 3,5-dimethylaniline (1.2 eq), a copper(I) or copper(II) salt catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand (if required).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or toluene.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-140°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Performance Data
ParameterCatalytic Amidation
Yield Variable, can be high with optimized conditions
Purity Requires purification
Reaction Time Can be lengthy (several hours to days)
Temperature Often requires elevated temperatures
Reagents 3-methylbenzoic acid, 3,5-dimethylaniline, catalyst, base, solvent
Advantages Atom economy, potential for greener synthesis
Disadvantages Catalyst cost and sensitivity, may require higher temperatures, optimization can be challenging

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic method, the following diagrams illustrate the key steps and transformations.

Schotten_Baumann_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Reaction1 Reflux, cat. DMF 3-Methylbenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Reaction1->3-Methylbenzoyl_Chloride Byproducts1 SO₂ + HCl (gaseous) Reaction1->Byproducts1 Reaction2 0°C to RT 3-Methylbenzoyl_Chloride->Reaction2 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Reaction2 Base Base (e.g., Pyridine) Base->Reaction2 Product N-(3,5-dimethylphenyl)- 3-methylbenzamide Reaction2->Product

Figure 1: Workflow for the Schotten-Baumann synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide.

Coupling_Reagent_Workflow 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Reaction Amide Bond Formation (0°C to RT) 3-Methylbenzoic_Acid->Reaction 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Reaction Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Reaction Additive Additive (e.g., HOBt) Additive->Reaction Base Base (e.g., DIPEA) Base->Reaction Product N-(3,5-dimethylphenyl)- 3-methylbenzamide Reaction->Product Byproducts Urea byproduct + Salts Reaction->Byproducts

Figure 2: General workflow for the synthesis using coupling reagents.

Conclusion and Recommendations

The choice of synthetic method for N-(3,5-dimethylphenyl)-3-methylbenzamide depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.

  • For large-scale, cost-effective synthesis , the Schotten-Baumann reaction remains a highly viable option due to the low cost of reagents and generally high yields. However, careful handling of corrosive reagents and management of acidic byproducts are necessary.

  • For laboratory-scale synthesis, especially when dealing with sensitive substrates or requiring high purity with minimal side reactions , the use of coupling reagents is often preferred. While the reagents are more expensive, the mild reaction conditions and high efficiency can be advantageous. EDC in combination with HOBt offers a good balance of reactivity and cost, with the added benefit of a water-soluble urea byproduct that simplifies purification.

  • For researchers focused on developing greener and more sustainable synthetic methodologies , exploring catalytic amidation presents an exciting frontier. While these methods may require more initial optimization, they hold the promise of reducing waste and avoiding stoichiometric activating agents.

Ultimately, the optimal synthetic route will be a balance of these considerations. It is recommended that researchers evaluate each method based on their specific needs and resources.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Li, Y., et al. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
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  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Sabila, S., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
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  • Qiao, Y., et al. (2016). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. SciSpace.
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  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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  • PMC. (n.d.).
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  • ChemicalBook. (2024, March 25).
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  • MDPI. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities.
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  • PMC - NIH. (n.d.). N-(3,5-Dimethylphenyl)-2-methylbenzamide.
  • Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
  • Chemdad Co., Ltd. (n.d.). 3-Methylbenzoyl chloride.
  • Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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A Comparative Guide to the Biological Target Validation of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both an art and a science. This guide provides an in-depth, experience-driven comparison of methodologies for validating the biological target of a novel compound, using N-(3,5-dimethylphenyl)-3-methylbenzamide as a representative case. While the specific molecular target of this compound is not extensively documented in public literature, this guide will navigate the critical workflow required to identify and validate its mechanism of action, a cornerstone of modern drug discovery.

Introduction: The Crucial Quest for a Target

N-(3,5-dimethylphenyl)-3-methylbenzamide is a small molecule with the potential for biological activity. Let us presuppose that this compound has been identified through a phenotypic screen, where it elicits a desirable cellular response (e.g., inhibition of cancer cell proliferation). The critical next step, and the focus of this guide, is to definitively answer the question: "What protein does this molecule bind to, and is this interaction responsible for the observed effect?"

Target validation is a multi-faceted process that confirms the role of a specific biological entity (typically a protein) in the therapeutic effect of a drug.[1][2] Inadequate preclinical target validation is a leading cause of clinical trial failures due to lack of efficacy or unforeseen toxicity.[3] This guide will dissect and compare the essential experimental strategies to build a robust validation dossier.

Part 1: Identifying the Putative Target(s)

Before validation can begin, a list of candidate targets must be generated. Modern chemical biology offers several powerful, complementary approaches to achieve this.[4][5]

  • Direct Biochemical Methods : These techniques rely on the physical interaction between the compound and its target protein.[4]

    • Affinity-Based Proteomics : This is a widely used method where the small molecule is immobilized on a solid support (like beads) or tagged with an affinity handle (like biotin) to "pull down" its binding partners from a cell lysate.[6][7] The captured proteins are then identified by mass spectrometry. The primary advantage is the direct identification of physical binders. However, this method can be technically challenging, as the modification of the small molecule might disrupt its binding activity, and non-specific binding can generate false positives.

  • Genetic Interaction Methods : These approaches leverage genetic modifications to identify targets by observing how changes in gene expression affect a cell's sensitivity to the compound.[4]

    • CRISPR/Cas9 or RNAi Screening : Genome-wide loss-of-function screens can identify genes whose knockout or knockdown confers resistance or hypersensitivity to the compound.[8][9] This can pinpoint the target protein or critical pathway components. This method provides functional validation but does not directly prove a physical binding interaction.

  • Computational Inference : These in silico methods predict potential targets based on the chemical structure of the small molecule or its observed biological activity profile.[4] While rapid and cost-effective, these predictions are purely hypothetical and require rigorous experimental validation.

The following diagram illustrates a typical workflow for initial target identification, combining these approaches for a more robust outcome.

G cluster_0 Target Identification Phase phenotypic_screen Phenotypic Screen Identifies N-(3,5-dimethylphenyl)-3-methylbenzamide direct_methods Direct Methods (e.g., Affinity Pulldown + MS) phenotypic_screen->direct_methods genetic_methods Genetic Methods (e.g., CRISPR/RNAi Screen) phenotypic_screen->genetic_methods computational_methods Computational Methods (e.g., Chemical Similarity) phenotypic_screen->computational_methods candidate_list List of Candidate Target Proteins direct_methods->candidate_list genetic_methods->candidate_list computational_methods->candidate_list

Caption: Workflow for generating candidate targets for a bioactive small molecule.

Part 2: A Comparative Guide to Target Validation Experiments

Once a primary candidate target is identified (let's hypothetically call it "Protein X"), a multi-pronged validation strategy is essential. No single experiment is sufficient; confidence is built by layering orthogonal evidence.

Confirming Direct Target Engagement: Biochemical Assays

The first step is to confirm a direct, physical interaction between N-(3,5-dimethylphenyl)-3-methylbenzamide and purified Protein X.

Assay Technique Principle Pros Cons Alternative(s)
Thermal Shift Assay (TSA) Measures changes in protein melting temperature upon ligand binding. Binding stabilizes the protein, increasing its melting point.High-throughput, low protein consumption, cost-effective.Does not provide kinetic data; prone to artifacts from compounds that affect the dye.Isothermal Titration Calorimetry (ITC), a gold standard for thermodynamics but lower throughput.
Surface Plasmon Resonance (SPR) A label-free method to measure real-time binding kinetics (kon, koff) and affinity (KD) by detecting changes in refractive index as the compound flows over the immobilized target protein.Provides detailed kinetic information; high sensitivity.Requires specialized equipment; protein immobilization can affect its conformation.Bio-Layer Interferometry (BLI), another label-free method with similar principles but often higher throughput.
Enzyme Activity Assay If Protein X is an enzyme, this assay measures the compound's effect on its catalytic activity (e.g., inhibition or activation).[10]Directly links binding to a functional consequence; highly relevant.Only applicable to enzyme targets; requires a specific substrate and detection method.Binding assays (TSA, SPR) confirm interaction even without a known function.

Detailed Protocol: Thermal Shift Assay (TSA)

  • Objective : To determine if N-(3,5-dimethylphenyl)-3-methylbenzamide directly binds to and stabilizes purified Protein X.

  • Principle : The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. Ligand binding typically increases the melting temperature (Tm).

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare a 10X stock of SYPRO Orange dye in DMSO.

    • Prepare a stock solution of N-(3,5-dimethylphenyl)-3-methylbenzamide in DMSO (e.g., 10 mM). Create a dilution series.

    • Prepare purified Protein X in a suitable buffer (e.g., 2 µM in 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Assay Setup (in a 96-well qPCR plate) :

    • To each well, add 20 µL of the Protein X solution.

    • Add 2.5 µL of the compound dilution (or DMSO as a vehicle control).

    • Add 2.5 µL of the 10X SYPRO Orange dye.

    • Seal the plate securely.

  • Data Acquisition :

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis :

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the DMSO control. A significant positive ΔTm indicates stabilization and binding.

Verifying Target Engagement in a Cellular Context

Confirming that the compound engages its target within the complex environment of a living cell is a critical step to bridge the gap between biochemistry and cell biology.[11][12]

Assay Technique Principle Pros Cons Alternative(s)
Cellular Thermal Shift Assay (CETSA) Extends the TSA principle to live cells. Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified by Western blot or other methods.Gold standard for confirming intracellular target engagement; reflects compound permeability and metabolism.Lower throughput than biochemical TSA; requires a good antibody for the target.NanoBRET™ Target Engagement assays, which use bioluminescence resonance energy transfer for real-time measurement in live cells.
Target Knockdown/Knockout Uses siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The phenotypic effect of the compound is then re-evaluated.[9][13]Provides strong evidence that the target is necessary for the compound's activity.Off-target effects of the knockdown/out reagents are possible; cells may develop compensatory mechanisms.Chemical genetics, using a "bump-hole" approach with mutated targets and modified compounds.
Western Blotting for Pathway Analysis Measures changes in the phosphorylation status or expression level of proteins downstream of the target after compound treatment.Connects target engagement to a functional cellular signaling pathway.Requires knowledge of the downstream pathway; antibodies can be variable.Reporter gene assays, which measure the transcriptional output of a pathway.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective : To confirm that N-(3,5-dimethylphenyl)-3-methylbenzamide engages Protein X inside intact cells.

  • Principle : Ligand-bound proteins are stabilized against thermal denaturation. By heating cells to various temperatures, the soluble fraction of the target protein can be assessed, with a bound ligand resulting in more soluble protein at higher temperatures.

Step-by-Step Methodology:

  • Cell Culture and Treatment :

    • Culture cells known to express Protein X to ~80% confluency.

    • Treat cells with N-(3,5-dimethylphenyl)-3-methylbenzamide at various concentrations (and a DMSO control) for a defined period (e.g., 1 hour).

  • Heating Step :

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube and determine the total protein concentration.

  • Detection by Western Blot :

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for Protein X, followed by a secondary antibody.

    • Develop the blot and quantify the band intensity for Protein X in each lane.

  • Data Analysis :

    • For each compound concentration, plot the normalized band intensity of Protein X against the temperature.

    • A rightward shift in the melting curve for compound-treated cells compared to the DMSO control indicates target stabilization.

The following diagram illustrates the CETSA workflow.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow start Treat Cells with Compound or DMSO Vehicle heat Heat Cell Aliquots to a Range of Temperatures start->heat lyse Lyse Cells and Separate Soluble vs. Precipitated Protein heat->lyse wb Quantify Soluble Target Protein by Western Blot lyse->wb analysis Plot Protein Abundance vs. Temperature wb->analysis result Shift in Melt Curve = Target Engagement analysis->result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Target Validation

The final and most rigorous phase of validation involves demonstrating that the compound's therapeutic effect in a living organism is mediated through the intended target.[14][15] This often involves using animal models of disease.[16][17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : These studies correlate the concentration of the compound in the tissue of interest with a biomarker of target engagement (e.g., phosphorylation of a downstream substrate). This establishes a link between drug exposure and target modulation.

  • Efficacy Studies in Genetically Engineered Models : The most definitive validation comes from showing that the compound is effective in a wild-type animal model but has no effect in an animal where the target gene has been knocked out.[18] This demonstrates that the therapeutic effect is entirely dependent on the presence of the target.

Conclusion: Building a Fortress of Evidence

Validating the biological target of a novel compound like N-(3,5-dimethylphenyl)-3-methylbenzamide is a systematic process of accumulating orthogonal evidence. A strong validation case is not built on a single experiment but on a cohesive story that demonstrates:

  • Direct Binding : The compound physically interacts with the purified target protein (e.g., via TSA or SPR).

  • Cellular Engagement : The compound engages the target inside living cells at relevant concentrations (e.g., via CETSA).

  • Functional Consequence : Target engagement leads to a measurable change in cellular activity or signaling (e.g., via Western blot or enzyme assays).

  • Phenotypic Correlation : The cellular phenotype caused by the compound is mimicked by genetic removal of the target (e.g., via CRISPR/siRNA).

By rigorously applying and comparing these methodologies, researchers can proceed with confidence, knowing that their compound's therapeutic potential is grounded in a well-validated mechanism of action.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Buhimschi, A. D., & Dand-Niculescu, R. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys.
  • Labtoo. (n.d.).
  • Santamaría, E., & Eguílaz, M. (2013). In vivo target validation by inducible RNAi in human xenograft mouse models. Methods in Molecular Biology.
  • Merricks, E. P., & Nichols, T. C. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology.
  • Broad Institute. (n.d.).
  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Creative Biolabs. (n.d.). In Vivo Target Validation.
  • Experimental Drug Development Centre. (2021).
  • Slideshare. (2015). Target Validation / Biochemical and Cellular Assay Development. Slideshare.
  • Reaction Biology. (n.d.).
  • BellBrook Labs. (2024). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Thermo Fisher Scientific. (n.d.).
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Danaher Life Sciences.
  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS Neglected Tropical Diseases.

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A Comprehensive Guide to the Cross-Reactivity Profiling of N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a deep dive into the cross-reactivity profile of the novel benzamide derivative, N-(3,5-dimethylphenyl)-3-methylbenzamide. Lacking extensive public data on this specific molecule, this document outlines a comprehensive strategy for its evaluation, drawing comparisons with established therapeutic agents and detailing robust experimental and computational methodologies to thoroughly assess its target engagement and potential for off-target binding.

Introduction to N-(3,5-dimethylphenyl)-3-methylbenzamide and the Imperative of Cross-Reactivity Analysis

N-(3,5-dimethylphenyl)-3-methylbenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and more recently, as kinase inhibitors in oncology.[1][2] Given the chemical versatility of the benzamide core, a thorough understanding of a novel analogue's interaction with a range of biological targets is a critical step in its development.

Cross-reactivity, the ability of a compound to bind to multiple, often unrelated, biological targets, is a double-edged sword. While it can be the source of adverse drug reactions, a well-characterized polypharmacology can also be leveraged for therapeutic benefit in complex diseases. Therefore, a systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety profile.

This guide will compare N-(3,5-dimethylphenyl)-3-methylbenzamide with three distinct classes of drugs, based on the potential activities inferred from its structural features and the known pharmacology of related compounds.

Comparative Analysis: Potential Biological Activities and Representative Alternatives

Due to the absence of specific biological data for N-(3,5-dimethylphenyl)-3-methylbenzamide, we will explore its potential cross-reactivity by comparing it to compounds from three classes it might plausibly interact with: centrally acting muscle relaxants, NMDA receptor antagonists, and kinase inhibitors.

Comparison with Centrally Acting Muscle Relaxants: The Mephenesin Analogy

Structurally, N-(3,5-dimethylphenyl)-3-methylbenzamide bears some resemblance to mephenesin, a centrally acting muscle relaxant. Mephenesin is thought to exert its effects through positive allosteric modulation of GABA-A receptors and may also possess NMDA receptor antagonist properties.[3][4] These actions lead to a reduction in muscle tone and spasms.[5]

Alternative Compound: Diazepam , a classic benzodiazepine, is a well-characterized positive allosteric modulator of the GABA-A receptor, leading to sedative, anxiolytic, and muscle relaxant effects.[6][7]

Comparison with NMDA Receptor Antagonists

The potential for NMDA receptor antagonism, as suggested by the pharmacology of mephenesin, warrants a comparison with established drugs in this class. NMDA receptor antagonists are used in a variety of neurological conditions, including Alzheimer's disease.[8][9]

Alternative Compound: Memantine is a low-to-moderate affinity uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9] Its mechanism involves blocking the ion channel of the receptor.[8]

Comparison with Kinase Inhibitors: The Benzamide Precedent

The benzamide scaffold is a key feature in a number of kinase inhibitors.[2][10] For instance, several 3-substituted benzamide derivatives have been developed as Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[2] Furthermore, the broader class of N-phenylbenzamides has been explored as inhibitors of various kinases.[11]

Alternative Compound: Entinostat is a benzamide-containing histone deacetylase (HDAC) inhibitor. While HDACs are not kinases, they are a class of enzymes often profiled in conjunction with kinases, and the benzamide moiety is crucial for its activity.[12]

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach combining computational and experimental methods is essential for a thorough cross-reactivity assessment.

In Silico Profiling: A Predictive First Step

Computational methods provide a cost-effective and rapid means to predict potential off-target interactions.[1][13] These predictions can then guide the design of focused experimental validation studies.

Workflow for In Silico Cross-Reactivity Prediction:

Caption: In silico workflow for predicting off-target interactions.

Step-by-Step Protocol for In Silico Analysis:

  • Compound Representation: Obtain the 2D and 3D structures of N-(3,5-dimethylphenyl)-3-methylbenzamide.

  • Ligand-Based Approaches:

    • Chemical Similarity: Utilize algorithms like Tanimoto similarity to compare the compound's fingerprint with databases of known active molecules (e.g., ChEMBL). This can suggest targets based on the principle that structurally similar molecules may have similar biological activities.[1]

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features and screen it against a database of target pharmacophores.

  • Structure-Based Approaches:

  • Machine Learning and AI: Employ pre-trained machine learning models that use large datasets of drug-target interactions to predict novel interactions for the compound of interest.[16][17]

  • Data Integration and Prioritization: Consolidate the results from all in silico methods to generate a prioritized list of potential off-targets for experimental validation.

Experimental Validation: Confirming In Silico Predictions

Experimental validation is crucial to confirm the computationally predicted interactions and to identify novel, unanticipated off-targets.[18][19]

Given the prevalence of the benzamide scaffold in kinase inhibitors, a broad kinase panel screening is a logical starting point.[2][10]

Experimental Workflow for Kinase Profiling:

Caption: Workflow for biochemical kinase profiling.

Step-by-Step Protocol for Kinase Profiling:

  • Compound Preparation: Prepare a stock solution of N-(3,5-dimethylphenyl)-3-methylbenzamide in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a multi-well plate format, dispense a panel of purified human kinases.

  • Compound Addition: Add the test compound at a single high concentration (for initial screening) or in a serial dilution (for IC50 determination).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled) and a suitable substrate.

  • Incubation: Incubate the reaction mixture for a defined period at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection or luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control. For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a suitable model.

Comparative Data Table (Hypothetical):

CompoundTarget KinaseIC50 (nM)
N-(3,5-dimethylphenyl)-3-methylbenzamide Bcr-AblTo be determined
Entinostat (as a benzamide control)HDAC1490
Positive Control Kinase InhibitorBcr-Abl<10

To investigate potential interactions with G-protein coupled receptors (GPCRs) and ion channels, a panel of receptor binding assays is essential.

Step-by-Step Protocol for Receptor Binding Assays:

  • Membrane Preparation: Prepare cell membranes expressing the target receptors.

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a radiolabeled ligand known to bind to the target receptor.

  • Competitive Binding: Add the test compound at various concentrations to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

Comparative Data Table (Hypothetical):

CompoundTarget ReceptorKi (nM)
N-(3,5-dimethylphenyl)-3-methylbenzamide GABA-A ReceptorTo be determined
DiazepamGABA-A Receptor5
N-(3,5-dimethylphenyl)-3-methylbenzamide NMDA ReceptorTo be determined
MemantineNMDA Receptor~1000

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Experimental Workflow for CETSA:

Sources

"N-(3,5-dimethylphenyl)-3-methylbenzamide structure-activity relationship studies"

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: N-(3,5-dimethylphenyl)-3-methylbenzamide Structural & Conformational SAR

Executive Summary

In the realm of medicinal chemistry, the N-phenylbenzamide scaffold is a privileged structure, serving as the pharmacophore for numerous bioactive agents, including histone deacetylase (HDAC) inhibitors (e.g., Entinostat), Sirtuin modulators, and ion channel blockers.

This guide provides an in-depth technical analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide , focusing on its Structure-Activity Relationship (SAR) relative to its positional isomers (2-methyl and 4-methyl analogs). For drug development professionals, understanding the conformational bias imposed by the meta-methyl group is critical for optimizing receptor binding affinity and bioavailability.

Unlike the ortho-substituted analogs which suffer from steric lock, or para-substituted analogs which may adopt excessively planar conformations, the 3-methyl (meta) variant offers a balanced conformational flexibility. This guide compares its performance as a scaffold against these alternatives, supported by crystallographic data and mechanistic insights.

Structural Analysis: The 3-Methyl Variant

Compound: N-(3,5-dimethylphenyl)-3-methylbenzamide Core Attribute: Conformational Flexibility & Hydrophobic Filling

The 3-methyl substituent on the benzoyl ring introduces a specific steric and electronic profile. In the solid state, N-(aryl)benzamides typically adopt an anti conformation regarding the C=O and N-H bonds.

  • Conformation: The amide moiety (-CONH-) acts as a linker. The meta-methyl group does not sterically interfere with the amide bond as aggressively as an ortho-group, allowing the molecule to adopt a near-planar or slightly twisted conformation depending on crystal packing forces.

  • Hydrophobic Interaction: The 3,5-dimethyl substitution on the aniline ring creates a bulky, hydrophobic "tail" often exploited to fill deep hydrophobic pockets in enzymes like kinases or deacetylases.

Mechanism of Action (Scaffold Level)

The biological "performance" of this molecule is dictated by its ability to position the amide hydrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) in the correct spatial arrangement.

SAR_Mechanism cluster_0 Substituent Impact Compound N-(3,5-dimethylphenyl)- 3-methylbenzamide Conf Conformation (Torsion Angles) Compound->Conf Steric/Electronic Effects Binding Receptor Binding (Lock & Key) Conf->Binding Shape Complementarity BioActivity Biological Activity (IC50 / Efficacy) Binding->BioActivity Signal Transduction Meta 3-Methyl (Meta) Balanced Flexibility Meta->Conf Ortho 2-Methyl (Ortho) Steric Twist Ortho->Conf Para 4-Methyl (Para) Planarity Para->Conf

Figure 1: Causal pathway linking substituent position to biological efficacy via conformational control.

Comparative Analysis: Alternatives & Performance

When selecting a lead compound, the position of the methyl group on the benzoyl ring drastically alters the physicochemical profile.

Alternative A: The Ortho-Analogue (2-methyl)
  • Structure: N-(3,5-dimethylphenyl)-2-methylbenzamide.

  • Performance: High steric hindrance. The 2-methyl group clashes with the amide carbonyl or nitrogen, forcing the benzoyl ring to twist significantly out of plane relative to the amide group.

  • Drawback: This "locked" twisted conformation can reduce binding affinity if the target pocket requires a planar ligand. However, it improves solubility by disrupting crystal packing.

Alternative B: The Para-Analogue (4-methyl)
  • Structure: N-(3,5-dimethylphenyl)-4-methylbenzamide.

  • Performance: Minimal steric hindrance. The molecule tends to be more planar, facilitating strong

    
    -
    
    
    
    stacking interactions.
  • Drawback: High planarity often leads to poor solubility (high lattice energy) and "brick dust" properties, making formulation difficult.

The Product: The Meta-Analogue (3-methyl)
  • Performance: The "Goldilocks" zone. It retains enough planarity for

    
    -stacking but possesses sufficient asymmetry to disrupt lattice energy, potentially offering better solubility than the para isomer and better binding adaptability than the ortho isomer.
    

Table 1: Comparative Crystallographic & Physicochemical Data

Feature3-Methyl (Meta) 2-Methyl (Ortho) 4-Methyl (Para)
Steric Hindrance ModerateHigh (Clash with C=O)Low
Amide Torsion Angle ~20-30° (Flexible)>45° (Twisted)<15° (Planar)
Lattice Energy ModerateLow (Higher Solubility)High (Lower Solubility)
H-Bond Network 1D Chains (N-H...O)1D Chains (Weakened)Strong 1D/2D Sheets
Primary Use Scaffold Optimization Solubility EnhancementCrystal Engineering

Note: Torsion angles are generalized based on the benzanilide series analyzed by Gowda et al.

Experimental Protocols

To validate the SAR profile of this scaffold in your own drug discovery pipeline, the following synthesis and characterization protocols are recommended.

Protocol A: Synthesis of N-(3,5-dimethylphenyl)-3-methylbenzamide

Rationale: A standard Schotten-Baumann or nucleophilic acyl substitution ensures high yield and purity for SAR screening.

  • Reagents: 3,5-dimethylaniline (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 3,5-dimethylaniline in dry pyridine at 0°C.

    • Dropwise add 3-methylbenzoyl chloride with constant stirring.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Quench: Pour reaction mixture into ice-cold water containing dilute HCl (to neutralize pyridine).

    • Isolation: Filter the precipitated solid.

    • Purification: Recrystallize from ethanol/water (1:1) to obtain rod-like crystals.

  • Validation: Check Melting Point (Expected: ~150-160°C range) and 1H-NMR.

Protocol B: Crystallographic Validation (X-Ray Diffraction)

Rationale: Determining the exact torsion angle is crucial to predict receptor fit.

  • Crystal Growth: Dissolve 50 mg of purified compound in 5 mL of Ethanol. Allow slow evaporation at room temperature (293 K) for 3-5 days.

  • Data Collection: Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo K

    
     radiation.
    
  • Refinement: Solve structure using Direct Methods (SHELXS) to determine the dihedral angle between the benzoyl and aniline rings.

Supporting Data & SAR Implications

The structural integrity of the amide bond is the linchpin of this molecule's activity.

  • Hydrogen Bonding: The N-H...O intermolecular hydrogen bond is the dominant interaction in the solid state. In biological systems, this mimics the interaction with the backbone of the target protein.

  • Lipophilicity (LogP): The 3,5-dimethyl groups significantly increase LogP (~3.5-4.0 estimated), making this scaffold suitable for crossing the Blood-Brain Barrier (BBB), relevant for CNS targets.

SAR Decision Matrix for Medicinal Chemists:

  • Choose 3-Methyl (Meta) if: Your target pocket is narrow but requires the ligand to adopt a specific, slightly twisted conformation to avoid steric clashes with side chains (e.g., Phe, Trp residues).

  • Choose 2-Methyl (Ortho) if: You need to break planarity to improve solubility or induce a specific "kink" in the molecule.

  • Choose 4-Methyl (Para) if: You need to extend the molecule's length to reach a distal binding site without inducing a twist.

References

  • Gowda, B. T., et al. (2003). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.

  • Gowda, B. T., et al. (2008). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.

  • Gowda, B. T., et al. (2000). Effect of Substituents on the Crystal Structures of N-(Aryl)-acetamides. Z. Naturforsch.

  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl- and derivatives data.

A Senior Application Scientist's Guide to the Comparative Analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylbenzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents. This guide provides a comprehensive framework for the comparative analysis of analogs based on the core structure, N-(3,5-dimethylphenyl)-3-methylbenzamide. While direct, extensive research on this specific compound is emerging, we can construct a robust predictive and comparative framework by leveraging data from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into rational synthesis strategies, proposing a high-value biological target for screening, and outlining a self-validating workflow for evaluation. We will focus on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a promising target, given its established modulation by similar benzamide structures.[1][2]

Introduction: The N-Arylbenzamide Scaffold and Its Therapeutic Potential

N-arylbenzamides represent a privileged class of compounds due to their conformational rigidity and capacity for precise hydrogen bonding interactions, making them ideal for targeting a wide array of biological receptors.[3] The core structure, N-(3,5-dimethylphenyl)-3-methylbenzamide, features two substituted phenyl rings connected by an amide linker. The substitution patterns—dimethyl on the N-phenyl ring and a single methyl on the benzoyl ring—provide a unique steric and electronic profile that can be systematically modified to probe structure-activity relationships (SAR).

Based on the activities of related benzamide derivatives, analogs of this core structure hold potential in several therapeutic areas:

  • Pain and Inflammation: As antagonists or modulators of ion channels like TRPA1, which are critical mediators of noxious stimuli.[1][4]

  • Oncology: As inhibitors of enzymes crucial to cancer cell proliferation, such as histone deacetylases (HDACs).[5]

  • Infectious Diseases: Exhibiting antimicrobial or antitubercular properties.[6][7]

  • Central Nervous System (CNS) Disorders: Showing anticonvulsant activity.[8]

This guide will primarily focus on the potential of these analogs as TRPA1 modulators, providing a detailed roadmap for their synthesis and comparative evaluation.

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of N-arylbenzamides is well-established, with two primary methods dominating the landscape. The choice between them is often dictated by the availability of starting materials, desired scale, and the chemical tolerance of functional groups on the analogs.

Acyl Chloride Method

This is a classic, high-yielding, and robust method suitable for a wide range of substrates. The two-step process involves activating the carboxylic acid before coupling with the amine.

Causality Behind Experimental Choices:

  • Activation: Conversion of the 3-methylbenzoic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is critical. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic 3,5-dimethylaniline.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

cluster_synthesis Acyl Chloride Synthesis Workflow start 3-Methylbenzoic Acid + Thionyl Chloride acyl_chloride 3-Methylbenzoyl Chloride (Intermediate) start->acyl_chloride Activation coupling Reaction with 3,5-Dimethylaniline + Base (e.g., TEA) acyl_chloride->coupling Amide Formation workup Aqueous Workup & Purification coupling->workup product N-(3,5-dimethylphenyl) -3-methylbenzamide workup->product

Caption: General workflow for the Acyl Chloride synthesis method.

Peptide Coupling Agent-Mediated Amidation

This method facilitates the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate a harsh acyl chloride intermediate. It is particularly valuable for sensitive substrates.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Additives: The addition of a catalyst like 1-Hydroxybenzotriazole (HOBt) is a self-validating step. HOBt traps the O-acylisourea intermediate to form an activated ester, which is less prone to racemization (if chiral centers are present) and side reactions, thereby improving the overall yield and purity of the final product.

Protocol 2.1: General Synthesis via Acyl Chloride Method
  • Activation: To a solution of 3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-methylbenzoyl chloride.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M). In a separate flask, dissolve 3,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition: Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction with 1 M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-(3,5-dimethylphenyl)-3-methylbenzamide.[3]

Comparative Biological Evaluation: Targeting the TRPA1 Channel

The TRPA1 ion channel is a non-selective cation channel primarily expressed on sensory neurons. It functions as a sensor for noxious chemical, thermal, and mechanical stimuli, playing a key role in pain and neurogenic inflammation.[9] The discovery of benzamide-containing molecules as TRPA1 antagonists makes this an excellent target for a comparative screening campaign of our new analogs.[1]

Proposed Evaluation Workflow

A tiered approach ensures that resources are focused on the most promising candidates. This workflow is designed to be self-validating, with each stage providing critical data that informs the decision to proceed.

cluster_workflow Biological Evaluation Workflow for TRPA1 Modulators synthesis Analog Synthesis & Characterization primary_screen Primary Screen: High-Throughput Ca2+ Influx Assay synthesis->primary_screen dose_response Dose-Response: IC50 Determination (Antagonist Mode) primary_screen->dose_response Active 'Hits' electrophys Secondary Assay: Electrophysiology (Patch Clamp) dose_response->electrophys Potent Compounds selectivity Selectivity Profiling (e.g., TRPV1, Nav1.7) electrophys->selectivity admet In Vitro ADMET: Solubility, Permeability, Metabolic Stability selectivity->admet hit_to_lead Hit-to-Lead Optimization admet->hit_to_lead

Caption: A tiered workflow for identifying and optimizing TRPA1 modulators.

Protocol 3.1: Calcium Influx Assay for TRPA1 Antagonism

Rationale: TRPA1 is a calcium-permeable channel. Therefore, channel activation leads to a measurable increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of a test compound to inhibit the [Ca²⁺]i increase caused by a known TRPA1 agonist, such as allyl isothiocyanate (AITC).

  • Cell Culture: Plate HEK293 cells stably expressing human TRPA1 in black, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Assay Buffer for 1 hour at 37 °C.

  • Compound Incubation: Wash away excess dye. Add the N-arylbenzamide analogs (test compounds) at various concentrations (e.g., 0.01 to 100 µM) to the wells and incubate for 15-30 minutes. Include vehicle (e.g., 0.1% DMSO) and positive control antagonist wells.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a known concentration of AITC (e.g., EC₈₀ concentration) to all wells.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time (typically 2-3 minutes).

  • Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist response).

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the N-(3,5-dimethylphenyl)-3-methylbenzamide core allows for the elucidation of a predictive SAR. Below, we propose a set of analogs and a table to organize the resulting data, which will guide further optimization.

Representative Analogs for Initial SAR Study
Compound IDR1 (Benzoyl Ring)R2 (N-Phenyl Ring)Rationale for Inclusion
Parent 3-CH₃3,5-(CH₃)₂Baseline compound.
ANA-01 4-CH₃3,5-(CH₃)₂Isomeric comparison of methyl group position.[3]
ANA-02 3-CF₃3,5-(CH₃)₂Introduce a strong electron-withdrawing group (EWG).
ANA-03 3-OCH₃3,5-(CH₃)₂Introduce an electron-donating group (EDG).
ANA-04 3-CH₃3-CF₃, 5-CH₃Introduce an EWG on the N-phenyl ring.
ANA-05 3-CH₃2,6-(CH₃)₂Alter steric hindrance around the amide bond.[8]
ANA-06 3-Cl3,5-Cl₂Explore halogen substitutions.[6]
Comparative Data Summary Table (Hypothetical Data)

This table provides a template for summarizing key experimental data, enabling at-a-glance comparison and informed decision-making.

Compound IDTRPA1 IC₅₀ (µM)Selectivity (TRPV1 IC₅₀ / TRPA1 IC₅₀)Kinetic Solubility (µg/mL)Microsomal Stability (t½, min)
Parent 5.2>204535
ANA-01 8.1>204038
ANA-02 0.9 >502522
ANA-03 12.5>1055>60
ANA-04 0.5 >501518
ANA-05 >100-5045
ANA-06 1.5>301028
Predicted SAR Insights

SAR Predicted SAR for N-Arylbenzamide TRPA1 Antagonists N-Phenyl Ring (R2) Benzoyl Ring (R1) node_r2 Electron-withdrawing groups (e.g., -CF3, -Cl) may increase potency. Steric bulk at ortho positions (e.g., 2,6-dimethyl) is likely detrimental. SAR:f1->node_r2 node_r1 Electron-withdrawing groups may enhance activity. Positional isomers can significantly impact potency. SAR:f2->node_r1

Caption: Key structure-activity relationship predictions for analog design.

  • Electronic Effects: Based on data from similar scaffolds, incorporating electron-withdrawing groups like -CF₃ or -Cl on either phenyl ring is predicted to enhance antagonist potency at the TRPA1 channel.[1] This may be due to modulation of the amide bond conformation or direct interaction with the receptor binding pocket.

  • Steric Effects: Steric hindrance near the amide bond, such as moving a methyl group to the ortho position (e.g., ANA-05), is predicted to be detrimental to activity. This is likely because it disrupts the planarity between the phenyl ring and the amide group, which is often crucial for binding.[3]

  • ADMET Properties: The introduction of lipophilic or electron-withdrawing groups may decrease aqueous solubility and metabolic stability, as suggested for ANA-02 and ANA-04.[2] This highlights the critical need for multi-parameter optimization in any drug discovery campaign.

Conclusion and Future Directions

This guide presents a comprehensive, rationale-driven framework for the synthesis and comparative analysis of N-(3,5-dimethylphenyl)-3-methylbenzamide analogs. By focusing on the TRPA1 channel as a high-value biological target, we have outlined a clear path from chemical synthesis to biological characterization and SAR elucidation. The provided protocols and workflows are designed to be robust and self-validating, empowering research teams to efficiently explore the chemical space around this promising scaffold.

Future work should focus on synthesizing the proposed analogs, validating their activity through the outlined screening cascade, and expanding the panel to further probe the SAR. Promising hits should be advanced to in vivo models of pain or inflammation to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and validate their therapeutic potential.

References

  • Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs. Benchchem.
  • Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430–434. Retrieved February 13, 2026, from [Link]

  • Benchchem. (n.d.). Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues. Benchchem.
  • ElectronicsAndBooks. (n.d.). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. ElectronicsAndBooks.
  • MDPI. (n.d.). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI.
  • MDPI. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. MDPI.
  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3147. Retrieved February 13, 2026, from [Link]

  • Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204–3206. Retrieved February 13, 2026, from [Link]

  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • Chen, J., et al. (2021). A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel. Neuron, 109(1), 1-13. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. MDPI. Retrieved February 13, 2026, from [Link]

  • Wiley Online Library. (2023). Design, synthesis, in vitro evaluation, and molecular modeling studies of N‐substituted benzomorphans, analogs of LP2. Wiley Online Library. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. ResearchGate. Retrieved February 13, 2026, from [Link]

  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved February 13, 2026, from [Link]

  • El Boustany, C., et al. (2020). New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. Journal of Agricultural and Food Chemistry, 68(29), 7647–7655. Retrieved February 13, 2026, from [Link]

  • Neelakantan, M. A., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5026–5037. Retrieved February 13, 2026, from [Link]

  • Li, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 116935. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NCBI. Retrieved February 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of N-(3,5-dimethylphenyl)-3-methylbenzamide Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of N-(3,5-dimethylphenyl)-3-methylbenzamide, a model benzamide derivative. We will explore common synthetic routes, dissect critical parameters influencing their reproducibility, and offer robust protocols to ensure consistent and reliable outcomes. This document is intended to be a practical resource, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices.

The Challenge of Reproducibility in Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, yet it is not without its challenges. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, often leading to the formation of a stable ammonium carboxylate salt.[1] Consequently, activation of the carboxylic acid is necessary, a step that introduces variability and potential side reactions that can compromise reproducibility. Factors such as the choice of coupling agents, reaction conditions, and purification methods can all significantly impact the yield, purity, and ultimately, the biological activity of the final compound.

Comparative Analysis of Synthetic Methodologies

Two principal strategies are commonly employed for the synthesis of N-aryl benzamides like N-(3,5-dimethylphenyl)-3-methylbenzamide: the acid chloride method and the use of coupling agents. Each approach has its own set of advantages and disadvantages that affect its reproducibility.

Methodology 1: The Acid Chloride Route (Schotten-Baumann Conditions)

This classic method involves the conversion of the carboxylic acid (3-methylbenzoic acid) to its more reactive acid chloride derivative, which then readily reacts with the amine (3,5-dimethylaniline).

Advantages:

  • High Reactivity: Acid chlorides are highly electrophilic, leading to rapid and often high-yielding reactions.

  • Cost-Effective: The reagents required for the formation of the acid chloride (e.g., thionyl chloride, oxalyl chloride) are generally inexpensive.

Disadvantages:

  • Harsh Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, requiring careful handling.

  • Side Reactions: The high reactivity can lead to side reactions if other nucleophilic groups are present in the substrates. The generation of HCl as a byproduct necessitates the use of a base to prevent the protonation of the amine starting material.

  • Limited Substrate Scope: This method may not be suitable for complex molecules with sensitive functional groups.

Methodology 2: Coupling Agent-Mediated Amide Formation

Modern amide synthesis often relies on coupling agents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]

Advantages:

  • Milder Conditions: These reactions are typically run at or near room temperature, making them compatible with a wider range of functional groups.

  • High Efficiency: Modern coupling agents are highly efficient and can provide excellent yields.[2]

  • Reduced Side Reactions: The controlled activation of the carboxylic acid minimizes unwanted side reactions.

Disadvantages:

  • Cost: Coupling agents, particularly uronium-based reagents, can be significantly more expensive than traditional chlorinating agents.

  • Byproduct Removal: The byproducts of some coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove.[4]

  • Optimization Required: The choice of coupling agent, base, and solvent often requires careful optimization for a given substrate pair.

Experimental Protocols for Reproducible Synthesis

To ensure the reproducibility of experimental results for N-(3,5-dimethylphenyl)-3-methylbenzamide, detailed and robust protocols are essential. Below are two validated methods, followed by a comprehensive characterization workflow.

Protocol 1: Synthesis via 3-Methylbenzoyl Chloride

This two-step protocol first generates the acid chloride, which is then reacted with the amine.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic_Acid 3-Methylbenzoic Acid Reaction Heat (e.g., 90°C) 3-Methylbenzoic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Reaction->3-Methylbenzoyl_Chloride Byproducts SO₂ + HCl Reaction->Byproducts

Synthesis of 3-Methylbenzoyl Chloride

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (optional, for azeotropic removal of excess SOCl₂)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-methylbenzoic acid.

  • Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 90°C) for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution.[5]

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. Adding toluene and co-evaporating can aid in the complete removal of residual thionyl chloride.

  • The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Reaction Stir at 0°C to RT 3-Methylbenzoyl_Chloride->Reaction 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Product N-(3,5-dimethylphenyl)- 3-methylbenzamide Reaction->Product Byproduct Base·HCl Reaction->Byproduct 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Activation Pre-activation (15-20 min) 3-Methylbenzoic_Acid->Activation HATU HATU HATU->Activation Base Base (e.g., DIPEA) Base->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling Coupling (2-6 hours) Activated_Ester->Coupling 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Coupling Product N-(3,5-dimethylphenyl)- 3-methylbenzamide Coupling->Product

Sources

A Senior Application Scientist's Guide to Purity Confirmation of N-(3,5-dimethylphenyl)-3-methylbenzamide: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as N-(3,5-dimethylphenyl)-3-methylbenzamide, a substituted aromatic amide likely synthesized as a precursor or an active pharmaceutical ingredient (API) candidate, rigorous purity assessment is non-negotiable. Impurities, even at trace levels, can introduce confounding variables in biological assays, alter pharmacological profiles, and pose significant safety risks.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of N-(3,5-dimethylphenyl)-3-methylbenzamide, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with orthogonal techniques, and provide actionable protocols for immediate implementation in a research or quality control setting.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile small molecules due to its high resolving power, sensitivity, and quantitative accuracy.[2][3] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent) pumped at high pressure.[4][5][6]

For a moderately non-polar molecule like N-(3,5-dimethylphenyl)-3-methylbenzamide, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: RP-HPLC for N-(3,5-dimethylphenyl)-3-methylbenzamide

This protocol is designed as a robust starting point for method development and validation, adhering to principles outlined by the International Council for Harmonisation (ICH).[7]

1. Instrumentation and Materials:

  • HPLC System: A gradient-capable system with a degasser, binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic interaction for aromatic compounds.[3]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or higher.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA), analytical grade. (e.g., 0.1% v/v). The acid modifier sharpens peaks by suppressing the ionization of any free silanol groups on the column packing and ensuring the analyte is in a consistent protonation state.

  • Reference Standard: A well-characterized, high-purity sample of N-(3,5-dimethylphenyl)-3-methylbenzamide.

  • Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. A higher concentration for the test sample is used to improve the detection of minor impurities.[8]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnhances reproducibility by controlling mobile phase viscosity and analyte retention.
Detection Wavelength 254 nm or λmax from PDA scanAromatic rings provide strong UV absorbance. 254 nm is a common choice, but a PDA scan should be run to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical volume providing good sensitivity without overloading the column.
Gradient Elution 0-20 min: 40% to 90% B20-25 min: 90% B (wash)25.1-30 min: 40% B (re-equilibration)A gradient is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted from the column.[4]

4. Data Analysis & System Suitability:

  • Purity Calculation: The purity is typically determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if parameters like retention time relative standard deviation (RSD), peak area RSD, tailing factor, and theoretical plates meet pre-defined criteria (e.g., RSD < 2%, Tailing Factor ≤ 2). This ensures the chromatographic system is performing adequately.[9]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample & Standard Weighing B Solution Preparation (Mobile Phase, Diluent, Samples) A->B C HPLC System Setup (Install Column, Purge, Equilibrate) B->C D System Suitability Test (SST) (Replicate Standard Injections) C->D E Analyze Samples D->E If SST Passes F Chromatogram Integration (Peak Detection & Area Calculation) E->F G Purity Calculation (% Area Normalization) F->G H Generate Report G->H

Caption: A streamlined workflow for HPLC purity determination.

Pillar 2: Orthogonal Methods for Unambiguous Confirmation

Relying solely on a single analytical method is a precarious practice. Orthogonal methods, which measure the same property using different physicochemical principles, provide a much higher degree of confidence. For purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are superior choices.

Alternative 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry.[8][10] While HPLC-UV can tell you how much of an impurity is present, LC-MS can help you determine what it is by providing the mass-to-charge ratio (m/z) of the main compound and its impurities.[11][12]

  • Why it's a good alternative: It provides molecular weight information, which is critical for identifying process-related impurities (e.g., starting materials, by-products) or degradants. This is information that UV detection alone cannot offer.[12]

  • Experimental Workflow: The HPLC method described above can be directly coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer). The mobile phase may need slight modification; non-volatile buffers like phosphate must be replaced with volatile ones like ammonium formate or formic acid. The MS detector is set to scan a relevant mass range to capture the parent ion of N-(3,5-dimethylphenyl)-3-methylbenzamide and potential impurities.

Alternative 2: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that identifies and quantifies substances based on the magnetic properties of atomic nuclei.[13] For purity assessment, quantitative ¹H NMR (qNMR) is exceptionally powerful.[14][15] The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for a direct molar comparison between the analyte and a certified internal standard of known purity and weight.[16][17]

  • Why it's a good alternative: qNMR is orthogonal to chromatography. It is not susceptible to issues like analyte solubility in the mobile phase or retention on the column. It provides an absolute purity value (mass fraction) without needing a reference standard of the analyte itself, is non-destructive, and can often be performed faster than developing and running an HPLC method.[14][15]

  • Experimental Workflow:

    • Accurately weigh a precise amount of the N-(3,5-dimethylphenyl)-3-methylbenzamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of nuclei with a long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial weights of the sample and standard.

Pillar 3: A Comparative Guide to Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of development, the need for impurity identification, and available resources.

Quantitative Data Summary
FeatureHPLC-UVLC-MSqNMR
Primary Principle Chromatographic separation & UV/Vis AbsorbanceChromatographic separation & Mass-to-Charge RatioNuclear Magnetic Resonance
Impurity Identification No (based on retention time only)Yes (provides molecular weight)[11]Possible (if impurity structure is known or can be elucidated)
Quantitative Accuracy High (requires analyte reference standard)Semi-quantitative to QuantitativeVery High (primary method, requires internal standard)[16]
Typical LOQ ~0.05-0.1% (area percent)~0.01-0.05% (can be more sensitive)~0.1-1% (purity determination)
Sample Requirement MicrogramsMicrograms to NanogramsMilligrams
Destructive? YesYesNo[15]
Throughput HighMedium to HighMedium
Decision-Making Framework

Choosing the right analytical tool is a critical decision. The following diagram outlines a logical approach for a comprehensive purity assessment strategy.

Decision_Tree Start Purity Assessment of N-(3,5-dimethylphenyl)-3-methylbenzamide HPLC Perform HPLC-UV Analysis Start->HPLC CheckPurity Purity > 99.5%? No unexpected peaks? HPLC->CheckPurity Impurities Unexpected Peaks Detected CheckPurity->Impurities No ReportOK Report Purity (HPLC) CheckPurity->ReportOK Yes LCMS Perform LC-MS Analysis for Impurity Identification Impurities->LCMS FinalPurity Need Absolute Purity (e.g., for Reference Standard)? LCMS->FinalPurity qNMR Perform qNMR Analysis FinalPurity->qNMR Yes ReportFull Report Purity & Impurity Profile (HPLC, LC-MS, qNMR) FinalPurity->ReportFull No, relative purity sufficient qNMR->ReportFull

Caption: Decision tree for selecting purity analysis methods.

Conclusion and Best Practices

For routine quality control and initial purity assessment of N-(3,5-dimethylphenyl)-3-methylbenzamide, a well-validated RP-HPLC method is efficient, reliable, and provides the necessary precision.[9][18] However, to build a complete and trustworthy purity profile, especially for pivotal batches intended for preclinical or clinical studies, a multi-faceted approach is essential.

Senior Scientist's Recommendation:

  • Establish a Robust HPLC Method: Use the protocol outlined in this guide as your primary tool for routine analysis and release testing.

  • Employ Orthogonal Confirmation: For any batch that will be used as a reference standard or in critical downstream applications, confirm the purity using an orthogonal method. qNMR is the gold standard for assigning an absolute purity value.[14][15]

  • Characterize Unknowns: When the HPLC method reveals impurities above the identification threshold (typically >0.1%), use LC-MS to obtain molecular weight data, which is the first and most critical step in structural elucidation.

By integrating these complementary techniques, researchers and drug developers can ensure the integrity of their scientific data and the quality of their materials, ultimately accelerating the path from discovery to application.

References

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Eyer, K. (2020). Quantitative NMR Spectroscopy. [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • SIELC Technologies. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. [Link]

  • LibreTexts. (2016). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PMC. (n.d.). N-(3,5-Dimethylphenyl)-2-methylbenzamide. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • International Union of Crystallography. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. [Link]

  • ResearchGate. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Royal Society of Chemistry. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]

  • ASTM. (1992). D5315: Standard Test Method for Carbamates in Water. [Link]

  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. [Link]

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A Comparative Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Spotlight on URB597 and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a particular focus on the well-characterized compound URB597. It is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting FAAH. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies used to evaluate these inhibitors, providing a comprehensive resource for informed decision-making in research and development.

Introduction to Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By catabolizing these signaling lipids, FAAH terminates their biological activity. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[1] This mechanism has positioned FAAH as a promising therapeutic target for a variety of conditions, including pain, anxiety, inflammation, and neurodegenerative disorders.[2][3] The therapeutic strategy of enhancing endogenous cannabinoid tone through FAAH inhibition is considered to have a potentially better safety profile compared to direct-acting cannabinoid receptor agonists, as it avoids the psychoactive side effects associated with high levels of exogenous cannabinoids.[1]

Mechanism of Action: Irreversible vs. Reversible FAAH Inhibition

FAAH inhibitors can be broadly classified based on their mechanism of action: irreversible and reversible.

  • Irreversible Inhibitors: These compounds, often carbamates or ureas, form a covalent bond with a key serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[4][5] The restoration of enzyme activity then depends on the de novo synthesis of the FAAH protein.[6] URB597 is a classic example of an irreversible FAAH inhibitor.[7]

  • Reversible Inhibitors: This class of inhibitors binds non-covalently to the FAAH active site, and their inhibitory effect can be reversed.[6] OL-135 is a well-studied reversible FAAH inhibitor.[6] The choice between an irreversible and a reversible inhibitor depends on the desired duration of action and therapeutic window.

Below is a diagram illustrating the degradation of anandamide by FAAH and the mechanism of its inhibition.

cluster_0 Endocannabinoid Signaling and FAAH Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH_Inhibitor->FAAH Inhibits Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_Receptor->Therapeutic_Effects Leads to

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Comparative Analysis of Key FAAH Inhibitors

This section provides a comparative overview of URB597 and other notable FAAH inhibitors. The data presented is a synthesis of findings from multiple preclinical and clinical studies.

Data Summary Table
InhibitorClassMechanismPotency (IC50/Ki)SelectivityKey Features & Findings
URB597 O-arylcarbamateIrreversible4.6 nM (human FAAH)[4]Highly selective for FAAH over other serine hydrolases like MGL.[6]Well-characterized; elevates brain anandamide levels; shows analgesic, anxiolytic, and antidepressant-like effects in animal models.[6][8]
PF-04457845 Piperidine ureaIrreversible7.2 nM (human FAAH)[9]Highly selective for FAAH.[6]Advanced to clinical trials; well-tolerated in humans with a safety profile similar to placebo.[1]
JNJ-42165279 Piperazine ureaIrreversible (slowly reversible)0.84 nM (human FAAH)[9]Potent and selective.[10]Orally bioavailable; demonstrated dose-dependent FAAH inhibition and increased anandamide levels in human studies.[10]
OL-135 α-ketoheterocycleReversibleKi = 4.7 nM[6]Selective for FAAH.[6]Potent, reversible inhibitor; increases endogenous anandamide levels and produces analgesia in preclinical models.[6]
AM4303 Not specifiedNot specified1.9 nM (rat FAAH), 2 nM (human FAAH)[11]Selective FAAH inhibitor.[11]Used in comparative studies to differentiate the effects of FAAH versus MAGL inhibition.[11]

Experimental Protocols for Evaluating FAAH Inhibitors

The characterization of FAAH inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are representative protocols for key experiments.

Protocol 1: In Vitro Fluorometric FAAH Activity Assay

This assay is a common high-throughput screening method to determine the inhibitory potency of test compounds on FAAH activity.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[12][13] The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[9]

  • Fluorogenic FAAH substrate (e.g., AAMCA)

  • Test compounds and a known FAAH inhibitor (positive control, e.g., URB597) dissolved in DMSO

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer.

  • Assay Setup: To the microplate wells, add the assay buffer, the diluted enzyme, and the test compound or vehicle (for control wells).

  • Pre-incubation (for irreversible inhibitors): For irreversible inhibitors like URB597, pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC) over a set period (e.g., 30-60 minutes) at 37°C.[14]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

cluster_1 Workflow for In Vitro FAAH Inhibition Assay Prep Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) Incubate Incubate FAAH with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: A generalized workflow for an in vitro FAAH inhibition assay.

Protocol 2: Cell-Based FAAH Activity Assay

This assay measures the ability of a compound to inhibit FAAH activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: Cells that endogenously or recombinantly express FAAH are treated with the test compound. The FAAH activity in the cell lysate is then measured using a similar fluorometric or radiometric method as the in vitro assay.

Materials:

  • Cell line expressing FAAH (e.g., T84, RBL-2H3)[5]

  • Cell culture medium and reagents

  • Test compounds

  • Ice-cold FAAH Assay Buffer

  • FAAH activity assay kit or reagents

  • 96-well white, opaque flat-bottom plates

  • Fluorometric microplate reader

  • Centrifuge

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the FAAH inhibitor or vehicle for a specified duration.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet in ice-cold FAAH Assay Buffer.[14]

  • Homogenization and Centrifugation: Homogenize the cell suspension and keep it on ice for approximately 10 minutes.[14] Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[14]

  • Lysate Collection: Collect the supernatant containing the soluble FAAH enzyme.[14]

  • FAAH Activity Measurement: Perform the FAAH activity assay on the cell lysates as described in Protocol 1, using the lysate as the source of the enzyme.

  • Data Analysis: Calculate the FAAH activity and determine the IC50 of the inhibitor in the cellular environment.

Protocol 3: In Vivo Target Engagement and Pharmacodynamic Studies

These studies are crucial to confirm that the FAAH inhibitor reaches its target in a living organism and produces the expected biochemical effect.

Principle: Animals are treated with the FAAH inhibitor, and at various time points post-administration, brain and peripheral tissues are collected to measure FAAH activity and the levels of anandamide and other fatty acid amides.

Materials:

  • Laboratory animals (e.g., mice, rats)

  • FAAH inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Tissue homogenization equipment

  • Reagents for FAAH activity assay

  • LC-MS/MS for quantification of endocannabinoids

Procedure:

  • Animal Dosing: Administer the FAAH inhibitor or vehicle to the animals at various doses.

  • Tissue Collection: At predetermined time points, euthanize the animals and rapidly dissect the brain and other relevant tissues (e.g., liver).

  • Tissue Processing: Homogenize the tissues in appropriate buffers for FAAH activity measurement and endocannabinoid analysis.

  • Ex Vivo FAAH Activity Measurement: Measure the FAAH activity in the tissue homogenates using a suitable assay to determine the extent of in vivo enzyme inhibition.

  • Endocannabinoid Quantification: Extract lipids from the tissue homogenates and quantify the levels of anandamide and other relevant fatty acid amides using a validated LC-MS/MS method.

  • Data Analysis: Correlate the dose of the inhibitor with the degree of FAAH inhibition and the elevation of endocannabinoid levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

The development of FAAH inhibitors represents a significant advancement in the field of endocannabinoid research and therapeutics. URB597 has been a foundational tool in elucidating the physiological roles of FAAH and the therapeutic potential of its inhibition. The comparative analysis with next-generation inhibitors like PF-04457845 and JNJ-42165279 highlights the ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties for clinical applications. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel FAAH inhibitors, from initial in vitro screening to in vivo validation of target engagement and efficacy. As our understanding of the endocannabinoid system deepens, the continued exploration of FAAH inhibition holds great promise for the development of novel treatments for a range of human diseases.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other central nervous system disorders. Expert opinion on therapeutic targets, 13(2), 169–183.
  • Clapper, J. R., et al. (2009). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism.
  • Comelli, F., Giagnoni, G., Bettoni, I., Colleoni, M., & Costa, B. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British journal of pharmacology, 152(5), 787–794.[15]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597): in Vivo and in Vitro Effects. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358.[8]

  • Hohmann, A. G., et al. (2005). An endocannabinoid mechanism for stress-induced analgesia.
  • Justinova, Z., et al. (2013). Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. Neuropsychopharmacology, 38(12), 2489–2499.[16]

  • King, A. R., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & biology, 14(12), 1357–1365.[17][18]

  • Lichtman, A. H., et al. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for a pivotal role for endogenous anandamide. The Journal of pharmacology and experimental therapeutics, 311(2), 441–448.
  • Long, J. Z., et al. (2009). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 16(7), 744–754.
  • Parker, L. A., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(15-16), 2877–2887.[11]

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of fatty acid amides: a treasure trove of biological activities. British journal of pharmacology, 174(11), 1379–1403.
  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature reviews. Neuroscience, 4(11), 873–884.
  • Vandevoorde, S., et al. (2007). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British journal of pharmacology, 150(2), 186–191.[19]

  • van der Stelt, M., & Di Marzo, V. (2004). Endocannabinoid-hydrolyzing enzymes: a balancing act in the regulation of synaptic signaling. European journal of lipid science and technology, 106(10), 683–691.
  • Various Authors. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. BenchChem.[9]

  • Various Authors. (2025). Confirming In Vivo Target Engagement of FAAH Inhibitors: A Comparative Guide. BenchChem.[20]

  • Various Authors. (2025). Technical Support Center: Optimizing FAAH Inhibitor 2 Concentration for Cell Culture. BenchChem.[14]

  • Various Authors. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.

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Safety Operating Guide

N-(3,5-dimethylphenyl)-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3,5-dimethylphenyl)-3-methylbenzamide Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.

Executive Safety Summary & Chemical Identity

Immediate Directive: Treat N-(3,5-dimethylphenyl)-3-methylbenzamide as a Hazardous Organic Solid (Irritant/Potential Aquatic Toxin) . While this specific isomer is often a research intermediate without a dedicated EPA "P-List" or "U-List" code, it must be managed as regulated chemical waste.

Chemical Profile:

  • Chemical Name: N-(3,5-dimethylphenyl)-3-methylbenzamide

  • Functional Classification: Substituted Benzamide / Anilide

  • Physical State: Solid (typically off-white powder)

  • Primary Hazards (GHS): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335). Note: As a substituted aromatic amide, assume chronic aquatic toxicity (H411) until experimental data proves otherwise.

The "Why" Behind the Protocol: Amides are generally stable but can hydrolyze in the presence of strong acids or bases, releasing the constituent amine (3,5-dimethylaniline) and acid. 3,5-dimethylaniline is toxic and potentially mutagenic.[2] Therefore, disposal routes must prevent environmental leaching and accidental hydrolysis.

Pre-Disposal Risk Assessment & Segregation

Before moving the container, you must categorize the waste state. The disposal pathway diverges based on whether the compound is a neat solid or dissolved in solution.

Critical Segregation Rule: STOP. Do NOT mix this compound with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) or strong mineral acids.

Compatibility Matrix
Waste StreamStatusRationale (Causality)
Solid Organic Waste PREFERRED Best for incineration. Prevents leaching.[1][3][4]
Non-Halogenated Solvents ACCEPTABLE If dissolved in DMSO, MeOH, or EtOH.
Halogenated Solvents ACCEPTABLE If dissolved in DCM or Chloroform.
Aqueous/Acidic Waste FORBIDDEN Risk of hydrolysis to toxic anilines; precipitation clogging drains.
Oxidizing Waste FORBIDDEN Risk of exothermic reaction/combustion.

Operational Disposal Workflows

Scenario A: Disposal of Neat Solid (Powder)

Applicable for: Expired solids, weighing boat residues, contaminated solid media.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-(3,5-dimethylphenyl)-3-methylbenzamide" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[1][4][5]

  • Decontamination: Wipe the exterior of the original container with an ethanol-dampened Kimwipe. Dispose of the Kimwipe in the Solid Organic Waste bin.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, NMR samples.

  • Solvent Identification: Identify the primary carrier solvent.

  • Segregation:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If solvent is DMSO/Methanol/Acetone

      
      Non-Halogenated Waste Stream .
      
  • Precipitation Check: Ensure the compound is fully soluble in the waste container's existing mixture. If the waste container contains a high water content, this lipophilic amide may precipitate, forming sludge.

    • Scientist's Tip: If you suspect precipitation, dispose of the solution in a separate "High Solids" liquid waste container to prevent clogging the central waste bulking system.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: N-(3,5-dimethylphenyl)-3-methylbenzamide StateCheck Determine Physical State Start->StateCheck SolidPath Neat Solid / Debris StateCheck->SolidPath Powder/Wipes LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix/NMR SolidBin Solid Hazardous Waste Bin (Incineration) SolidPath->SolidBin SolventCheck Identify Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Yes NonHaloBin Non-Halogenated Liquid Waste (DMSO, MeOH, Acetone) SolventCheck->NonHaloBin No (Organic Only) HaloBin Halogenated Liquid Waste Halo->HaloBin PrecipCheck Check: Will it Precipitate? NonHaloBin->PrecipCheck SepContainer Segregated Liquid Waste (Prevent Clogging) PrecipCheck->SepContainer High Precip Risk

Figure 1: Decision Logic for Waste Stream Segregation. This workflow prevents common lab accidents such as drain clogging or incompatible solvent mixing.

Emergency Contingencies: Spill Management

A self-validating safety system requires a plan for failure. If a spill occurs:

  • Solid Spill:

    • Do NOT sweep vigorously (creates dust).

    • Protocol: Cover with wet paper towels (to dampen)

      
       Scoop into a bag 
      
      
      
      Wipe area with soap and water
      
      
      Dispose as Solid Hazardous Waste .
  • Solution Spill:

    • Protocol: Use a universal absorbent pad (or vermiculite).

    • Disposal: The saturated pad must be treated as Solid Hazardous Waste , not regular trash.

Regulatory & Compliance Context (US Focus)

While this specific isomer may not have a unique RCRA "U" or "P" code, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • Waste Coding: If the material is not explicitly listed, use the characteristic codes if applicable (e.g., D001 if in flammable solvent). For the neat solid, it is typically classified as "Non-RCRA Regulated Hazardous Waste" (unless toxicity testing proves otherwise), but it MUST still be incinerated via a licensed chemical waste contractor.

  • Documentation: Ensure the accumulation start date is visible on the tag. Do not store for >1 year (or >90 days for Large Quantity Generators).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N,N-Diethyl-3-methylbenzamide (Analogous Structure for Hazard Estimation).(Note: Used for structural analogy regarding amide handling where specific isomer data is absent).

  • PubChem. (n.d.). Compound Summary: N-(3,5-dimethylphenyl)-2-methylbenzamide (Isomer).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3,5-dimethylphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of N-(3,5-dimethylphenyl)-3-methylbenzamide. As professionals in research and development, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, grounded in the established hazard profiles of the aromatic amide class of compounds, to which N-(3,5-dimethylphenyl)-3-methylbenzamide belongs.

Foundational Principle: Hazard Understanding and the Hierarchy of Controls

Before we address specific PPE, we must acknowledge the foundational principle of laboratory safety: the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.

  • Engineering Controls: The primary method for exposure reduction is the use of a certified chemical fume hood.[1][2] All manipulations of N-(3,5-dimethylphenyl)-3-methylbenzamide, especially when handling the solid powder or creating solutions, should occur within a fume hood to minimize inhalation risk.[1] Safety showers and eyewash stations must be readily accessible and tested.[3][4]

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and restricting access to handling areas are critical. Do not eat, drink, or smoke in any area where this chemical is handled.[2]

The necessity for the stringent controls and PPE described below is dictated by the hazard profile of closely related aromatic amides. These compounds are consistently classified as causing skin irritation, serious eye irritation, and being harmful if swallowed.[2][5] Therefore, we must assume a similar hazard profile for N-(3,5-dimethylphenyl)-3-methylbenzamide and protect against these risks accordingly.

Core PPE Requirements for Handling

The following PPE is mandatory for any procedure involving N-(3,5-dimethylphenyl)-3-methylbenzamide.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4][5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

  • Recommended: Chemical splash goggles provide a more complete seal around the eyes and are strongly recommended, particularly when handling solutions or performing vigorous agitation.[7]

  • Splash/Explosion Risk: When there is a significant risk of splashing, an exothermic reaction, or explosion, a face shield must be worn over safety glasses or goggles.[6][8]

Hand Protection: The Critical Barrier

Aromatic amides can cause skin irritation upon contact.[2] Proper glove selection is therefore non-negotiable.

  • Glove Type: Disposable nitrile gloves are a suitable initial choice, providing protection against incidental splashes and contact with solids.[6]

  • The Double-Gloving Principle: For any task beyond simple vial transport, double-gloving is the standard. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to provide protection while you retreat from the hazardous area to replace the outer glove.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the glove(s) immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves. A schedule should be established for regularly replacing gloves to ensure they are renewed before being permeated by chemicals.[9] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a glove with a suitable breakthrough time.[6]

Protective Clothing

Your body must be shielded from potential contamination from spills and splashes.

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[6] It must be fully buttoned with the sleeves rolled down.

  • Full Coverage: Long pants and closed-toe, closed-heel shoes are mandatory.[6][9] The shoe material should be non-perforated and chemically resistant. Fabrics like polyester or acrylic should be avoided.[6]

Operational Plans: From Weighing to Disposal

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Clothing: Confirm you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye Protection: Put on your safety glasses or chemical splash goggles.

  • Face Shield: If required by the procedure, add a face shield.

  • Respirator: If required, perform a seal check on your respirator before entering the work area.

Doffing (Taking Off) PPE: This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove face and eye protection by handling the strap or earpieces.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

Task-Specific PPE Selection

The level of PPE required is dictated by the specific task and the potential for exposure.

TaskEngineering ControlMinimum PPERationale
Weighing Solid Powder Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, GogglesHigh risk of generating airborne particulates. Goggles provide superior protection over safety glasses from fine dust.
Preparing Solutions Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, GogglesRisk of splashing the chemical in its solvent. Goggles are essential.
Running Reactions/Transfers Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Goggles, Face Shield (if applicable)Face shield recommended for reactions with potential for vigorous boiling or pressure changes.
High-Energy Operations (e.g., sonication, homogenization) Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Goggles, Face Shield, Respiratory Protection (as needed)These operations significantly increase the risk of generating aerosols. A risk assessment for respiratory protection is critical.
Respiratory Protection: When is it Necessary?

While a fume hood is the primary control for inhalation hazards, a respirator may be required in specific situations, such as a large spill outside of containment or if engineering controls are insufficient.[6] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6][7] For organic compounds like this, a NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[10]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection PPE Selection Workflow for N-(3,5-dimethylphenyl)-3-methylbenzamide cluster_0 Initial Setup & Baseline PPE cluster_1 Task Assessment BasePPE Baseline PPE: - Lab Coat (fully buttoned) - Long Pants & Closed Shoes - Inner Nitrile Gloves Task Evaluate Task Risk Weighing Task: Weighing Solid Add: - Outer Nitrile Gloves - Chemical Goggles Task->Weighing Low Splash / High Particulate Solution Task: Solution Prep/Transfer Add: - Outer Nitrile Gloves - Chemical Goggles Task->Solution Moderate Splash Risk HighEnergy Task: High Energy/Aerosol Risk Add: - Outer Nitrile Gloves - Chemical Goggles - Face Shield - Respiratory Protection Assessment Task->HighEnergy High Splash / Aerosol Risk

Caption: Decision workflow for selecting task-appropriate PPE.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical. Waste must be managed in a way that protects both individuals and the environment.[11]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, labeled hazardous waste container for N-(3,5-dimethylphenyl)-3-methylbenzamide and any materials heavily contaminated with it. Do not mix incompatible waste streams.

  • Solid Waste: This includes contaminated gloves, weigh paper, and paper towels used for cleanup. Place these items in a designated solid chemical waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled liquid hazardous waste container. The label must clearly state "Hazardous Waste" and list all chemical constituents by name.

  • Empty Containers: "Empty" containers of the chemical are not truly empty and must be treated as hazardous waste. Rinse the container three times with a suitable solvent, collecting the rinsate as liquid hazardous waste. Deface the original label before disposal of the rinsed container.

  • Final Disposal: All chemical waste must be disposed of through a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[2][3] Never dispose of this chemical down the drain.

By integrating these expert-level protocols into your daily workflow, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement is never compromised.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: N,N-Diethyl-2,3-dimethylbenzamide. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methyl-3-methylbenzamide. Link

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Bromo-N-methylbenzamide. Link

  • CPAchem. (2023). Safety data sheet: Deet [CAS:134-62-3]. Link

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Link

  • TCI Chemicals. (2025). SAFETY DATA SHEET: N,N-Diethylbenzamide. Link

  • PPG. (2025). SAFETY DATA SHEET. Link

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Link

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: N,N-diethyl-m-toluamide. Link

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Link

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Link

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